BUR1
Beschreibung
Eigenschaften
IUPAC Name |
1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-3-7-13(8-4-1)21-16-14(11-19-21)15(17-12-18-16)20-9-5-2-6-10-20/h1,3-4,7-8,11-12H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRPAMSVFKIGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the function of BUR1 in Saccharomyces cerevisiae
An in-depth analysis of the cyclin-dependent kinase BUR1 in Saccharomyces cerevisiae reveals its multifaceted role as a central regulator of gene expression and genome integrity. This guide synthesizes current research to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
This compound is an essential gene in Saccharomyces cerevisiae that encodes the catalytic subunit of a cyclin-dependent kinase (CDK).[1] It forms a heterodimeric complex with its cyclin partner, Bur2.[2][3] While initially identified for its role in transcription, the this compound-Bur2 complex is now understood to be a crucial nexus for coordinating transcription with chromatin modification, DNA repair, and cell cycle progression. The kinase is activated through phosphorylation of a conserved threonine in its T-loop by the CDK-activating kinase, Cak1.[4]
A Central Role in Transcriptional Elongation
The this compound-Bur2 complex is a key component of the RNA Polymerase II (RNAPII) transcription elongation machinery.[2] Chromatin immunoprecipitation (ChIP) experiments have demonstrated that this compound and Bur2 are recruited to actively transcribing genes, where they travel with the elongating polymerase. The complex facilitates efficient elongation through the phosphorylation of several critical factors.
Key substrates of this compound in transcriptional elongation include:
-
Spt5 (DSIF) : this compound is the primary kinase responsible for phosphorylating the C-terminal region (CTR) of Spt5, an essential and highly conserved elongation factor. This phosphorylation event is critical for the recruitment of the Paf1 complex (Paf1C) to the elongation machinery.
-
Rpb1 Linker Region : this compound phosphorylates serine and threonine residues in the flexible linker region of Rpb1, the largest subunit of RNAPII. These phosphorylation marks create a binding site for the tandem SH2 domain of the histone chaperone and elongation factor Spt6, functionally linking it to the elongating polymerase.
-
Rpb1 C-Terminal Domain (CTD) : While this compound can phosphorylate the heptapeptide repeats of the Rpb1 CTD in vitro, it is not considered the major kinase for Serine 2 (Ser2) or Serine 5 (Ser5) phosphorylation in vivo. That role is primarily fulfilled by Ctk1 (CDK12). However, this compound may contribute to Ser2 phosphorylation at the 5' ends of genes to augment Ctk1's activity.
Orchestration of Histone Modifications
This compound acts as a master regulator of histone modifications during transcription, most notably initiating a cascade that leads to histone H2B monoubiquitination (H2Bub1) and subsequent histone H3 methylation.
-
H2B Monoubiquitination : The this compound-Bur2 complex is required for the monoubiquitination of histone H2B at lysine 123 by the Rad6 (E2 ubiquitin-conjugating enzyme) and Bre1 (E3 ubiquitin ligase) complex. This compound directly phosphorylates Rad6 on serine 120, a step that promotes its H2B ubiquitination activity. Furthermore, this compound's role in recruiting the Paf1 complex is also essential for this process.
-
Trans-Histone Crosstalk : H2B monoubiquitination is a prerequisite for the subsequent methylation of histone H3 on lysine 4 (H3K4) by the COMPASS complex and lysine 79 (H3K79) by Dot1. By controlling H2Bub1, this compound indirectly regulates these critical "active" chromatin marks.
-
H3K36 Trimethylation : this compound-Bur2 activity is necessary for the normal pattern of histone H3 lysine 36 trimethylation (H3K36me3) by the methyltransferase Set2. In this compound or bur2 mutant strains, H3K36 trimethylation is significantly reduced. This function is linked to transcription elongation, as the increase in H3K36me3 across actively transcribed gene bodies is dependent on this compound.
References
- 1. The this compound cyclin‐dependent kinase regulates telomere length in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of histone modification and cryptic transcription by the this compound and Paf1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the this compound-Bur2 cyclin-dependent kinase complex by Cak1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BUR1 Protein Kinase in Transcription Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription elongation is a highly regulated process critical for accurate gene expression. In eukaryotes, this process is orchestrated by a multitude of protein factors, including a family of cyclin-dependent kinases (CDKs) that phosphorylate key components of the transcription machinery. Within the budding yeast Saccharomyces cerevisiae, the BUR1 protein kinase, in complex with its cyclin partner BUR2, emerges as a pivotal regulator of transcription elongation. This technical guide provides an in-depth overview of the multifaceted roles of the this compound-BUR2 complex, detailing its molecular mechanisms, its impact on chromatin structure, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential kinase and its potential as a therapeutic target.
Core Functions of the this compound-BUR2 Kinase Complex
The this compound-BUR2 complex is a key player in the transition from transcription initiation to productive elongation. It is recruited to the transcription elongation complex and travels with RNA Polymerase II (Pol II) along the gene body.[1][2] Its essential functions are mediated through the phosphorylation of a select group of substrates, which in turn orchestrates a cascade of events that ensure efficient and accurate transcript synthesis. While initially thought to be a primary kinase for the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, evidence suggests its primary role in elongation is mediated through other key substrates.[3][4]
Data Presentation: Summary of this compound-BUR2 Functions and Effects
| Function/Process | Key Substrates | Downstream Effect | Observed Phenotype in this compound/bur2 Mutants | Quantitative Data Highlights | References |
| Recruitment of the Paf1 Complex (Paf1C) | Spt5 | Phosphorylation of the C-terminal region (CTR) of Spt5 creates a binding platform for Paf1C. | Reduced recruitment of Paf1C to actively transcribed genes. | Deletion of the Spt5 CTD shows the same defect in PAF recruitment as rapid inhibition of this compound kinase activity.[5] | |
| Histone H2B Monoubiquitylation (H2Bub1) | Rad6 (indirectly), Paf1C | Promotes the recruitment of the Rad6-Bre1 ubiquitin ligase complex via Paf1C, leading to H2B K123 ubiquitylation. | Defects in histone H2B monoubiquitylation. | H2Bub1 levels are significantly reduced in bur2Δ mutants. | |
| Histone H3K4 and H3K79 Methylation | H2B, Paf1C | H2B monoubiquitylation is a prerequisite for the methylation of H3K4 and H3K79 by the COMPASS and Dot1 methyltransferases, respectively. | Reduced levels of H3K4 di- and tri-methylation and H3K79 methylation. | A decrease in histone H3K4 trimethylation is observed in this compound mutants. | |
| Histone H3K36 Methylation | Set2 (indirectly) | Facilitates the activity of the Set2 methyltransferase, which is responsible for H3K36 trimethylation. | Reduced levels of H3K36 trimethylation, particularly at the 5' ends of genes. | K36 tri-methylation was reduced in this compound, bur2, and paf1 mutant strains. | |
| Transcription Elongation Rate | Spt5, Pol II CTD (?) | Phosphorylation of Spt5 and potentially the Pol II CTD influences the processivity of Pol II. | Increased sensitivity to the transcription elongation inhibitor 6-azauracil (6-AU). Reduced cross-linking ratio of Pol II at the 3' end of genes relative to the promoter. | Deletion of the Spt5 CTR caused a significant reduction in polymerase density, especially at the 3' ends of genes, in the presence of 6-AU. |
Signaling Pathways and Molecular Interactions
The regulatory network governed by this compound is complex, involving a series of phosphorylation events and protein-protein interactions that culminate in the modification of the chromatin template and the enhancement of transcription elongation.
Experimental Protocols
A variety of sophisticated experimental techniques are employed to dissect the function of the this compound kinase. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay for this compound Activity
This protocol is designed to measure the kinase activity of immunoprecipitated this compound-BUR2 complex on a recombinant substrate, such as the Spt5 C-terminal region (CTR).
Materials:
-
Yeast strain expressing HA-tagged this compound.
-
YPD medium.
-
Lysis Buffer: 50 mM HEPES-KOH pH 7.6, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.1% Triton X-100, 1 mM DTT, protease and phosphatase inhibitors.
-
Anti-HA antibody conjugated to magnetic beads.
-
Recombinant GST-Spt5-CTR fusion protein.
-
Kinase Buffer: 50 mM HEPES-KOH pH 7.6, 10 mM MgCl₂, 1 mM DTT.
-
[γ-³²P]ATP.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Yeast Culture and Lysis:
-
Grow yeast cells expressing HA-BUR1 in YPD to mid-log phase (OD₆₀₀ ≈ 0.8).
-
Harvest cells by centrifugation and wash with ice-cold water.
-
Resuspend the cell pellet in Lysis Buffer and lyse by bead beating or cryogenic grinding.
-
Clarify the lysate by centrifugation at 14,000 rpm for 20 minutes at 4°C.
-
-
Immunoprecipitation of this compound-HA:
-
Incubate the clarified lysate with anti-HA magnetic beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with Lysis Buffer and once with Kinase Buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in Kinase Buffer containing the recombinant GST-Spt5-CTR substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes with occasional mixing.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Confirm the presence of immunoprecipitated this compound-HA by Western blotting.
-
Chromatin Immunoprecipitation (ChIP) for Histone Modifications
This protocol is used to determine the in vivo association of specific histone modifications (e.g., H2Bub1, H3K4me3) with particular genomic regions in wild-type and this compound mutant yeast strains.
Materials:
-
Wild-type and this compound mutant yeast strains.
-
YPD medium.
-
Formaldehyde (37%).
-
Glycine (2.5 M).
-
ChIP Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors.
-
Glass beads (0.5 mm).
-
Sonicator.
-
Antibodies specific for the histone modification of interest (e.g., anti-H2Bub1, anti-H3K4me3).
-
Protein A/G magnetic beads.
-
Wash Buffers (low salt, high salt, LiCl).
-
Elution Buffer.
-
Proteinase K.
-
qPCR reagents and primers for target and control genomic loci.
Procedure:
-
Cross-linking:
-
Grow yeast cultures to mid-log phase.
-
Add formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room temperature.
-
Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest and wash the cells.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend cells in ChIP Lysis Buffer and lyse using glass beads.
-
Shear the chromatin to an average size of 200-500 bp by sonication.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with the specific antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit.
-
Quantify the enrichment of specific genomic loci in the immunoprecipitated DNA relative to an input control using quantitative PCR (qPCR).
-
Synthetic Genetic Array (SGA) Analysis
SGA analysis is a high-throughput method to screen for genetic interactions, such as synthetic lethality or synthetic sickness, between a query gene (e.g., this compound) and an array of other gene deletions.
Materials:
-
A query strain containing a this compound mutation linked to a selectable marker.
-
The yeast deletion mutant array (DMA).
-
Robotic pinning tools (e.g., a Singer ROTOR).
-
Appropriate selective media.
Procedure:
-
Mating:
-
Pin the query strain onto a lawn of the DMA, allowing for mating and the formation of diploid cells.
-
-
Sporulation:
-
Transfer the diploid cells to a medium that induces sporulation.
-
-
Selection of Haploid Double Mutants:
-
Use a series of selective media to select for haploid cells that contain both the this compound mutation and the deletion mutation from the array.
-
-
Data Acquisition and Analysis:
-
Image the final plates and measure the colony size of each double mutant.
-
Compare the colony size of the double mutants to the expected size based on the growth of the single mutants to identify genetic interactions. A smaller than expected colony size indicates a negative genetic interaction (synthetic sickness or lethality).
-
Conclusion and Future Directions
The this compound protein kinase, in concert with its cyclin BUR2, plays a central and indispensable role in coupling transcription elongation with chromatin modification in Saccharomyces cerevisiae. Its influence extends from the recruitment of the essential Paf1 complex to the orchestration of a cascade of histone modifications that are critical for maintaining chromatin architecture and facilitating the passage of RNA Polymerase II. The detailed methodologies provided in this guide offer a robust framework for the further investigation of this compound's functions.
For drug development professionals, the essential nature of this compound and its conservation across eukaryotes, with the human homolog being Cdk9, highlight its potential as a therapeutic target. The development of specific inhibitors against this compound/Cdk9 could have significant implications in diseases where transcriptional dysregulation is a key factor, such as cancer. Future research will likely focus on elucidating the precise structural basis of this compound's interactions with its substrates and the development of highly specific small molecule inhibitors. A deeper understanding of the this compound-mediated regulatory network will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Phosphorylation of the Transcription Elongation Factor Spt5 by Yeast this compound Kinase Stimulates Recruitment of the PAF Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical and Genetic Interactions | SGD [yeastgenome.org]
- 3. This compound kinase is required for efficient transcription elongation by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the transcription elongation factor Spt5 by yeast this compound kinase stimulates recruitment of the PAF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of BUR1 in histone H3K36 methylation
An In-depth Technical Guide on the Core Mechanism of BUR1 in Histone H3K36 Methylation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The this compound kinase, in complex with its cyclin Bur2, is a critical regulator of transcription elongation in Saccharomyces cerevisiae. Beyond its general role in facilitating the passage of RNA Polymerase II (Pol II), the this compound-Bur2 complex is intricately linked to the co-transcriptional methylation of histone H3 on lysine 36 (H3K36). This modification, catalyzed by the methyltransferase Set2, is essential for maintaining transcriptional fidelity and genome stability. This document provides a comprehensive technical overview of the molecular mechanisms by which this compound influences H3K36 methylation, details the key experimental evidence and protocols used to elucidate this pathway, and presents quantitative data and visual models to facilitate a deeper understanding. The primary mechanism involves this compound-mediated phosphorylation of transcription elongation factors, including the Pol II C-terminal domain (CTD) and Spt5, which in turn promotes the recruitment and activity of the Set2 enzyme, ensuring that H3K36 trimethylation is tightly coupled with active transcription.
Introduction to this compound and H3K36 Methylation
In eukaryotes, transcription occurs on a chromatin template that must be dynamically regulated. Post-translational modifications of histones are a key mechanism for this regulation. Methylation of histone H3 at lysine 36 (H3K36), particularly trimethylation (H3K36me3), is a hallmark of actively transcribed gene bodies. This mark is associated with suppressing cryptic transcription, regulating mRNA splicing, and directing DNA repair.
The enzyme responsible for H3K36 methylation in yeast is Set2. The activity of Set2 is coupled to transcription elongation, as it directly binds to the C-terminal domain (CTD) of Rpb1, the largest subunit of RNA Polymerase II, when the CTD is phosphorylated on Serine 2 (Ser2-P).
The this compound-Bur2 complex is a cyclin-dependent kinase (CDK) that functions as a core transcription elongation factor.[1][2] Genetic and biochemical studies have revealed that this compound is essential for establishing the normal pattern of H3K36 methylation, specifically H3K36me3, across transcribed genes.[2][3]
The Core Signaling Pathway
The influence of this compound on H3K36 methylation is not direct but is mediated through a cascade of events centered on the Pol II elongation complex. The process begins with the phosphorylation of the Pol II CTD and other elongation factors, which creates a platform for the recruitment and activation of Set2.
-
Recruitment and Activation of this compound: The this compound-Bur2 complex is recruited to the 5' ends of actively transcribing genes.[4] This recruitment is stimulated by the phosphorylation of the Pol II CTD on Serine 5 (Ser5-P) by the TFIIH-associated kinase, Kin28, during transcription initiation.
-
Phosphorylation of Key Substrates: Once recruited, this compound phosphorylates multiple substrates within the elongation complex:
-
Rpb1 CTD: this compound contributes to the phosphorylation of Serine 2 of the CTD repeats, although the Ctk1 kinase is considered the major Ser2 kinase. This Ser2-P mark is a crucial binding site for the SRI domain of Set2.
-
Spt5: this compound phosphorylates the C-terminal region (CTR) of the elongation factor Spt5. This phosphorylation event is critical for the recruitment of the Polymerase-Associated Factor 1 (Paf1) complex.
-
-
Role of the Paf1 Complex: The recruited Paf1 complex also plays a role in promoting H3K36 trimethylation, acting as a molecular bridge or regulator within the elongation machinery.
-
Set2 Recruitment and Activity: The combination of Ser2-P on the Pol II CTD and the presence of other elongation factors like Spt5 and the Paf1 complex creates an environment conducive to the stable recruitment and full activation of the Set2 methyltransferase.
-
H3K36 Trimethylation: Activated Set2 then catalyzes the trimethylation of H3K36 on the underlying nucleosomes as the Pol II complex transcribes through the gene body.
The following diagram illustrates this signaling cascade.
Quantitative Data from Key Experiments
The connection between this compound and H3K36 methylation has been substantiated by quantitative analyses from genetic and biochemical experiments. The data consistently show a dramatic and specific reduction in H3K36 trimethylation upon loss of this compound/Bur2 function.
Table 1: Effect of this compound and bur2 Mutations on Global Histone H3K36 Methylation Levels
| Strain Genotype | H3K36 Monomethylation (H3K36me1) | H3K36 Dimethylation (H3K36me2) | H3K36 Trimethylation (H3K36me3) | Data Source(s) |
| Wild-Type (WT) | Normal | Normal | Normal | |
| This compoundΔ or bur2Δ | Normal / Unchanged | Normal / Unchanged | Significantly Reduced | |
| set2Δ | Absent | Absent | Absent | |
| rpb1 CTD truncation | Normal | Normal | Significantly Reduced |
Data are qualitative summaries from Western blot analyses.
Table 2: Genetic Interactions between this compound and Transcription Elongation Factors
| Double Mutant Combination | Phenotype | Interpretation | Data Source(s) |
| This compoundΔ set2Δ | Suppression of this compoundΔ growth defect | The lethality of this compoundΔ is dependent on the methyltransferase activity of Set2. | |
| This compoundΔ set1Δ | No suppression of growth defect | The genetic interaction is specific to Set2, not the H3K4 methylase Set1. | |
| This compoundΔ dot1Δ | No suppression of growth defect | The genetic interaction is specific to Set2, not the H3K79 methylase Dot1. | |
| This compound-ts ctk1Δ | Synthetic lethality | This compound and Ctk1 have parallel or overlapping essential functions in elongation. | |
| This compound-ts spt5-194 | Synthetic lethality | This compound and Spt5 cooperate in an essential elongation pathway. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the this compound-H3K36me3 pathway.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to map the genome-wide distribution of H3K36me3 and determine how it changes in a this compound mutant background.
Protocol Steps:
-
Cell Growth and Cross-linking: Grow wild-type and this compoundΔ yeast strains to mid-log phase (OD600 ≈ 0.8). Add formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Harvest cells and wash them. Lyse cells mechanically with glass beads in lysis buffer. Isolate nuclei and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with a specific antibody against H3K36me3 (e.g., Active Motif, cat#61101). A parallel sample with a non-specific IgG antibody should be run as a control.
-
Immune Complex Capture and Washes: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with Proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP DNA and input control DNA. This involves end-repair, A-tailing, ligation of sequencing adapters, and PCR amplification. Sequence the libraries on a high-throughput platform.
-
Data Analysis: Align sequence reads to the yeast genome. Use peak-calling algorithms to identify regions enriched for H3K36me3. Compare the enrichment profiles between wild-type and this compoundΔ strains to identify regions with differential methylation.
In Vitro Kinase Assay
This protocol is designed to test the ability of the this compound-Bur2 complex to directly phosphorylate a putative substrate, such as the Rpb1 CTD or Spt5.
Protocol Steps:
-
Preparation of Kinase and Substrate:
-
Kinase: Immunoprecipitate epitope-tagged this compound (e.g., this compound-HA) from yeast whole-cell extracts using anti-HA antibody coupled to protein A beads. Wash the beads extensively to remove non-specifically bound proteins.
-
Substrate: Express and purify a recombinant substrate protein (e.g., GST-tagged Spt5 C-terminal region) from E. coli.
-
-
Kinase Reaction:
-
In a microfuge tube, combine the this compound-HA beads, the purified substrate (~1-2 µg), and kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Initiate the reaction by adding [γ-³²P]ATP to a final concentration of ~10 µCi per reaction. Include a non-radioactive ATP chase if desired.
-
As a negative control, run a parallel reaction with beads from a non-tagged strain or with a kinase-dead this compound mutant.
-
-
Incubation and Termination: Incubate the reaction mixture at 30°C for 30 minutes. Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Stain the gel with Coomassie Blue to visualize the total protein, ensuring the substrate was present.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of ³²P into the substrate and for this compound autophosphorylation.
-
Quantitative Mass Spectrometry of Histone Modifications
This approach provides a highly accurate and unbiased quantification of the relative abundance of different histone PTMs.
-
Histone Extraction: Grow large-scale cultures of wild-type and this compoundΔ yeast. Isolate nuclei and perform an acid extraction (e.g., with sulfuric acid) to purify bulk histones.
-
Protein Digestion: Derivatize the histones with propionic anhydride to block unmodified lysine residues. This ensures that trypsin will only cleave at arginine residues, generating larger, more informative peptides. Digest the derivatized histones with trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography (LC) coupled directly to a high-resolution mass spectrometer (MS). The mass spectrometer will perform data-dependent acquisition, where it measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects the most abundant peptides for fragmentation to determine their sequence and modification sites (MS/MS scan).
-
Data Analysis: Analyze the MS data using specialized software. Identify peptides corresponding to the H3 N-terminal tail (which contains K36). Quantify the relative abundance of the unmodified, monomethylated, dimethylated, and trimethylated forms of the K36-containing peptide by measuring the area under the curve of their respective MS1 peaks. Compare these ratios between the wild-type and this compoundΔ samples.
Implications for Research and Drug Development
Understanding the this compound-Set2 axis has significant implications:
-
Fundamental Biology: It provides a clear model for how transcription machinery communicates with the chromatin template to ensure epigenetic marks are placed correctly during gene expression. This coupling is fundamental to preventing aberrant transcription that can lead to genome instability.
-
Drug Development: The human homolog of this compound is CDK9 (as part of P-TEFb), and the homolog of Set2 is SETD2. Both are implicated in various cancers. SETD2 is a tumor suppressor, and its inactivation is common in renal cell carcinoma. Inhibitors of CDK9 are currently in clinical development. Understanding the detailed molecular interactions in the yeast model system can provide insights into the downstream consequences of CDK9 inhibition on chromatin structure and potentially reveal new therapeutic strategies or patient stratification biomarkers. Disrupting the kinase-dependent regulation of histone methylation could be a novel avenue for therapeutic intervention.
Conclusion
The this compound kinase complex is a central player in the co-transcriptional regulation of histone H3K36 trimethylation. Through its kinase activity on key components of the RNA Polymerase II elongation complex, this compound orchestrates a series of events that ensure the histone methyltransferase Set2 is recruited and activated in synchrony with active transcription. This intricate mechanism highlights the tight coupling between the transcriptional machinery and the epigenome, which is crucial for maintaining cellular homeostasis and genome integrity. The experimental frameworks detailed herein provide a robust toolkit for further dissecting this and other pathways that link signaling, transcription, and chromatin modification.
References
- 1. This compound and BUR2 Encode a Divergent Cyclin-Dependent Kinase–Cyclin Complex Important for Transcription In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound cyclin-dependent protein kinase is required for the normal pattern of histone methylation by SET2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction Between BUR1 Kinase and the Paf1 Complex
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The regulation of gene transcription is a highly complex process, fundamental to cellular function and development. A key aspect of this regulation occurs during the elongation phase of transcription, where RNA Polymerase II (Pol II) synthesizes RNA from a DNA template. This guide delves into the critical interaction between the Bur1 kinase and the Polymerase-Associated Factor 1 (Paf1) complex (Paf1c), a relationship pivotal for the orchestration of transcriptional elongation and co-transcriptional events. This compound, a cyclin-dependent kinase, facilitates the recruitment of the Paf1c to the Pol II elongation complex through the phosphorylation of the transcription elongation factor Spt5. This recruitment is a crucial step for subsequent histone modifications and the regulation of transcription elongation dynamics. This document provides a comprehensive overview of this interaction, including quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows, to serve as a valuable resource for researchers in the field.
Introduction
The this compound kinase, in conjunction with its cyclin partner Bur2, is a key regulator of transcription elongation in yeast. It is known to phosphorylate multiple substrates within the transcription machinery, thereby influencing the processivity of Pol II and coordinating the recruitment of other regulatory factors. The Paf1 complex, composed of five core subunits (Paf1, Ctr9, Cdc73, Rtf1, and Leo1), is a highly conserved multi-protein complex that travels with elongating Pol II. It plays a crucial role in a variety of co-transcriptional processes, including histone modifications, RNA processing, and transcription termination.
The interaction between this compound and the Paf1 complex is not direct but is mediated by the transcription elongation factor Spt5. This compound phosphorylates the C-terminal region (CTR) of Spt5, creating a binding platform for the Paf1 complex. This phosphorylation-dependent recruitment is a central mechanism for coupling transcription elongation with chromatin modification. This guide will explore the molecular details of this interaction, its functional consequences, and the experimental approaches used to study it.
Quantitative Data on this compound-Paf1c Interaction
The following tables summarize the available quantitative data regarding the interaction between the this compound kinase, Spt5, and the Paf1 complex.
| Interaction | Method | Dissociation Constant (Kd) | Reference(s) |
| Rtf1 (Plus3 domain) and phospho-Spt5 CTR peptide | Fluorescence Anisotropy | 5.45 ± 0.38 µM | [1] |
| Experiment | Method | Organism | Key Quantitative Finding | Reference(s) |
| Depletion of this compound on Spt5 phosphorylation | Western Blot | Saccharomyces cerevisiae | Depletion of this compound reduces Spt5 phosphorylation to 18% of the level prior to depletion. | [2] |
| Inhibition of this compound kinase activity on Paf1c recruitment | ChIP-qPCR | Saccharomyces cerevisiae | Rapid inhibition of this compound kinase activity leads to a significant decrease in the recruitment of the Paf1 complex to transcribed genes. | [3][4] |
| Mutation of Spt5 CTR on Paf1c recruitment | ChIP-qPCR | Saccharomyces cerevisiae | Deletion of the Spt5 CTD or mutation of the Spt5 serines targeted by this compound reduces the recruitment of the Paf1 complex. | [5] |
Signaling Pathways and Logical Relationships
The interaction between this compound and the Paf1 complex is a key step in a signaling cascade that regulates transcription elongation and histone modification. The following diagrams, generated using the DOT language, illustrate these relationships.
References
- 1. Structural basis for Spt5-mediated recruitment of the Paf1 complex to chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pol II CTD kinases this compound and Kin28 promote Spt5 CTR-independent recruitment of Paf1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of the Transcription Elongation Factor Spt5 by Yeast this compound Kinase Stimulates Recruitment of the PAF Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the transcription elongation factor Spt5 by yeast this compound kinase stimulates recruitment of the PAF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity Purification of Protein Complexes Using TAP Tags - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Bur1-Bur2 Cyclin-Dependent Kinase Complex in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bur1-Bur2 complex is a key regulator of gene expression in eukaryotic cells, playing a critical role in the transition from transcription initiation to productive elongation. Comprised of the cyclin-dependent kinase (CDK) this compound and its regulatory cyclin subunit Bur2, this complex is a functional ortholog of the mammalian P-TEFb (CDK9/cyclin T) complex.[1][2] Its activities are central to coordinating transcription with chromatin modification, ensuring the fidelity and efficiency of mRNA synthesis. This technical guide provides an in-depth overview of the this compound-Bur2 complex, its molecular functions, its impact on histone modifications and gene regulation, and detailed experimental protocols for its study. This information is intended to be a valuable resource for researchers investigating transcriptional regulation and for professionals involved in the development of therapeutic agents targeting these fundamental cellular processes.
Core Functions and Molecular Mechanisms
The this compound-Bur2 complex is recruited to the 5' ends of actively transcribed genes and travels with the elongating RNA Polymerase II (Pol II) machinery.[3] Its primary role is to phosphorylate a range of substrates, thereby influencing multiple aspects of transcription and chromatin architecture.
Phosphorylation of RNA Polymerase II CTD
While not the primary kinase for all phosphorylation events on the C-terminal domain (CTD) of the largest subunit of RNA Pol II (Rpb1), this compound-Bur2 plays a significant role in phosphorylating Serine 2 (Ser2) of the CTD heptapeptide repeat (YSPTSPS).[4][5] This phosphorylation is crucial for the recruitment of factors involved in transcription elongation and mRNA processing. The activity of this compound-Bur2 is particularly important for Ser2 phosphorylation near the promoter region, which then facilitates subsequent phosphorylation events by other kinases like Ctk1 as the polymerase moves along the gene body.
Regulation of Histone Modifications
A major function of the this compound-Bur2 complex is to orchestrate a cascade of histone modifications that are essential for active transcription. This is achieved through the phosphorylation of key factors involved in the histone modification machinery.
-
H2B Monoubiquitination: this compound-Bur2 is required for the monoubiquitination of histone H2B at lysine 123 (H2Bub1) by the Rad6/Bre1 ubiquitin-conjugating enzyme complex. This compound directly phosphorylates Rad6, a step that is critical for its ubiquitin ligase activity. H2Bub1 is a prerequisite for the subsequent methylation of histone H3.
-
H3K4 and H3K36 Methylation: The monoubiquitination of H2B serves as a platform for the recruitment and activity of histone methyltransferases. Consequently, this compound-Bur2 is essential for the trimethylation of histone H3 at lysine 4 (H3K4me3) by the COMPASS complex and the trimethylation of histone H3 at lysine 36 (H3K36me3) by the Set2 methyltransferase. These methylation marks are hallmarks of actively transcribed genes.
Interaction with the Paf1 Complex
The this compound-Bur2 complex is also required for the proper recruitment and function of the Polymerase-Associated Factor 1 (Paf1) complex. The Paf1 complex travels with RNA Pol II and plays a multifaceted role in transcription elongation, histone modification, and mRNA processing. This compound-Bur2 facilitates the association of the Paf1 complex with the transcription machinery, further integrating the processes of transcription and chromatin remodeling.
Signaling Pathways and Logical Relationships
The intricate network of interactions involving the this compound-Bur2 complex can be visualized to better understand its central role in gene expression.
Quantitative Data Summary
While precise quantitative data is often presented in graphical form within the literature, the following tables summarize the observed effects of this compound-Bur2 activity on key molecular events.
Table 1: Effect of this compound-Bur2 on Histone Modifications
| Histone Modification | Effect of this compound/Bur2 Deletion or Inactivation | Reference(s) |
| H2B Monoubiquitination (H2Bub1) | Significantly Reduced | |
| H3K4 Trimethylation (H3K4me3) | Significantly Reduced | |
| H3K36 Trimethylation (H3K36me3) | Significantly Reduced |
Table 2: Effect of this compound-Bur2 on RNA Polymerase II CTD Phosphorylation
| CTD Phosphorylation Site | Effect of this compound/Bur2 Inactivation | Reference(s) |
| Serine 2 (Ser2) | Reduced, particularly at the 5' end of genes | |
| Serine 5 (Ser5) | Indirectly affected due to altered transcription |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the this compound-Bur2 complex. The following sections provide outlines for key experimental procedures.
Tandem Affinity Purification (TAP) of the this compound-Bur2 Complex from Saccharomyces cerevisiae
This protocol describes the purification of the this compound-Bur2 complex for subsequent biochemical assays or mass spectrometry analysis.
I. Yeast Strain and Culture:
-
Utilize a yeast strain where either this compound or Bur2 is C-terminally tagged with the Tandem Affinity Purification (TAP) tag.
-
Grow the yeast culture in an appropriate selective medium to an OD600 of 1.5-2.0.
-
Harvest the cells by centrifugation and wash with ice-cold water.
II. Cell Lysis and Lysate Preparation:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.1% NP-40, and protease inhibitors).
-
Lyse the cells by mechanical disruption using glass beads in a bead beater.
-
Clarify the lysate by centrifugation to remove cell debris.
III. First Affinity Purification (IgG-Sepharose):
-
Incubate the cleared lysate with IgG-Sepharose beads to bind the Protein A moiety of the TAP tag.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elute the complex by cleaving the tag with Tobacco Etch Virus (TEV) protease.
IV. Second Affinity Purification (Calmodulin-Binding Peptide):
-
Add calcium to the eluate and incubate with Calmodulin-sepharose beads to bind the Calmodulin Binding Peptide (CBP) part of the tag.
-
Wash the beads with a calmodulin binding buffer containing calcium.
-
Elute the purified this compound-Bur2 complex using a buffer containing EGTA to chelate the calcium.
V. Analysis:
-
Analyze the purified complex by SDS-PAGE and silver staining or Western blotting to confirm the presence of this compound and Bur2.
-
For interaction studies, the purified complex can be subjected to mass spectrometry.
Chromatin Immunoprecipitation (ChIP) to Analyze this compound-Bur2 Occupancy and Histone Modifications
This protocol allows for the in vivo analysis of this compound-Bur2 binding to specific gene regions and the assessment of associated histone modifications.
I. Cell Cross-linking and Chromatin Preparation:
-
Grow yeast cultures to mid-log phase.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and wash the cells.
-
Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
II. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to this compound, Bur2, or a histone modification of interest (e.g., H3K36me3).
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific chromatin.
III. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
IV. DNA Purification and Analysis:
-
Purify the DNA using a standard DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for gene regions of interest.
In Vitro Kinase Assay
This assay is used to determine the kinase activity of the purified this compound-Bur2 complex on a specific substrate, such as Rad6 or a synthetic peptide.
I. Reaction Setup:
-
Prepare a reaction mixture containing the purified this compound-Bur2 complex, the substrate, and a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Initiate the reaction by adding ATP, typically including a radiolabeled ATP (γ-³²P-ATP) for detection.
II. Incubation and Termination:
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
III. Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or using a phospho-specific antibody in a Western blot.
Implications for Drug Development
The central role of the this compound-Bur2 complex in regulating transcription makes it a potential target for therapeutic intervention in diseases characterized by aberrant gene expression, such as cancer. The development of small molecule inhibitors that specifically target the kinase activity of this compound could provide a novel approach to modulating the transcriptional landscape of diseased cells. The experimental protocols detailed in this guide are fundamental for the screening and characterization of such potential inhibitors. For instance, the in vitro kinase assay can be adapted for high-throughput screening of compound libraries, while ChIP-seq analysis can be used to assess the on-target effects of lead compounds in a cellular context. A thorough understanding of the this compound-Bur2 complex and its regulatory network is paramount for the rational design of targeted therapies.
References
- 1. This compound and BUR2 Encode a Divergent Cyclin-Dependent Kinase–Cyclin Complex Important for Transcription In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of the RNA Polymerase II Carboxy-Terminal Domain by the this compound Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. buratowski.hms.harvard.edu [buratowski.hms.harvard.edu]
- 4. Phosphorylation of the Pol II CTD by KIN28 enhances this compound/BUR2 recruitment and Ser2 CTD phosphorylation near promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
BUR1 substrates in yeast transcription
An In-depth Technical Guide to BUR1 Substrates in Yeast Transcription
Audience: Researchers, scientists, and drug development professionals.
Introduction
In Saccharomyces cerevisiae, the this compound/Bur2 cyclin-dependent kinase (CDK) complex is a critical regulator of transcription elongation by RNA Polymerase II (Pol II). As a functional homolog of the human positive transcription elongation factor b (P-TEFb) complex, which contains Cdk9, this compound plays a central role in coordinating the transcriptional machinery with co-transcriptional processes such as histone modification and mRNA processing.[1][2] The this compound kinase, forming a complex with its cyclin partner Bur2, is recruited to the early elongation complex and travels with Pol II along the gene body.[1][3] Its kinase activity is essential for yeast viability and is implicated in a multitude of cellular processes, including chromatin remodeling, histone modification, and the DNA damage response.[4] Understanding the specific substrates of this compound is paramount to elucidating the molecular mechanisms by which it governs these fundamental aspects of gene expression and cell biology. This guide provides a comprehensive overview of the known substrates of this compound, the experimental methodologies used for their identification, and the signaling pathways they regulate.
Core Substrates of the this compound Kinase
The essential function of this compound is executed through the phosphorylation of a select group of protein substrates. These phosphorylation events act as molecular switches that trigger downstream cellular activities. The primary substrates identified to date are central figures in transcription elongation and chromatin biology.
Spt5: The Key Elongation Factor
Spt5, the yeast homolog of the human DRB sensitivity-inducing factor (DSIF), is arguably the most critical substrate of this compound for transcription elongation. Spt5 forms a complex with Spt4 and associates with the elongating Pol II complex. This compound phosphorylates the C-terminal region (CTR) of Spt5, which consists of multiple repeats of the consensus sequence S[T/A]WGG[A/Q].
-
Functional Consequences of Phosphorylation:
-
Recruitment of the Paf1 Complex: Phosphorylation of the Spt5-CTR by this compound is a prerequisite for the recruitment of the Polymerase-Associated Factor 1 (Paf1) complex to the transcription elongation machinery.
-
Histone Modifications: The recruitment of the Paf1 complex is, in turn, necessary for subsequent histone modifications, including the monoubiquitination of histone H2B on lysine 123 (H2B-K123ub) and the trimethylation of histone H3 on lysines 4 and 36 (H3K4me3 and H3K36me3). These modifications are hallmarks of active transcription and are crucial for maintaining chromatin architecture.
-
Stimulation of Elongation: By facilitating the recruitment of key factors and promoting a chromatin environment conducive to transcription, this compound-mediated phosphorylation of Spt5 enhances the processivity of Pol II.
-
Rad6: The Histone Ubiquitin-Conjugating Enzyme
Rad6 (Ubc2) is an E2 ubiquitin-conjugating enzyme that, in conjunction with the E3 ligase Bre1, is responsible for the monoubiquitination of histone H2B at lysine 120 (in yeast, this corresponds to K123). This compound directly phosphorylates Rad6 on serine 120 (S120).
-
Functional Consequences of Phosphorylation:
-
Activation of H2B Monoubiquitination: Phosphorylation of Rad6 at S120 by this compound is a critical step for its activity toward histone H2B.
-
Crosstalk with Histone Methylation: H2B monoubiquitination is a key upstream event required for the subsequent methylation of histone H3 on lysines 4 and 79, linking this compound activity directly to the histone modification cascade.
-
Rpb1 C-Terminal Domain (CTD): A Complex Relationship
Rpb1 is the largest subunit of RNA Polymerase II and features a unique, repetitive C-terminal domain (CTD). The phosphorylation status of the CTD heptapeptide repeats (YSPTSPS) changes dynamically throughout the transcription cycle, orchestrating the recruitment of various factors. While in vitro studies have shown that this compound can phosphorylate the CTD, its in vivo role is nuanced. Evidence suggests this compound is not the primary kinase for either Serine 2 (Ser2) or Serine 5 (Ser5) phosphorylation. However, it is believed to augment Ser2 phosphorylation by the Ctk1 kinase complex early in the elongation phase and may also phosphorylate Ser7 residues in promoter-distal regions.
Sch9: A Link to TORC1 and Cell Cycle Control
Expanding its role beyond transcription, this compound has been shown to function in parallel with the Target of Rapamycin Complex 1 (TORC1) pathway to regulate cell cycle progression. This compound directly phosphorylates the AGC kinase Sch9, a key downstream effector of TORC1.
-
Functional Consequences of Phosphorylation:
-
Cell Cycle Progression: Both this compound and TORC1 are required for the full activation of Sch9, which in turn promotes the G1-to-S phase transition. This finding reveals that this compound integrates nutrient-sensing and cell growth signals with the cell division cycle.
-
Other Interactions and Substrates
-
Autophosphorylation: this compound is capable of autophosphorylation, which is a common regulatory mechanism for protein kinases.
-
Replication Protein A (RPA): this compound-Bur2 physically interacts with the single-stranded DNA-binding protein RPA. This interaction, mediated by the C-terminus of this compound, is important for maintaining genome stability during replication stress, suggesting a role for this compound in the DNA damage response.
-
Histone H3: Early genetic studies identified a link between this compound and HHT1 (encoding histone H3), suggesting this compound activity influences chromatin structure. This connection is now understood to be mediated primarily through the Rad6/H2B and Spt5/Paf1C pathways that lead to H3 methylation.
Data Presentation: Summary of this compound Substrates
| Substrate | Phosphorylation Site(s) | Downstream Effect(s) | Key References |
| Spt5 | C-Terminal Repeats (CTR) | Recruitment of Paf1 complex; promotes H2B-K123ub, H3K4me3, and H3K36me3; enhances transcription elongation. | |
| Rad6 | Serine 120 (S120) | Required for histone H2B-K123 monoubiquitination by the Rad6/Bre1 complex. | |
| Rpb1 CTD | Serine 2 (augmenting), Serine 7 | Contributes to the pattern of CTD phosphorylation during elongation, potentially influencing recruitment of mRNA processing factors. | |
| Sch9 | Multiple sites (some shared with TORC1) | Activation of Sch9 kinase activity; promotes G1-S cell cycle progression. | |
| This compound | Not specified | Autophosphorylation; likely involved in self-regulation. |
Signaling Pathways and Logical Relationships
This compound kinase acts as a central node, translating its recruitment to elongating Pol II into a cascade of downstream phosphorylation events. These events are logically ordered and functionally interconnected, ensuring the proper coordination of transcription with chromatin modification.
Caption: The this compound signaling pathway in yeast transcription and cell cycle control.
This diagram illustrates that this compound, recruited to the Ser5-phosphorylated CTD of Pol II, phosphorylates key substrates like Spt5 and Rad6. This initiates a cascade involving Paf1C recruitment and histone H2B ubiquitination, which converge to promote histone H3 methylation and efficient transcription elongation. A distinct branch shows this compound's role in cell cycle progression via Sch9 phosphorylation.
Experimental Protocols
The identification and characterization of this compound substrates have relied on a combination of genetic, biochemical, and proteomic approaches.
In Vitro Kinase Assay
This method directly tests if a protein of interest can be phosphorylated by this compound in a controlled environment.
-
Objective: To determine if a purified protein is a direct substrate of this compound kinase.
-
Methodology:
-
Kinase Preparation: The this compound-Bur2 complex is typically immunoprecipitated from yeast cell lysates using an epitope tag (e.g., HA, TAP) on this compound or Bur2. The immunoprecipitate, bound to beads (e.g., Protein A/G-agarose), serves as the kinase source.
-
Substrate Preparation: The putative substrate protein is expressed and purified, often as a recombinant fusion protein (e.g., GST-Spt5, HA-CTD).
-
Reaction: The immunoprecipitated kinase is incubated with the purified substrate in a kinase buffer containing ATP. Critically, the ATP is radiolabeled with ³²P on the gamma phosphate ([γ-³²P]ATP).
-
Detection: The reaction products are separated by SDS-PAGE. The gel is dried and exposed to autoradiography film or a phosphorimager screen. A band corresponding to the molecular weight of the substrate protein indicates that it has been phosphorylated.
-
Controls: A mock immunoprecipitation (using a strain without the epitope tag) and a reaction without substrate are run in parallel to control for non-specific phosphorylation and kinase autophosphorylation.
-
Analog-Sensitive Kinase Approach for In Vivo Substrate Identification
This powerful chemical-genetic technique allows for the specific inhibition of this compound inside living cells, enabling the identification of direct, endogenous substrates on a proteome-wide scale.
Caption: Workflow for identifying this compound substrates using the analog-sensitive kinase method.
-
Objective: To identify direct substrates of this compound in vivo by specifically inhibiting its activity.
-
Methodology:
-
Strain Engineering: A this compound-as ("analog-sensitive") allele is created, in which a bulky "gatekeeper" residue in the ATP-binding pocket is mutated to a smaller one (e.g., glycine). This engineered kinase functions normally with ATP but is uniquely sensitive to inhibition by bulky, cell-permeable ATP analogs (like 1-NM-PP1) that do not inhibit wild-type kinases.
-
Cell Culture and Inhibition: The this compound-as yeast strain is grown and split into two cultures. One is treated with the ATP analog inhibitor, and the other is treated with a vehicle control (DMSO).
-
Proteomics: After a short incubation, cells are harvested, and proteins are extracted. The proteome is digested into peptides.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
Mass Spectrometry: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of each identified phosphopeptide is quantified in both the inhibitor-treated and control samples. A significant reduction in a specific phosphopeptide's signal upon this compound inhibition is strong evidence that it represents a direct physiological substrate.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic location of this compound and its substrates, providing spatial context to its function during transcription.
-
Objective: To map the association of this compound or its substrates with specific regions of genes (e.g., promoters, open reading frames).
-
Methodology:
-
Cross-linking: Yeast cells are treated with formaldehyde to create covalent cross-links between proteins and DNA, freezing their interactions in vivo.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-500 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-HA for HA-tagged this compound). The antibody-protein-DNA complexes are captured on beads.
-
Reversal and Purification: The cross-links are reversed by heating, and the associated DNA is purified.
-
Quantification: The amount of purified DNA corresponding to specific genomic loci is quantified using quantitative PCR (qPCR) or mapped genome-wide using high-throughput sequencing (ChIP-seq). An increase in signal at a particular gene relative to a control region indicates the protein's presence.
-
Conclusion and Future Perspectives
The this compound kinase is a multifaceted enzyme that extends its regulatory reach from the core transcription elongation machinery to the dynamic chromatin template and even to fundamental cell cycle control pathways. Its phosphorylation of key substrates—most notably Spt5 and Rad6—provides a direct mechanistic link between the passage of RNA Polymerase II and the establishment of histone modification patterns that define active genes. The discovery of its role in phosphorylating Sch9 further broadens its function, placing it at the crossroads of gene expression, cell growth, and proliferation.
For drug development professionals, the homology of this compound to human Cdk9 suggests that insights from the yeast system can inform the study of P-TEFb, a target of interest in cancer therapy. Furthermore, as an essential kinase, this compound itself represents a potential target for novel antifungal agents. Future research, driven by advanced phosphoproteomics and structural biology, will undoubtedly uncover additional substrates and provide a more detailed understanding of how this compound's activity is regulated, offering new avenues for therapeutic intervention.
References
- 1. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound kinase is required for efficient transcription elongation by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of histone modification and cryptic transcription by the this compound and Paf1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Interactions of BUR1 and SET2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate regulation of gene expression is fundamental to cellular function and is orchestrated by a complex interplay of various protein factors. Among these, the cyclin-dependent kinase Bur1 and the histone methyltransferase Set2 in Saccharomyces cerevisiae play critical roles during transcription elongation. This compound, in complex with its cyclin Bur2, is a key regulator of RNA Polymerase II (Pol II) activity. Set2 is responsible for the methylation of histone H3 at lysine 36 (H3K36), a hallmark of actively transcribed chromatin. This technical guide provides an in-depth analysis of the genetic and functional interactions between this compound and SET2, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Core Genetic Interaction: Suppression of this compoundΔ Lethality by set2Δ
A pivotal discovery in understanding the relationship between this compound and SET2 came from a genetic screen designed to identify suppressors of the severe growth defect caused by a deletion of the this compound gene (this compoundΔ).[1][2][3] This screen revealed that mutations in SET2 could reverse the lethality associated with the loss of this compound function.[1][2] This genetic suppression indicates that the detrimental effects of a this compoundΔ mutation are dependent on the activity of Set2.
Further investigation revealed that this suppression is specifically linked to the enzymatic activity of Set2. A methylation-defective allele of SET2 or a mutation in histone H3 changing lysine 36 to arginine (H3 K36R) also suppressed the this compoundΔ phenotype. This demonstrates that it is the Set2-mediated methylation of H3K36 that is toxic to cells lacking this compound function.
Quantitative Summary of Genetic Interactions
| Genotype | Phenotype | Reference |
| This compoundΔ | Severe growth defect/lethality | |
| set2Δ | Viable | |
| This compoundΔ set2Δ | Viable, suppression of this compoundΔ growth defect | |
| This compoundΔ H3 K36R | Suppression of this compoundΔ growth defect | |
| This compoundΔ + methylation-defective SET2 | Suppression of this compoundΔ growth defect | |
| bur2Δ set2Δ | Enhanced histone acetylation and cryptic transcription | |
| paf1Δ set2Δ | Enhanced histone acetylation and cryptic transcription | |
| This compoundΔ set2Δ | Does not rescue telomere shortening of this compoundΔ |
Molecular Mechanism: this compound-Dependent Regulation of Set2-Mediated H3K36 Methylation
The this compound-Bur2 kinase complex is a crucial upstream regulator of Set2 activity, specifically impacting the trimethylation of H3K36. In wild-type cells, histone H3 is mono-, di-, and trimethylated at lysine 36. However, in this compound and bur2 mutant strains, the level of H3K36 trimethylation is significantly reduced, while mono- and dimethylation levels are less affected. This suggests that the this compound-Bur2 complex is required for the full enzymatic activity of Set2.
Chromatin immunoprecipitation (ChIP) assays have confirmed that the transcription-associated increase in H3K36 trimethylation across the open reading frames of active genes is substantially diminished in bur2Δ strains. This indicates that this compound-Bur2 kinase activity is coupled to active transcription to promote Set2-mediated H3K36 trimethylation.
While the purified this compound-Bur2 complex can directly phosphorylate recombinant Set2 in vitro, the in vivo significance of this phosphorylation is not yet fully established. Mutating the identified phosphorylation sites in Set2 did not produce any discernible effect on cell growth or the H3K36 methylation state in either wild-type or this compoundΔ backgrounds. This suggests that this compound may regulate Set2 activity through an indirect mechanism, possibly by influencing its association with the Pol II elongation complex.
Signaling Pathway Diagram
Caption: this compound-Bur2 kinase regulates Set2-mediated H3K36 trimethylation.
Broader Functional Context: Cryptic Transcription and Histone Acetylation
The genetic interaction between this compound and SET2 extends beyond simple suppression of lethality and delves into the regulation of chromatin structure and transcriptional fidelity. Double mutants of bur2Δ set2Δ and paf1Δ set2Δ exhibit increased levels of histone acetylation and a rise in cryptic transcription initiation within gene bodies. This indicates that the this compound-Paf1 pathway and Set2 have redundant roles in suppressing aberrant transcription and maintaining a repressive chromatin state within coding regions.
Logical Relationship Diagram
Caption: Redundant roles of this compound-Paf1 and Set2 pathways.
Experimental Protocols
Genetic Screen for Suppressors of this compoundΔ
This protocol outlines a general approach for identifying genes that, when mutated, rescue the lethality of a this compoundΔ strain.
Objective: To isolate and identify mutations that suppress the growth defect of a this compoundΔ mutation.
Methodology:
-
Strain Construction: A diploid yeast strain heterozygous for the this compound deletion (this compound/bur1Δ::KanMX) is constructed. This strain is then transformed with a URA3-marked plasmid carrying a wild-type copy of the this compound gene.
-
Sporulation and Tetrad Dissection: The transformed diploid strain is sporulated, and tetrads are dissected on rich medium (YPD). The resulting haploid spores are tested for their nutritional markers to identify this compoundΔ::KanMX spores carrying the this compound-URA3 plasmid.
-
Mutagenesis: The this compoundΔ strain carrying the this compound-URA3 plasmid is subjected to mutagenesis. This can be achieved through exposure to a chemical mutagen (e.g., ethyl methanesulfonate - EMS) or UV irradiation to induce random point mutations in the genome.
-
Suppressor Selection: The mutagenized cells are plated on medium containing 5-fluoroorotic acid (5-FOA). 5-FOA is a toxic compound to cells expressing the URA3 gene. Therefore, only cells that have lost the this compound-URA3 plasmid and have acquired a second-site suppressor mutation that bypasses the requirement for this compound will be able to grow.
-
Identification of Suppressor Genes: The suppressor mutations are identified through complementation analysis and DNA sequencing. This involves transforming the suppressor strains with a genomic library to identify plasmids that revert the suppressor phenotype, followed by sequencing the candidate gene from the suppressor strain to identify the mutation.
Chromatin Immunoprecipitation (ChIP) for H3K36me3
This protocol details the procedure for assessing the levels of H3K36 trimethylation at specific genomic loci.
Objective: To determine the enrichment of H3K36me3 on actively transcribed genes in wild-type and bur mutant strains.
Methodology:
-
Cell Growth and Cross-linking: Yeast cultures are grown to mid-log phase. Formaldehyde is added to the culture to cross-link proteins to DNA. The cross-linking reaction is quenched by the addition of glycine.
-
Cell Lysis and Chromatin Shearing: Cells are harvested, washed, and lysed to release the chromatin. The chromatin is then sheared into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K36me3. The antibody-chromatin complexes are then captured using protein A/G-coated magnetic beads.
-
Washes and Elution: The beads are washed extensively to remove non-specifically bound chromatin. The immunoprecipitated chromatin is then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by incubation at high temperature. The DNA is then purified using standard DNA purification methods.
-
Quantitative PCR (qPCR): The amount of specific DNA fragments in the immunoprecipitated sample is quantified using qPCR with primers specific to the gene of interest (e.g., a highly transcribed gene) and a control region (e.g., a heterochromatic region). The enrichment of H3K36me3 is calculated as the ratio of the signal from the gene of interest to the control region, normalized to the input chromatin.
Experimental Workflow Diagram
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Conclusion and Future Directions
The genetic and functional interplay between this compound and SET2 provides a clear example of the coordinated regulation of transcription elongation and chromatin modification. The requirement of this compound kinase activity for proper Set2-mediated H3K36 trimethylation highlights a critical checkpoint for maintaining transcriptional fidelity. The suppression of this compoundΔ lethality by set2Δ underscores a synthetic lethal-like relationship, where the activity of Set2 becomes toxic in the absence of this compound.
For drug development professionals, this interaction presents a potential therapeutic target. Inhibiting SET2 activity could be a strategy to selectively target cells with compromised this compound function, a concept that could be explored in cancers with mutations in this compound or related pathways.
Future research should focus on elucidating the precise molecular mechanism by which this compound-Bur2 regulates Set2 activity. Understanding whether this regulation involves direct phosphorylation, recruitment to the Pol II elongation complex, or other indirect mechanisms will provide a more complete picture of this crucial transcriptional regulatory axis. Furthermore, exploring the broader network of genetic interactions with this compound and SET2 will likely uncover additional layers of regulation and potential therapeutic vulnerabilities.
References
- 1. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound cyclin-dependent protein kinase is required for the normal pattern of histone methylation by SET2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.yu.edu [repository.yu.edu]
BUR1 function in cell cycle progression
An In-depth Technical Guide on the Core Function of BUR1 in Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound protein kinase, a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae and a homolog of human Cdk9, plays a pivotal, multifaceted role in the orchestration of cell cycle progression. While historically recognized for its function in regulating transcription elongation, recent evidence has illuminated its critical involvement in the G1/S transition, the DNA replication stress response, and histone modification pathways. This technical guide provides a comprehensive overview of this compound's functions, detailing the signaling pathways it governs, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its mechanisms. This document is intended to serve as a core resource for researchers investigating cell cycle control and for professionals in drug development targeting CDK pathways.
The Canonical Role of this compound: A Master Regulator of Transcription Elongation
The this compound kinase, in complex with its cyclin partner Bur2, is fundamentally involved in the regulation of mRNA synthesis by RNA Polymerase II (Pol II).[1][2] This complex is a key player in the transition from transcription initiation to productive elongation.
The primary mechanisms of this compound-Bur2 in this process include:
-
Phosphorylation of the RNA Pol II C-terminal Domain (CTD): The this compound-Bur2 complex phosphorylates the repetitive YSPTSPS motif within the CTD of Rpb1, the largest subunit of Pol II.[1][3] This phosphorylation is crucial for the recruitment of various factors required for elongation and mRNA processing.
-
Phosphorylation of Elongation Factors: this compound targets other key elongation factors, most notably Spt5 (a subunit of the DSIF complex).[4] Phosphorylation of Spt5 by this compound promotes the recruitment of the Paf1 complex, which is essential for subsequent histone modifications and efficient elongation.
-
Regulation of Histone Modifications: this compound activity is directly linked to co-transcriptional histone modifications. It is required for the proper methylation of histone H3 on lysine 36 (H3K36) by the methyltransferase Set2. Specifically, this compound kinase activity is necessary for the transition from di-methylated to tri-methylated H3K36, a hallmark of actively transcribed gene bodies.
This compound in G1/S Cell Cycle Progression: A Nexus for Growth Signaling
A critical, more recently defined role for this compound is its function in promoting progression through the G1 phase of the cell cycle. This function links nutrient sensing and growth signaling pathways directly to the core cell cycle machinery. Mutants of this compound exhibit a significant delay in the G1 phase, highlighting its essential role in this transition.
This G1 control is mediated through a signaling network that operates in concert with the Target of Rapamycin Complex 1 (TORC1), a central regulator of cell growth in response to nutrient availability.
The key components of this pathway are:
-
Parallel Signaling: this compound and TORC1 act in parallel pathways to control G1 progression. Genetic evidence shows that mutations in this compound lead to sensitivity to the TORC1 inhibitor rapamycin, and double mutants show synthetic growth defects.
-
Convergence on Sch9: Both this compound and TORC1 converge on the kinase Sch9, a key effector of TORC1 signaling. Both kinases directly phosphorylate Sch9 at distinct and common sites, leading to its full activation.
-
Regulation of Whi5: Activated Sch9, along with the G1 cyclin-CDK complex Cln3-Cdc28, promotes the phosphorylation and subsequent nuclear export of Whi5. Whi5 is a transcriptional repressor that inhibits the SBF and MBF transcription factors, which are responsible for expressing a large suite of genes required for S phase entry.
-
G1/S Transition: The export of Whi5 from the nucleus de-represses G1/S target genes, triggering the transition into S phase.
Quantitative Data: Cell Cycle Arrest Phenotypes
Mutations in this compound lead to a measurable accumulation of cells in the G1 phase of the cell cycle. This effect is exacerbated in combination with mutations affecting vacuole inheritance, which also impinges on the TORC1 pathway.
| Yeast Strain Genotype | % of Cells in G1 Phase (1N DNA) | % of Cells in G2/M Phase (2N DNA) | Reference |
| Wild-Type (WT) | ~45% | ~55% | |
| This compound-ΔC | ~46% | ~54% | |
| vac17Δ | ~48% | ~52% | |
| This compound-ΔC vac17Δ | ~60% (p < 0.01 ) | ~40% | |
| This compound-267 | Increased G1 population | Decreased G2/M population |
Note: Values are approximate and represent the trends observed in flow cytometry experiments. The this compound-ΔC allele refers to a deletion of the C-terminal tail, while this compound-267 is another mutant allele. vac17Δ is a vacuole inheritance mutant.
This compound in the DNA Replication Stress Response
This compound also plays a complex role in maintaining genome stability, particularly when cells encounter replication stress. This function appears to be linked to its role in driving the G1-to-S phase transition.
Recent studies have revealed a surprising genetic interaction:
-
Suppression of Checkpoint Mutant Sensitivity: A hypomorphic (partially functional) allele of this compound, this compound-107, suppresses the sensitivity of checkpoint-deficient mutants (e.g., mec1Δ or rad53Δ) to the replication stress-inducing drug hydroxyurea (HU).
-
A "Detrimental" Role: This suggests that in the absence of a functional DNA damage checkpoint, the normal, robust activity of this compound in pushing cells from G1 into S phase is actually harmful. The rapid transition may not allow sufficient time for repair, leading to replication fork collapse and cell death in checkpoint-compromised cells.
-
Interaction with RPA: The this compound-Bur2 complex physically interacts with Replication Protein A (RPA), the eukaryotic single-stranded DNA-binding protein that is a central player in DNA replication, repair, and damage signaling. This physical link underscores a direct role for this compound at the interface of transcription and DNA maintenance.
Key Experimental Protocols
The functions of this compound have been elucidated through a combination of genetic, biochemical, and cell biological assays.
Flow Cytometry for Cell Cycle Analysis
This technique is used to quantify the proportion of cells in different cell cycle phases based on DNA content.
-
Objective: To determine if this compound mutants accumulate in a specific phase of the cell cycle.
-
Methodology:
-
Cell Culture: Grow yeast strains (e.g., Wild-Type, this compound-267) in appropriate liquid media (e.g., YPD) to logarithmic phase.
-
Cell Fixation: Harvest approximately 1x10⁷ cells by centrifugation and fix them in 70% ethanol overnight at 4°C. This permeabilizes the cells and preserves their state.
-
RNase Treatment: Rehydrate cells in a buffer (e.g., 50 mM sodium citrate) and treat with RNase A (e.g., 0.25 mg/mL) for 2-4 hours at 37°C to degrade RNA, which would otherwise be stained.
-
DNA Staining: Add a fluorescent DNA intercalating agent, such as Propidium Iodide (PI) or SYTOX Green, to the cell suspension.
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of individual cells is proportional to their DNA content. A histogram of fluorescence intensity will show two distinct peaks: a 1N peak (G1 phase) and a 2N peak (G2/M phase), with S-phase cells distributed between them.
-
In Vitro Kinase Assay
This assay directly tests if a kinase can phosphorylate a putative substrate.
-
Objective: To determine if this compound directly phosphorylates Sch9.
-
Methodology:
-
Kinase Purification: Immunoprecipitate the this compound-Bur2 complex from yeast lysates using an antibody against a tagged version of this compound (e.g., HA-Bur1). The complex is typically kept bound to protein A/G beads.
-
Substrate Purification: Express and purify the substrate protein (e.g., GST-Sch9) from E. coli.
-
Kinase Reaction: Combine the immunoprecipitated this compound kinase, the purified Sch9 substrate, and a kinase reaction buffer containing ATP. Crucially, the ATP is radiolabeled with ³²P on the gamma phosphate (γ-³²P-ATP).
-
Incubation: Incubate the reaction at 30°C for a set time (e.g., 30 minutes). If this compound is an active kinase for Sch9, it will transfer the ³²P from ATP onto serine or threonine residues of Sch9.
-
Detection: Stop the reaction and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and expose it to X-ray film or a phosphorimager. A radioactive band at the molecular weight of Sch9 indicates direct phosphorylation by this compound.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the in vivo association of a protein with specific DNA regions.
-
Objective: To assess if this compound is physically located on actively transcribed genes or to measure the level of H3K36 trimethylation at these genes.
-
Methodology:
-
Cross-linking: Treat living yeast cells with formaldehyde to create covalent cross-links between proteins and DNA, freezing their interactions in place.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments (200-500 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-Bur1) or a specific histone modification (e.g., anti-H3K36me3). The antibody-protein-DNA complexes are captured on beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the specifically bound complexes.
-
Reverse Cross-links: Reverse the formaldehyde cross-links by heating. Degrade proteins with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Quantify the amount of specific DNA sequences (e.g., the promoter or open reading frame of a specific gene) in the purified sample using quantitative PCR (qPCR). An enrichment compared to a control immunoprecipitation (e.g., with non-specific IgG) indicates association.
-
Conclusion and Implications for Drug Development
The this compound kinase is far more than a simple transcription factor. It is a critical integrator of cellular signals, linking transcriptional output with cell cycle commitment and genome integrity. Its role in the G1/S transition via the TORC1/Sch9 pathway highlights a direct mechanism for coupling cell growth signals to cell division. Furthermore, its intricate relationship with the DNA damage response machinery suggests that its activity must be precisely modulated to ensure cell survival under stress.
Given that this compound is the yeast homolog of human Cdk9—a component of P-TEFb and a target of interest in cancer therapy—this detailed understanding of its function is highly relevant. Cdk9 inhibitors are being explored for their ability to halt transcription of key oncogenes. The finding that this compound/Cdk9 activity can be detrimental in checkpoint-compromised cells—a common feature of cancers—opens up new avenues for therapeutic strategies. Targeting Cdk9 could not only inhibit transcription but also potentially exploit synthetic lethal relationships with existing checkpoint inhibitor drugs, providing a powerful combination therapy approach. Future research should focus on further dissecting the substrates of this compound in these diverse pathways to refine our understanding and enhance the specificity of therapeutic interventions.
References
- 1. embopress.org [embopress.org]
- 2. Cyclin-Dependent Kinase 9 (Cdk9) of Fission Yeast Is Activated by the CDK-Activating Kinase Csk1, Overlaps Functionally with the TFIIH-Associated Kinase Mcs6, and Associates with the mRNA Cap Methyltransferase Pcm1 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound kinase is required for efficient transcription elongation by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
The Role of Bur1 Kinase in the Regulation of RNA Polymerase II CTD Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate regulation of gene expression is fundamental to cellular function and a key area of investigation in drug development. Central to this process is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key event orchestrated by a family of cyclin-dependent kinases (CDKs). Among these, Bur1 kinase, a homolog of mammalian Cdk9, plays a critical, albeit complex, role in the transition from transcription initiation to productive elongation. This technical guide provides an in-depth exploration of the mechanisms by which this compound regulates Pol II CTD phosphorylation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Core Signaling Pathways and Logical Relationships
The regulatory network governing this compound's activity and its downstream effects on Pol II CTD phosphorylation is multifaceted, involving intricate interactions with other kinases, transcription factors, and chromatin-modifying enzymes.
Technical Guide: Downstream Targets of BUR1 Kinase Activity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Saccharomyces cerevisiae Bur1 kinase, in complex with its cyclin Bur2, is an essential cyclin-dependent kinase (CDK) crucial for the regulation of transcription elongation. Homologous to the catalytic subunit of mammalian P-TEFb (Cdk9), this compound plays a central role in coordinating the transcription machinery with chromatin modification. This document provides a comprehensive technical overview of the known downstream targets of this compound, detailing the molecular mechanisms, key experimental findings, and methodologies used to elucidate its function. The primary substrates of this compound include the transcription elongation factor Spt5 and components of the histone H2B ubiquitination machinery, which in turn lead to a cascade of downstream effects on histone methylation and chromatin structure. Understanding these pathways is critical for developing therapeutics that target transcription-related processes.
Core Signaling Pathways of this compound Kinase
This compound kinase acts as a central node, integrating signals to control transcription elongation and co-transcriptional histone modifications. Its activity is essential for cell viability. The primary mechanism of action is the direct phosphorylation of key protein targets involved in these processes.
Direct Phosphorylation Targets
2.1.1 Spt5 C-Terminal Region (CTR)
Spt5, a universally conserved transcription elongation factor, is a major substrate of this compound kinase.[1][2][3][4] this compound phosphorylates multiple serine and threonine residues within the C-terminal repeat (CTR) domain of Spt5.[1] This phosphorylation event is a critical regulatory step that creates a docking platform for the Polymerase-Associated Factor 1 (Paf1) complex. The recruitment of the Paf1 complex to elongating RNA Polymerase II (Pol II) is severely diminished upon inhibition of this compound kinase activity or deletion of the Spt5 CTR.
2.1.2 Rad6
This compound directly phosphorylates the ubiquitin-conjugating enzyme Rad6 on serine 120. Rad6, in partnership with the E3 ubiquitin ligase Bre1, is responsible for the monoubiquitination of histone H2B at lysine 123 (H2Bub1). Phosphorylation of Rad6 by this compound is a key activation step, stimulating its ubiquitin-conjugating activity and promoting H2Bub1 in vivo.
2.1.3 Rpb1 (RNA Polymerase II Large Subunit)
While this compound can phosphorylate the C-Terminal Domain (CTD) of Rpb1 in vitro, its in vivo role in this capacity has been debated. However, evidence suggests this compound contributes to the phosphorylation of Serine-2 (Ser2) of the CTD heptapeptide repeat early in elongation. More recent studies have identified that this compound also phosphorylates serine and threonine residues in the non-repetitive linker region of Rpb1, which is located just upstream of the CTD. This linker phosphorylation helps mediate the interaction with the histone chaperone Spt6.
2.1.4 Sch9
Recent findings have identified Sch9, a kinase involved in the TORC1 signaling pathway, as a novel substrate of this compound. This compound directly phosphorylates multiple residues in the C-terminal region of Sch9 in vitro, linking transcriptional regulation to cell cycle progression and vacuolar function.
Downstream Effects and Indirect Targets
The phosphorylation events catalyzed by this compound initiate a cascade of downstream molecular events, primarily centered on histone modifications. This "histone crosstalk" is fundamental to regulating chromatin structure during transcription.
2.2.1 Histone H2B Monoubiquitination (H2Bub1)
As a direct consequence of Rad6 phosphorylation, this compound activity is essential for H2Bub1. Loss of this compound/Bur2 function leads to a dramatic reduction in global H2Bub1 levels. This modification is a prerequisite for subsequent histone methylation events.
2.2.2 Histone H3 Methylation (H3K4me3 and H3K79me3)
H2Bub1 is required for the trimethylation of histone H3 at lysine 4 (H3K4me3) by the COMPASS complex and lysine 79 (H3K79me3) by the Dot1 methyltransferase. Consequently, this compound kinase activity is critical for establishing these activating histone marks on actively transcribed genes. The connection is mediated through the Paf1 complex, whose recruitment depends on this compound-mediated Spt5 phosphorylation, and through direct activation of the H2Bub1 machinery.
2.2.3 Paf1 Complex Recruitment
The Paf1 complex (comprising Paf1, Ctr9, Cdc73, Rtf1, and Leo1) is a key platform for recruiting chromatin-modifying enzymes to the transcription machinery. Its association with elongating Pol II is dependent on this compound-mediated phosphorylation of the Spt5 CTR. Loss of this compound activity or deletion of the Spt5 CTR impairs Paf1c recruitment, leading to defects in downstream histone modifications.
Visualizations of Key Pathways and Workflows
This compound Kinase Signaling Cascade
Caption: Signaling cascade of this compound kinase and its downstream targets.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
Caption: Standard workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on this compound kinase activity.
Table 1: Effect of this compound Pathway Mutations on Histone Modifications
| Genotype / Condition | H2B-K123 Ubiquitylation (Relative Level) | H3-K4 Trimethylation (Relative Level) | H3-K36 Trimethylation (Relative Level) | Reference |
| Wild-Type | 100% | 100% | 100% | |
| bur2Δ | Severely Reduced | Severely Reduced | Reduced | |
| spt5ΔCTR | Reduced | Reduced | Reduced | |
| rad6Δ | Abolished | Abolished | Unaffected | |
| paf1Δ | Reduced | Severely Reduced | Reduced |
Table 2: In Vitro Phosphorylation of Sch9 by this compound
| Substrate | Kinase | Phosphorylation Detected (Autoradiography) | Reference |
| GST-N-Sch9 (aa 1-390) | Wild-Type this compound | No | |
| GST-C-Sch9 (aa 391-824) | Wild-Type this compound | Yes | |
| GST-C-Sch9 (aa 391-824) | This compound-ΔC (kinase dead) | No / Strongly Reduced |
Key Experimental Protocols
In Vitro Kinase Assay (for this compound)
This protocol is adapted from methods used to demonstrate direct phosphorylation of substrates like the Rpb1 CTD and Sch9.
-
Immunoprecipitation of this compound Kinase:
-
Grow yeast cells expressing epitope-tagged this compound (e.g., HA-Bur1) to mid-log phase.
-
Prepare whole-cell extracts by bead beating in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Triton X-100, protease and phosphatase inhibitors).
-
Clarify lysate by centrifugation.
-
Incubate the supernatant with anti-HA antibody-coupled beads (e.g., Protein A/G sepharose) for 2-4 hours at 4°C with rotation.
-
Wash the beads extensively, first with lysis buffer and finally with kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
-
Kinase Reaction:
-
To the beads containing immunoprecipitated this compound-Bur2 complex, add the purified recombinant substrate protein (e.g., GST-Spt5-CTR, GST-Sch9).
-
Prepare a reaction mix containing kinase buffer, 100 µM cold ATP, and 5-10 µCi of [γ-³²P]ATP.
-
Initiate the reaction by adding the ATP mix to the beads/substrate mixture.
-
Incubate at 30°C for 30 minutes with gentle agitation.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Blue to visualize total protein loading.
-
Dry the gel and expose it to an autoradiography film or a phosphor screen to detect incorporated ³²P. An increase in signal on the substrate band in the presence of active kinase indicates direct phosphorylation.
-
Chromatin Immunoprecipitation (ChIP)
This protocol is a generalized method for analyzing protein occupancy or histone modifications at specific genomic loci in S. cerevisiae.
-
Cross-linking:
-
Grow a 50 mL yeast culture to an OD₆₀₀ of ~0.8.
-
Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA.
-
Incubate for 15-20 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
-
Cell Lysis and Sonication:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, plus protease inhibitors).
-
Lyse cells using glass beads and a bead beater.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp. Monitor fragment size by running an aliquot on an agarose gel.
-
Clarify the sonicated lysate (chromatin) by centrifugation.
-
-
Immunoprecipitation:
-
Save a small aliquot of the chromatin as "Input" control.
-
Incubate the remaining chromatin overnight at 4°C with an antibody specific to the target protein (e.g., anti-H3K4me3, anti-HA for tagged proteins).
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specific binding.
-
Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and the input sample and incubate at 65°C for at least 6 hours to reverse the formaldehyde crosslinks.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using silica spin columns or phenol-chloroform extraction.
-
-
Analysis:
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific gene regions (e.g., promoter, ORF, terminator) to determine enrichment relative to the input sample.
-
Phos-tag™ SDS-PAGE
This technique is used to detect changes in protein phosphorylation status in whole-cell extracts. Phosphorylated proteins are retarded in their migration.
-
Gel Preparation:
-
Prepare a standard polyacrylamide resolving gel solution.
-
Just before adding TEMED and APS, add Phos-tag™ Acrylamide (e.g., to 50 µM) and two molar equivalents of a divalent metal ion cofactor (e.g., MnCl₂ or ZnCl₂ to 100 µM).
-
Mix gently and pour the gel. Allow it to polymerize completely. A standard stacking gel without Phos-tag is poured on top.
-
-
Sample Preparation:
-
Prepare protein lysates in a buffer lacking EDTA or other metal chelators, as these will inactivate the Phos-tag reagent.
-
Add SDS sample buffer and boil.
-
-
Electrophoresis:
-
Run the gel using standard SDS-PAGE running buffer and equipment. The voltage and run time may need to be optimized, as migration will be slower.
-
-
Transfer and Immunoblotting:
-
Before transferring, wash the gel twice for 10 minutes each in transfer buffer containing 1-10 mM EDTA to remove the metal ions, which can interfere with antibody binding.
-
Wash the gel once for 10 minutes in transfer buffer without EDTA.
-
Transfer proteins to a PVDF or nitrocellulose membrane using a standard wet-tank transfer system.
-
Proceed with standard immunoblotting using an antibody against the total protein of interest. A ladder of bands or a slower-migrating band compared to a phosphatase-treated control indicates phosphorylation.
-
References
- 1. Phosphorylation of the Transcription Elongation Factor Spt5 by Yeast this compound Kinase Stimulates Recruitment of the PAF Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of the transcription elongation factor Spt5 by yeast this compound kinase stimulates recruitment of the PAF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Phosphorylation of the Transcription Elongation Factor Spt5 by Yeast this compound Kinase Stimulates Recruitment of the PAF Complex | Semantic Scholar [semanticscholar.org]
- 4. pnas.org [pnas.org]
The Role of BUR1 Kinase in Co-transcriptional Histone Modification: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bur1 kinase, a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae, plays a pivotal role in the regulation of transcription elongation by RNA Polymerase II (Pol II).[1][2] Its function is intricately linked to the dynamic modification of chromatin structure, ensuring the fidelity and efficiency of gene expression. This technical guide provides an in-depth exploration of this compound's involvement in co-transcriptional histone modifications, focusing on its key substrates and downstream effects. We will delve into the molecular mechanisms, present quantitative data on the impact of this compound activity, detail relevant experimental protocols, and visualize the signaling pathways involved.
This compound-Mediated Histone Modifications: A Quantitative Overview
The activity of this compound kinase is essential for maintaining normal levels of specific histone modifications during transcription. Mutations or depletion of this compound and its cyclin partner, Bur2, lead to significant alterations in the histone code. The following tables summarize the quantitative and qualitative changes observed in various studies.
| Histone Modification | Effect of this compound/bur2 Mutation | Key Interacting Factors | References |
| H2B monoubiquitination (H2Bub1) at K123 | Significant reduction | Rad6/Bre1, Paf1 complex | [3][4][5] |
| H3 trimethylation at K4 (H3K4me3) | Decrease | COMPASS, Paf1 complex, H2Bub1 | |
| H3 trimethylation at K36 (H3K36me3) | Significant reduction | Set2, Paf1 complex | |
| Histone H3 and H4 Acetylation | Increased at 5' ends of genes in bur2Δ mutants | Paf1 complex |
Core Signaling Pathways Involving this compound
The influence of this compound on histone modifications is not direct but is mediated through a cascade of phosphorylation events that regulate the recruitment and activity of other key factors.
Regulation of Histone H2B Monoubiquitination
This compound is a critical upstream regulator of H2B monoubiquitination, a mark essential for subsequent histone modifications and transcription elongation.
Caption: this compound's role in H2B monoubiquitination.
This pathway illustrates that this compound phosphorylates the transcription elongation factor Spt5, which in turn facilitates the recruitment of the Paf1 complex to the Pol II elongation complex. Concurrently, this compound can directly phosphorylate the Rad6 ubiquitin-conjugating enzyme at serine 120, a modification that enhances its activity. The recruited Paf1 complex further helps in bringing the Rad6/Bre1 E2/E3 ligase complex to the chromatin, leading to the monoubiquitination of histone H2B at lysine 123.
Regulation of Histone H3K36 Trimethylation
This compound also plays a crucial, albeit indirect, role in the trimethylation of H3K36, a mark associated with active transcription elongation and the suppression of cryptic transcription.
Caption: this compound's influence on H3K36 trimethylation.
The trimethylation of H3K36 is catalyzed by the Set2 methyltransferase. The recruitment and/or activity of Set2 is dependent on the Paf1 complex. As established, this compound is required for the proper recruitment of the Paf1 complex to elongating Pol II. Therefore, a deficiency in this compound activity leads to reduced Paf1 complex association with chromatin, which in turn impairs Set2 function and results in a significant decrease in H3K36 trimethylation. Set2 is also recruited through its interaction with the Serine-2 phosphorylated C-terminal domain (CTD) of Pol II.
Experimental Protocols
To investigate the role of this compound in co-transcriptional histone modification, several key experimental techniques are employed. Below are detailed methodologies for these assays.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This protocol is designed to quantify the abundance of specific histone modifications at defined genomic loci in S. cerevisiae.
Caption: Experimental workflow for ChIP-qPCR.
1. Cell Growth and Cross-linking:
-
Grow yeast cultures to mid-log phase (OD600 of 0.6-0.8) in appropriate media.
-
Add formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room temperature with gentle shaking to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest cells by centrifugation and wash with ice-cold Tris-buffered saline (TBS).
2. Cell Lysis and Chromatin Preparation:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by bead beating.
-
Pellet the chromatin by centrifugation and resuspend in a suitable buffer for enzymatic digestion.
-
Digest the chromatin with Micrococcal Nuclease (MNase) to obtain DNA fragments predominantly of mono- and di-nucleosome size (150-500 bp). The optimal MNase concentration and digestion time should be empirically determined.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for the histone modification of interest.
-
Add protein A/G beads to capture the antibody-histone-DNA complexes.
4. Washing, Elution, and Reversal of Cross-links:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight in the presence of proteinase K.
5. DNA Purification and qPCR:
-
Purify the DNA using a standard phenol-chloroform extraction or a commercial DNA purification kit.
-
Perform quantitative PCR (qPCR) using primers specific to the genomic loci of interest.
-
Analyze the data by calculating the enrichment of the histone modification relative to an input control and a non-enriched genomic region.
In Vitro Kinase Assay for this compound
This assay directly measures the ability of this compound to phosphorylate a substrate, such as Spt5.
1. Immunoprecipitation of this compound Kinase:
-
Grow yeast strains expressing an epitope-tagged this compound (e.g., HA-tagged).
-
Prepare whole-cell extracts and immunoprecipitate the tagged this compound using the corresponding antibody coupled to protein A/G beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
2. Kinase Reaction:
-
Resuspend the beads with the immunoprecipitated this compound in kinase buffer.
-
Add the purified recombinant substrate (e.g., GST-Spt5) and [γ-32P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
3. Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
The amount of incorporated 32P is proportional to the kinase activity.
Micrococcal Nuclease Sequencing (MNase-seq)
This technique is used to map nucleosome positions and occupancy genome-wide.
1. Nuclei Isolation and MNase Digestion:
-
Grow yeast and spheroplast the cells using zymolyase.
-
Isolate nuclei and digest the chromatin with a range of MNase concentrations to achieve varying degrees of digestion.
2. Mononucleosomal DNA Isolation:
-
Stop the digestion and purify the DNA.
-
Run the digested DNA on an agarose gel and excise the band corresponding to mononucleosomal DNA (approximately 147 bp).
3. Library Preparation and Sequencing:
-
Purify the DNA from the gel slice.
-
Prepare a sequencing library according to the manufacturer's protocol (e.g., Illumina).
-
Perform high-throughput sequencing.
4. Data Analysis:
-
Align the sequencing reads to the yeast genome.
-
Analyze the data to determine nucleosome positions, occupancy, and fuzziness.
Conclusion and Future Directions
The this compound kinase is a central regulator of co-transcriptional histone modifications, primarily through its influence on the recruitment and activity of the Paf1 complex and the phosphorylation of key substrates like Spt5 and Rad6. Its role in promoting H2B monoubiquitination and H3K36 trimethylation is critical for proper transcription elongation and the maintenance of chromatin integrity.
For researchers and drug development professionals, understanding the intricate pathways governed by this compound offers potential therapeutic avenues. Inhibitors of this compound or its downstream effectors could be explored for their potential to modulate gene expression in disease states characterized by transcriptional dysregulation.
Future research should focus on obtaining a more quantitative, genome-wide understanding of the changes in histone modification landscapes upon this compound inhibition. Furthermore, the identification of additional this compound substrates and a deeper understanding of the interplay between this compound and other transcription elongation factors will provide a more complete picture of its regulatory functions. The detailed experimental protocols provided herein serve as a foundation for such investigations.
References
- 1. Regulation of histone modification and cryptic transcription by the this compound and Paf1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Insights into the Roles of the Paf1 Complex in Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound/Bur2 complex is required for histone H2B monoubiquitination by Rad6/Bre1 and histone methylation by COMPASS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Histone H2B ubiquitylation: connections to transcription and effects on chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Life: An In-depth Technical Guide to the Essential Role of BUR1 in Yeast Viability
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate cellular machinery of Saccharomyces cerevisiae, the cyclin-dependent kinase (CDK) Bur1 emerges as an indispensable orchestrator of viability. Operating in a tightly regulated complex with its cyclin partner, Bur2, this essential kinase wields significant influence over a spectrum of fundamental cellular processes. This technical guide delves into the core functions of this compound, dissecting its critical roles in transcriptional elongation, histone modification, cell cycle progression, and the maintenance of genomic integrity. Through a comprehensive review of key experimental findings, detailed protocols for pivotal assays, and illustrative signaling pathways, this document provides a robust resource for researchers investigating CDK function, transcriptional regulation, and novel antifungal drug development.
The this compound-Bur2 Kinase Complex: A Central Regulator of Gene Expression
The this compound gene is essential for the viability of Saccharomyces cerevisiae.[1][2] It encodes the catalytic subunit of a CDK that forms a heterodimeric complex with the cyclin Bur2.[1] This complex is a key player in the regulation of transcription by RNA polymerase II (Pol II).
Role in Transcriptional Elongation
This compound, in concert with Bur2, is crucial for efficient transcriptional elongation.[2] The this compound-Bur2 complex is recruited to actively transcribing genes and travels with the elongating Pol II.[2] Its essential function in this process is underscored by the observation that mutations in this compound lead to defects in the processivity of Pol II, causing a decrease in the density of the polymerase at the 3' ends of genes.
One of the key mechanisms by which this compound promotes transcriptional elongation is through the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II, Rpb1. While this compound can phosphorylate the Rpb1 CTD, it exhibits a preference for serine 5 (Ser5) residues within the heptapeptide repeats.
Furthermore, this compound plays a critical role in the phosphorylation of the transcription elongation factor Spt5. Phosphorylation of Spt5 by this compound is a key step in the recruitment of the Polymerase-Associated Factor 1 (Paf1) complex to the elongating RNA polymerase II. The Paf1 complex, in turn, is involved in subsequent histone modifications and the proper processing of mRNA. Upon conditional depletion of this compound, the phosphorylation of Spt5 is dramatically reduced to approximately 18% of its normal levels, highlighting the direct and critical role of this compound in this process.
Orchestration of Histone Modifications
The influence of this compound extends beyond the direct regulation of the transcriptional machinery to the dynamic landscape of chromatin. The this compound-Bur2 complex is a master regulator of histone H2B monoubiquitination at lysine 123 (H2BK123ub1), a pivotal modification that is a prerequisite for subsequent histone H3 methylations.
This regulation is achieved through the direct phosphorylation of the E2 ubiquitin-conjugating enzyme, Rad6, at serine 120. This phosphorylation event is critical for the function of the Rad6/Bre1 E2/E3 ubiquitin ligase complex, which catalyzes the attachment of ubiquitin to H2B. The loss of this compound/Bur2 function leads to a significant decrease in H2BK123ub1 levels.
The consequences of this role are far-reaching, as H2BK123ub1 is essential for the subsequent trimethylation of histone H3 at lysine 4 (H3K4me3) and lysine 79 (H3K79me3) by the COMPASS and Dot1 methyltransferases, respectively. This compound is also implicated in the regulation of histone H3 lysine 36 (H3K36) methylation by Set2.
This compound's Expanding Roles: Beyond Transcription
Recent research has unveiled a broader spectrum of this compound's cellular functions, connecting it to other essential processes that ensure yeast viability.
Cell Cycle Progression and the TORC1 Pathway
This compound plays a critical role in the progression of the cell cycle, particularly through the G1 phase. This function is intertwined with the Target of Rapamycin Complex 1 (TORC1) signaling pathway, a central regulator of cell growth in response to nutrient availability. Mutations in this compound result in a synthetic growth defect when combined with defects in vacuole inheritance, an organelle crucial for TORC1 signaling.
A key substrate in this pathway is the kinase Sch9, a major effector of TORC1. This compound directly phosphorylates Sch9 on multiple serine and threonine residues, including S560, T568, T574, T575, S709, T710, S711, T721, T723, and S726. This phosphorylation is crucial for the full activation of Sch9, suggesting that this compound and TORC1 converge on Sch9 to regulate cell cycle progression. The C-terminal region of this compound is important for its kinase activity towards Sch9.
Maintenance of Telomere Length
The integrity of chromosome ends is vital for genomic stability, and this compound has been identified as a key regulator of telomere length. Mutations in either this compound or BUR2 lead to shortened telomeres. This function appears to be independent of this compound's role in regulating histone modifications, as the telomere shortening phenotype is not rescued by the deletion of SET2, which otherwise suppresses the growth defects of this compound mutants. Furthermore, this compound mutants are defective in the de novo addition of telomeres. While the precise mechanism remains to be fully elucidated, these findings point to a direct or indirect role for the this compound/2 kinase in telomere maintenance, separate from its transcriptional functions.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the functional consequences of altered this compound activity.
Table 1: Impact of this compound Depletion on Substrate Phosphorylation
| Substrate | Condition | Remaining Phosphorylation Level | Reference |
| Spt5 | Conditional depletion of this compound | ~18% |
Table 2: Phenotypes of this compound Mutants
| Phenotype | Mutant Allele(s) | Observation | Reference(s) |
| Growth Defect | This compoundΔ | Lethal | |
| bur2Δ | Slow growth | ||
| Temperature-sensitive alleles | Growth defects at non-permissive temperatures | ||
| Drug Sensitivity | This compound mutants | Sensitive to 6-azauracil (6AU) and mycophenolic acid (MPA) | |
| Telomere Length | This compoundΔ, bur2Δ | Short telomeres | |
| Histone Modification | This compound, bur2 mutants | Reduced H3K36 trimethylation | |
| Genetic Interactions | This compound-2 | Synthetic lethality with spt4Δ and spt5-4 |
Table 3: Known Phosphorylation Sites of this compound Substrates
| Substrate | Phosphorylated Residue(s) | Reference(s) |
| Rad6 | Serine 120 | |
| Sch9 | S560, T568, T574, T575, S709, T710, S711, T721, T723, S726 | |
| Rpb1 CTD | Serine 5 (preferred) | |
| Spt5 | C-terminal repeat domain |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound function.
In Vitro Kinase Assay for this compound
This protocol describes a general procedure for assessing the kinase activity of immunoprecipitated this compound-Bur2 complexes.
Materials:
-
Yeast lysate from a strain expressing epitope-tagged this compound (e.g., HA-Bur1).
-
Anti-epitope antibody (e.g., anti-HA).
-
Protein A/G-agarose beads.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease and phosphatase inhibitors).
-
Kinase Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
[γ-³²P]ATP.
-
Substrate protein (e.g., purified recombinant GST-Spt5, GST-Rad6, or GST-Sch9).
-
SDS-PAGE loading buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager or autoradiography film.
Procedure:
-
Immunoprecipitation of this compound:
-
Prepare yeast cell lysate from the epitope-tagged this compound strain.
-
Incubate the lysate with the anti-epitope antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G-agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with Lysis Buffer and once with Kinase Buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in Kinase Buffer.
-
Add the purified substrate protein to the bead suspension.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.
-
Co-Immunoprecipitation (Co-IP) to Detect this compound Interactions
This protocol outlines a method to identify proteins that interact with this compound in vivo.
Materials:
-
Yeast lysate from a strain expressing epitope-tagged this compound.
-
Anti-epitope antibody.
-
Protein A/G-agarose beads.
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Triton X-100, protease inhibitors).
-
Wash Buffer (e.g., Co-IP Lysis Buffer with adjusted salt concentration).
-
Elution Buffer (e.g., 100 mM glycine pH 2.5 or SDS-PAGE loading buffer).
-
Antibodies for Western blotting (anti-epitope for this compound and antibody against the putative interacting protein).
Procedure:
-
Immunoprecipitation:
-
Prepare yeast cell lysate in Co-IP Lysis Buffer.
-
Pre-clear the lysate by incubating with Protein A/G-agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-epitope antibody for 2-4 hours at 4°C.
-
Add fresh Protein A/G-agarose beads and incubate for an additional 1-2 hours.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with Wash Buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using Elution Buffer.
-
Neutralize the eluate if using a low pH elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the epitope-tagged this compound and the suspected interacting protein.
-
Chromatin Immunoprecipitation (ChIP) for this compound Occupancy
This protocol is for determining the genomic loci occupied by this compound.
Materials:
-
Yeast culture.
-
Formaldehyde (for cross-linking).
-
Glycine (to quench cross-linking).
-
Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors).
-
Glass beads or sonicator for cell lysis and chromatin shearing.
-
Anti-epitope antibody for this compound.
-
Protein A/G-agarose beads or magnetic beads.
-
Wash Buffers (a series of buffers with increasing stringency).
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
Proteinase K.
-
Phenol:chloroform:isoamyl alcohol.
-
Ethanol.
-
qPCR primers for target and control genomic regions.
-
qPCR master mix and instrument.
Procedure:
-
Cross-linking and Cell Lysis:
-
Treat the yeast culture with formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
Harvest and wash the cells.
-
Lyse the cells using glass beads or sonication to release the chromatin.
-
-
Chromatin Shearing:
-
Sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with the anti-Bur1 antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Analysis:
-
Quantify the enrichment of specific DNA sequences in the immunoprecipitated sample relative to an input control using quantitative PCR (qPCR).
-
Visualizing this compound's Functional Networks
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involving this compound.
Caption: The this compound-Bur2 kinase complex signaling network.
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.
Conclusion and Future Directions
The this compound cyclin-dependent kinase stands as a cornerstone of yeast viability, with its influence permeating the core processes of gene expression, chromatin modification, cell cycle control, and genome maintenance. Its multifaceted nature and its position at the crossroads of several essential pathways make it a compelling subject for further investigation. The elucidation of the complete network of this compound substrates and the quantitative characterization of its protein-protein interactions will undoubtedly provide deeper insights into the intricate regulatory networks that govern eukaryotic life. From a therapeutic standpoint, the essential nature of this compound in yeast makes it an attractive target for the development of novel antifungal agents. A thorough understanding of its structure, function, and regulation will be paramount in designing specific inhibitors with high efficacy and minimal off-target effects. This guide serves as a foundational resource to propel such future endeavors.
References
An In-Depth Technical Guide to the Interplay of BUR1 Kinase and the TORC1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate network of cellular signaling pathways governs the fundamental processes of cell growth, proliferation, and response to environmental cues. Among these, the Target of Rapamycin Complex 1 (TORC1) pathway stands as a central regulator of metabolic programs. Concurrently, cyclin-dependent kinases (CDKs) orchestrate the precise timing of cell cycle events. This technical guide delves into the functional intersection of a specific CDK, BUR1, with the TORC1 signaling cascade in the model organism Saccharomyces cerevisiae. Emerging evidence indicates that this compound and TORC1 act in parallel to regulate cell cycle progression, converging on the phosphorylation of the key downstream effector, Sch9. This document provides a comprehensive overview of this connection, including quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows, to facilitate further research and therapeutic development in this area.
Introduction
The TORC1 signaling pathway is a highly conserved cascade that responds to nutrient availability to control cell growth and proliferation.[1] In yeast, TORC1 is activated by nutrients and, in turn, promotes anabolic processes while inhibiting catabolic ones.[1] A primary downstream target of TORC1 is the AGC kinase Sch9, a functional ortholog of the mammalian S6 kinase (S6K).[2] Phosphorylation of Sch9 by TORC1 is a critical event that stimulates ribosome biogenesis and translation initiation.[2]
This compound is an essential cyclin-dependent kinase in yeast, forming a complex with its cyclin partner, Bur2.[3] The this compound-Bur2 complex is known for its role in regulating transcription elongation through phosphorylation of the C-terminal domain (CTD) of RNA polymerase II and other elongation factors.
Recent studies have unveiled a crucial link between this compound and the TORC1 pathway, revealing a cooperative mechanism for cell cycle control. This guide will explore the molecular details of this interaction, focusing on the convergence of these two pathways on the phosphorylation and activation of Sch9.
The this compound-TORC1 Signaling Axis
The connection between this compound and TORC1 signaling is centered on their shared regulation of Sch9, a key effector of cell growth and proliferation. Evidence suggests that this compound and TORC1 function in parallel to ensure the proper phosphorylation and activation of Sch9, which is essential for progression through the G1 phase of the cell cycle.
TORC1-Mediated Regulation of Sch9
Under nutrient-rich conditions, TORC1 is active and directly phosphorylates Sch9 on multiple residues located in its C-terminus. This phosphorylation is a prerequisite for Sch9 kinase activity. Inhibition of TORC1 by rapamycin or nutrient starvation leads to the dephosphorylation and inactivation of Sch9.
This compound-Mediated Regulation of Sch9
Independent of TORC1, the this compound kinase also directly phosphorylates Sch9. In vitro kinase assays have demonstrated that this compound can phosphorylate the C-terminal region of Sch9. Mass spectrometry analysis has identified several specific serine and threonine residues on Sch9 that are phosphorylated by this compound. This this compound-dependent phosphorylation is also crucial for the full activation of Sch9.
A Model for Parallel Regulation
The current model posits that both TORC1 and this compound are required for the complete activation of Sch9. TORC1-mediated phosphorylation may prime Sch9 for subsequent phosphorylation by this compound, or the two kinases may act on distinct sites that are collectively necessary for full kinase activity. This dual-input mechanism provides a robust control point for integrating nutrient status and cell cycle signals to regulate cell growth.
Quantitative Data on the this compound-TORC1 Pathway
Precise quantitative data is essential for a comprehensive understanding of signaling dynamics. The following tables summarize the available quantitative information on the this compound-TORC1 signaling axis. Note: Specific kinetic parameters and in vivo binding affinities are not yet extensively documented in the literature.
Table 1: Key Proteins in the this compound-TORC1 Signaling Pathway
| Protein | UniProt ID | Function |
| This compound | P26937 | Cyclin-dependent kinase involved in transcription elongation and cell cycle control. |
| TOR1 | P25291 | Serine/threonine-protein kinase, catalytic subunit of TORC1. |
| Sch9 | P32562 | AGC family kinase, a major downstream effector of TORC1 and a substrate of this compound. |
Table 2: Experimentally Identified Phosphorylation Sites on Sch9
| Phosphorylation Site | Kinase | Method of Identification | Reference |
| Ser560 | This compound | Mass Spectrometry | |
| Thr568 | This compound | Mass Spectrometry | |
| Thr570 | Pkh1/2/3 | Mass Spectrometry | |
| Thr574 | This compound | Mass Spectrometry | |
| Thr575 | This compound | Mass Spectrometry | |
| Ser709 | This compound | Mass Spectrometry | |
| Thr710 | This compound | Mass Spectrometry | |
| Ser711 | This compound | Mass Spectrometry | |
| Thr721 | This compound | Mass Spectrometry | |
| Thr723 | This compound, Pho85 | Mass Spectrometry | |
| Ser726 | This compound, Pho85 | Mass Spectrometry | |
| Multiple C-terminal sites | TORC1 | Mass Spectrometry |
Table 3: Quantitative Changes in Sch9 Phosphorylation upon Rapamycin Treatment
| Phosphorylation Site | Fold Change (Rapamycin vs. Control) | Method | Reference |
| Multiple TORC1-dependent sites | Decreased | Quantitative Mass Spectrometry | |
| Specific fold-change values for individual this compound/TORC1 sites on Sch9 from a single, comprehensive study are not readily available in a tabular format in the reviewed literature. |
Signaling Pathways and Experimental Workflow Diagrams
Visual representations are crucial for understanding the complex relationships within signaling networks and the steps involved in their investigation.
Caption: The this compound and TORC1 signaling pathways converge on Sch9.
Caption: A generalized workflow for studying the this compound-TORC1 interaction.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the this compound-TORC1 signaling pathway.
In Vitro Kinase Assay for this compound-mediated Sch9 Phosphorylation
This protocol is adapted from methodologies described for yeast kinase assays.
Objective: To determine if this compound directly phosphorylates Sch9 in vitro.
Materials:
-
Purified recombinant this compound-Bur2 complex.
-
Purified recombinant GST-tagged Sch9 (full-length or fragments).
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
[γ-³²P]ATP.
-
SDS-PAGE gels and reagents.
-
Phosphorimager.
Procedure:
-
Set up the kinase reaction by combining the purified this compound-Bur2 complex and GST-Sch9 substrate in kinase buffer in a microcentrifuge tube.
-
Include a negative control reaction lacking the this compound-Bur2 kinase.
-
Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize total protein and ensure equal loading of the substrate.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of ³²P into the Sch9 substrate using a phosphorimager.
Co-Immunoprecipitation of this compound and Sch9 from Yeast Lysates
This protocol is based on standard yeast co-immunoprecipitation procedures.
Objective: To determine if this compound and Sch9 interact in vivo.
Materials:
-
Yeast strains expressing epitope-tagged this compound (e.g., this compound-HA) and/or Sch9 (e.g., Sch9-Myc).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitors).
-
Antibody against the epitope tag (e.g., anti-HA antibody).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Western blotting reagents.
Procedure:
-
Grow yeast cells to mid-log phase and harvest by centrifugation.
-
Lyse the cells by bead beating in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-epitope antibody for 2-4 hours at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the immunoprecipitated proteins by Western blotting using antibodies against both epitope tags to detect the co-precipitated protein.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq) for this compound
This protocol is a generalized procedure for ChIP-seq in yeast.
Objective: To identify the genome-wide localization of this compound on chromatin.
Materials:
-
Yeast strain expressing epitope-tagged this compound (e.g., this compound-HA).
-
Formaldehyde for crosslinking.
-
Glycine to quench crosslinking.
-
Lysis buffer and sonication buffer.
-
Sonicator.
-
Antibody against the epitope tag.
-
Protein A/G magnetic beads.
-
Wash buffers with increasing stringency.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Reagents for library preparation for next-generation sequencing.
Procedure:
-
Grow yeast cells to mid-log phase and crosslink proteins to DNA with formaldehyde.
-
Quench the crosslinking reaction with glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin to an average size of 200-500 bp by sonication.
-
Clarify the sonicated lysate by centrifugation.
-
Incubate a portion of the lysate with the anti-epitope antibody overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads with a series of wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
Reverse the crosslinks by heating in the presence of proteinase K.
-
Purify the immunoprecipitated DNA.
-
Prepare a DNA library from the purified ChIP DNA and an input control DNA sample for next-generation sequencing.
-
Analyze the sequencing data to identify genomic regions enriched for this compound binding.
Conclusion and Future Directions
The convergence of the this compound kinase and the TORC1 signaling pathway on the phosphorylation of Sch9 represents a significant node for the integration of cell cycle and metabolic signals. This coordinated regulation ensures that cell proliferation is tightly coupled to nutrient availability. The methodologies and data presented in this guide provide a foundation for further investigation into this critical signaling nexus.
Future research should focus on obtaining more precise quantitative data, such as the kinetic parameters of this compound-mediated Sch9 phosphorylation and the stoichiometry of phosphorylation at different sites under various conditions. Elucidating the precise molecular mechanisms by which these parallel inputs are integrated to control Sch9 activity will be crucial. Furthermore, exploring whether this regulatory module is conserved in higher eukaryotes could open new avenues for therapeutic intervention in diseases characterized by dysregulated cell growth and proliferation, such as cancer. The development of specific inhibitors for this compound could provide a novel strategy to modulate TORC1 signaling outputs, offering a potential therapeutic advantage.
References
Understanding the Phenotype of the BUR1 Deletion Mutant: A Technical Guide
Abstract
This guide provides a comprehensive technical overview of the cellular and molecular phenotypes associated with the loss of function of BUR1 in Saccharomyces cerevisiae. This compound is a conserved, essential cyclin-dependent kinase (CDK) that, in complex with its cyclin Bur2, plays a pivotal role in regulating transcription elongation, chromatin modification, cell cycle progression, and telomere maintenance. Due to its essential nature, studies typically rely on conditional mutants (e.g., temperature-sensitive alleles) or deletion in specific genetic backgrounds that rescue viability, such as a co-deletion of SET2. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the complex molecular pathways involving the this compound-Bur2 kinase complex.
Core Phenotypes of this compound Mutants
Mutations in this compound lead to a range of distinct and pleiotropic phenotypes, underscoring its central role in coordinating transcription with other critical cellular processes.
Transcription Elongation Defects
The most well-characterized role of the this compound-Bur2 complex is in promoting efficient transcription elongation by RNA Polymerase II (Pol II).[1] Mutant this compound strains exhibit classic elongation defects, including sensitivity to the nucleotide-depleting drugs 6-azauracil (6AU) and mycophenolic acid (MPA).[1][2] Mechanistically, this compound is recruited to actively transcribing genes.[1][3] Its loss leads to a reduced association of Pol II with the 3' ends of genes, suggesting a failure to maintain processive elongation. While this compound can phosphorylate the C-terminal domain (CTD) of the largest Pol II subunit, Rpb1, in vitro, it is not considered a major source of the key Ser2 or Ser5 CTD phosphorylation marks in vivo. Instead, its primary elongation-related substrates are thought to be the transcription elongation factor Spt5 and residues within the Rpb1 linker region.
Altered Chromatin Structure
This compound activity is tightly coupled to co-transcriptional histone modifications. The this compound-Bur2 complex is required for the monoubiquitination of histone H2B at lysine 123 (H2Bub1) by the Rad6/Bre1 ubiquitin ligase. This modification is a prerequisite for the subsequent trimethylation of histone H3 at lysine 4 (H3K4me3) and lysine 36 (H3K36me3) by the COMPASS and Set2 complexes, respectively. The lethality of a this compound deletion can be rescued by deleting SET2, indicating that aberrant H3K36 methylation is a primary cause of cell death in the absence of this compound function.
Cell Cycle Progression and DNA Damage Sensitivity
Recent evidence has uncovered a role for this compound in cell cycle control, particularly at the G1/S transition. The this compound-107 hypomorphic allele was shown to delay the transition from G1 to S phase. This compound acts in parallel with the TORC1 pathway, directly phosphorylating the kinase Sch9 on the vacuolar membrane to promote cell cycle progression. Furthermore, deletion of the C-terminal tail of this compound results in sensitivity to DNA damaging agents like methyl methanesulfonate (MMS) and replication stress-inducing hydroxyurea (HU).
Telomere Length Maintenance
Genetic screens have identified the this compound/2 complex as a regulator of telomere length. Mutations in either this compound or BUR2 result in short telomeres. This phenotype is independent of its role in regulating Set2, as a this compoundΔ set2Δ double mutant still exhibits shortened telomeres despite its viability being restored. While bur2Δ mutants have reduced levels of the telomerase RNA component TLC1, simple overexpression of TLC1 does not rescue the telomere length defect, suggesting a more direct role for the kinase complex in telomere elongation.
Quantitative Data Presentation
The following tables summarize the key quantitative and qualitative phenotypic data associated with this compound mutants.
Table 1: Summary of Growth and Sensitivity Phenotypes in this compound Mutants
| Phenotypic Class | Assay Condition | Observed Phenotype in this compound mutants | References |
| Growth | Standard Media (YPD) | Lethal (full deletion); Slow growth (conditional/rescued alleles) | |
| High Temperature (37°C) | Lethal/Severe growth defect (ts-alleles) | ||
| Low Temperature (12°C) | Severe growth defect (some ts-alleles) | ||
| Drug Sensitivity | 6-Azauracil (6AU) | Sensitive | |
| Mycophenolic Acid (MPA) | Sensitive | ||
| Hydroxyurea (HU) | Sensitive (C-terminal deletion) | ||
| Methyl Methanesulfonate (MMS) | Sensitive (C-terminal deletion) | ||
| Genetic Interaction | ctk1Δ | Synthetic lethal/sick | |
| spt5-194 | Synthetic lethal/sick | ||
| set2Δ | Suppresses this compoundΔ lethality |
Table 2: Summary of Molecular Phenotypes in this compound Mutants
| Molecular Process | Parameter Measured | Observed Phenotype in this compound mutants | References |
| Transcription | Pol II occupancy (ChIP) | Reduced ratio of Pol II at 3' vs. 5' ends of genes | |
| Elongation Rate | Inferred to be reduced | ||
| Histone Modification | H2B K123 monoubiquitination | Reduced | |
| H3 K4 trimethylation | Reduced | ||
| H3 K36 trimethylation | Reduced | ||
| Telomere Biology | Telomere Length | Short | |
| De novo telomere addition | Defective | ||
| Cell Cycle | G1/S Transition | Delayed |
Signaling Pathways and Experimental Workflows
Visualizations of the molecular pathways involving this compound and a key experimental workflow are provided below using the DOT language for Graphviz.
Caption: this compound's role in transcription elongation and chromatin modification.
References
The Structural Domains of BUR1 Protein Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Saccharomyces cerevisiae protein BUR1 is a cyclin-dependent kinase (CDK) that plays a critical role in the regulation of transcription elongation.[1][2][3] As a key component of the cellular transcription machinery, this compound, in complex with its cyclin partner BUR2, orchestrates the phosphorylation of various substrates to ensure the processivity of RNA Polymerase II (RNAPII) and to coordinate transcription with other cellular processes.[4] This technical guide provides an in-depth exploration of the structural domains of this compound, its molecular functions, and the experimental methodologies used to elucidate its role in gene expression.
Core Structural Domains of this compound
The this compound protein is characterized by a modular architecture, consisting of a conserved N-terminal kinase domain and a less-structured C-terminal region that harbors a crucial substrate interaction domain.
N-Terminal Kinase Domain
The N-terminal region of this compound comprises a canonical serine/threonine kinase domain that is characteristic of the CDK family. This domain contains the ATP-binding pocket and the catalytic residues essential for phosphotransfer. The activity of this domain is fundamentally dependent on its association with the cyclin BUR2, which induces a conformational change necessary for substrate recognition and catalysis.[4] Furthermore, the full activation of the this compound-BUR2 complex requires phosphorylation within the T-loop of the kinase domain by the CDK-activating kinase (CAK), Cak1.
C-Terminal Region and CTD-Interaction Domain (CID)
Extending from the kinase domain is a C-terminal region that, while not essential for viability under normal growth conditions, plays a significant role in modulating this compound's function and substrate specificity. Within this C-terminal tail lies a specialized CTD-Interaction Domain (CID). This domain is critical for the recruitment of the this compound-BUR2 complex to actively transcribed genes through its specific recognition of the phosphorylated C-terminal domain (CTD) of Rpb1, the largest subunit of RNAPII. Specifically, the this compound CID binds to CTD repeats that are phosphorylated on Serine 5 (Ser5-P), a modification deposited by the TFIIH-associated kinase, Kin28. This interaction is crucial for the subsequent phosphorylation of other substrates by this compound at the transcription elongation complex. The C-terminal region is also implicated in the efficient phosphorylation of the kinase Sch9 and is required for the full kinase activity of this compound.
Quantitative Data Summary
| Parameter | Substrate/Partner | Observation | Reference(s) |
| Kinase Activity | Rpb1 CTD | This compound phosphorylates the Rpb1 CTD in vitro. Its activity is reported to be less robust than other CTD kinases like Kin28 and Ctk1. | |
| Spt5 | This compound is the major kinase for the conserved C-terminal region (CTR) of the transcription elongation factor Spt5. | ||
| Sch9 | The C-terminal region of this compound is required for the efficient phosphorylation of the kinase Sch9. | ||
| Rad6 | This compound is involved in the phosphorylation of the ubiquitin-conjugating enzyme Rad6. | ||
| Binding Interaction | BUR2 | This compound and BUR2 interact in the yeast two-hybrid system and co-immunoprecipitate from cell extracts. | |
| Rpb1 CTD (Ser5-P) | The C-terminal CID of this compound binds to Ser5-phosphorylated CTD peptides. | ||
| Mutant Allele Activity | Rpb1 CTD | Catalytically inactive mutants (e.g., D213A) show no kinase activity. T-loop mutants (e.g., T240A) exhibit dramatically reduced activity. |
Experimental Protocols
In Vitro Kinase Assay for this compound Activity
This protocol describes the immunoprecipitation of the this compound-BUR2 complex from yeast cell extracts followed by an in vitro kinase assay using a recombinant GST-Rpb1-CTD fusion protein as a substrate.
-
Preparation of Yeast Cell Lysate:
-
Grow yeast cells expressing epitope-tagged this compound (e.g., HA- or FLAG-tagged) to mid-log phase.
-
Harvest cells by centrifugation and wash with ice-cold lysis buffer (50 mM HEPES-KOH [pH 7.5], 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).
-
Lyse cells by vortexing with glass beads.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation of this compound-BUR2 Complex:
-
Incubate the clarified lysate with anti-epitope tag antibodies (e.g., anti-FLAG M2 agarose beads) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer and once with kinase buffer (10 mM HEPES-NaOH [pH 7.5], 150 mM NaCl, 10 mM MgCl₂).
-
-
Kinase Reaction:
-
Resuspend the beads in 30 µl of kinase buffer.
-
Add the GST-Rpb1-CTD substrate and 1 µCi of [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Chromatin Immunoprecipitation (ChIP) for this compound Occupancy
This protocol outlines the procedure to determine the genomic localization of this compound in S. cerevisiae.
-
Cross-linking:
-
To a 50 ml culture of logarithmically growing yeast cells, add formaldehyde to a final concentration of 1% and incubate for 15 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in FA lysis buffer and lyse the cells using glass beads.
-
Shear the chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to this compound (or its epitope tag) overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for an additional 2 hours.
-
Wash the beads sequentially with lysis buffer, high-salt buffer, LiCl/detergent buffer, and TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by incubating at 65°C for at least 6 hours in the presence of proteinase K.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a standard phenol-chloroform extraction or a commercial DNA purification kit.
-
Analyze the enrichment of specific genomic loci by quantitative PCR (qPCR).
-
Yeast Two-Hybrid (Y2H) Assay for this compound-BUR2 Interaction
This protocol describes the use of the yeast two-hybrid system to confirm the interaction between this compound and its cyclin partner, BUR2.
-
Plasmid Construction:
-
Clone the full-length coding sequence of this compound into a "bait" vector (e.g., containing the GAL4 DNA-binding domain).
-
Clone the full-length coding sequence of BUR2 into a "prey" vector (e.g., containing the GAL4 activation domain).
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109, which contains reporter genes such as HIS3 and lacZ under the control of GAL4-responsive promoters).
-
As negative controls, transform each plasmid individually with an empty corresponding vector.
-
-
Interaction Assay:
-
Plate the transformed yeast on selective medium lacking leucine and tryptophan to select for the presence of both plasmids.
-
To assay for interaction, replica-plate the colonies onto a more stringent selective medium lacking histidine (and often adenine).
-
Growth on the high-stringency medium indicates a positive interaction between the bait and prey proteins.
-
-
Quantitative Analysis (Optional):
-
Perform a β-galactosidase assay on liquid cultures or by filter lift to quantify the strength of the interaction.
-
Visualizations
Signaling Pathway of this compound Kinase
References
- 1. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. buratowski.hms.harvard.edu [buratowski.hms.harvard.edu]
- 3. Phosphorylation of the RNA polymerase II carboxy-terminal domain by the this compound cyclin-dependent kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and BUR2 Encode a Divergent Cyclin-Dependent Kinase–Cyclin Complex Important for Transcription In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro BUR1 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The budding yeast protein kinase BUR1, along with its cyclin partner Bur2, forms an essential cyclin-dependent kinase (CDK) complex. Homologous to the human Cdk9, the this compound-Bur2 complex plays a critical role in the regulation of transcription elongation. It achieves this by phosphorylating various substrates, including the C-terminal domain (CTD) of RNA polymerase II (RNAPII), the transcription elongation factor Spt5, and the histone H2B ubiquitin ligase Rad6.[1][2][3] Beyond transcription, this compound has been implicated in other crucial cellular processes such as the cell cycle, telomere length regulation, and the DNA damage response.[4][5] Given its central role in fundamental cellular processes, the development of robust in vitro assays for this compound kinase activity is essential for dissecting its molecular mechanisms, identifying novel substrates, and screening for potential therapeutic inhibitors.
These application notes provide detailed protocols for performing in vitro this compound kinase assays, offering both traditional radioactive and modern non-radioactive methods. The protocols are designed to be adaptable for various research applications, from basic biochemical characterization to high-throughput screening.
Signaling Pathway of this compound Kinase
The this compound kinase complex is a key regulator of transcription elongation and is involved in multiple cellular signaling pathways. The diagram below illustrates a simplified overview of the this compound signaling network, highlighting its upstream activation and downstream targets.
Caption: Simplified this compound kinase signaling pathway.
Experimental Protocols
This section provides detailed protocols for the purification of the this compound-Bur2 complex and for performing in vitro kinase assays using both radioactive and non-radioactive methods.
Protocol 1: Purification of Recombinant this compound-Bur2 Complex
For in vitro studies, a source of active this compound kinase is required. Recombinant this compound-Bur2 complex can be expressed and purified from various systems, with baculovirus-infected insect cells and E. coli being common choices.
Materials:
-
Expression vectors for this compound and Bur2 (e.g., with affinity tags like His-tag or GST-tag)
-
Appropriate expression host (e.g., Sf9 insect cells or E. coli BL21(DE3))
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, 1% Nonidet P-40, protease inhibitor cocktail)
-
Wash Buffer (Lysis buffer with 500 mM NaCl)
-
Elution Buffer (Wash buffer with 250 mM imidazole for His-tag or 10 mM reduced glutathione for GST-tag)
-
Dialysis Buffer (25 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol)
Procedure:
-
Expression: Co-express tagged this compound and Bur2 in the chosen expression system according to standard protocols.
-
Cell Lysis: Harvest the cells and resuspend in ice-cold Lysis Buffer. Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Incubate the clarified lysate with the appropriate affinity resin (e.g., Ni-NTA agarose for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound-Bur2 complex with Elution Buffer.
-
Dialysis and Storage: Dialyze the eluted protein against Dialysis Buffer to remove the eluting agent and store at -80°C in aliquots. The purity of the recombinant protein can be assessed by SDS-PAGE and Coomassie blue staining.
Protocol 2: In Vitro Kinase Assay (Radioactive Method)
This traditional method utilizes [γ-³²P]ATP to label the substrate, providing a direct and sensitive measure of kinase activity.
Materials:
-
Purified active this compound-Bur2 complex
-
Substrate of interest (e.g., recombinant Rpb1 CTD, Spt5, or a specific peptide substrate)
-
Kinase Assay Buffer (see Table 1 for composition)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10X ATP Mix (1 mM cold ATP)
-
4X SDS-PAGE Sample Buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice as follows:
-
Kinase Assay Buffer (1X final concentration)
-
Purified this compound-Bur2 complex (e.g., 50-200 ng)
-
Substrate (e.g., 1-5 µg)
-
ddH₂O to a final volume of 20 µL
-
-
Initiate Reaction: Add 5 µL of a mix containing 10X ATP Mix and [γ-³²P]ATP (final concentration of ATP ~10-100 µM, with ~1-10 µCi of [γ-³²P]ATP per reaction).
-
Incubation: Incubate the reaction at 30°C for 15-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 10 µL of 4X SDS-PAGE Sample Buffer and heating at 95°C for 5 minutes.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.
-
Quantify the band intensity to determine the relative kinase activity.
-
Protocol 3: In Vitro Kinase Assay (Non-Radioactive Method - ADP-Glo™ Kinase Assay)
This commercially available luminescent assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a safe and high-throughput-compatible alternative to the radioactive assay.
Materials:
-
Purified active this compound-Bur2 complex
-
Substrate of interest
-
Kinase Assay Buffer (see Table 1 for composition, ensure it is compatible with the ADP-Glo™ assay)
-
ATP (at a concentration near the Kₘ for this compound, if known, or typically 10-100 µM)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a well of a white plate by adding the Kinase Assay Buffer, this compound-Bur2 complex, substrate, and any potential inhibitors.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate at 30°C for 30-60 minutes.
-
-
ADP Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add an equal volume of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Experimental Workflow
The following diagram outlines the general workflow for conducting an in vitro this compound kinase assay.
Caption: General workflow for an in vitro this compound kinase assay.
Data Presentation
Quantitative data from in vitro kinase assays should be presented in a clear and organized manner. Below are examples of tables that can be used to summarize key experimental parameters and results.
Table 1: Recommended Kinase Assay Buffer Compositions
| Component | Concentration Range | Purpose |
| HEPES or Tris-HCl (pH 7.4-7.6) | 20-50 mM | Buffering agent to maintain pH |
| MgCl₂ | 5-20 mM | Essential cofactor for kinase activity |
| DTT | 1-2 mM | Reducing agent to maintain enzyme stability |
| NaCl or KCl | 50-150 mM | To maintain ionic strength |
| ATP | 10-200 µM | Phosphate donor |
| BSA | 0.1 mg/mL | To prevent non-specific binding and stabilize the enzyme |
| β-glycerophosphate | 10 mM | Phosphatase inhibitor |
| Sodium Orthovanadate (Na₃VO₄) | 0.1 mM | Phosphatase inhibitor |
Table 2: Example of Quantitative Data from a this compound Kinase Assay
This table illustrates how to present data from an assay measuring the activity of this compound with a specific substrate, both in the presence and absence of a potential inhibitor.
| Condition | This compound (ng) | Substrate (µg) | ATP (µM) | Inhibitor (µM) | Relative Kinase Activity (%) |
| Control (No Inhibitor) | 100 | 2 | 50 | 0 | 100 ± 5 |
| Inhibitor A | 100 | 2 | 50 | 1 | 45 ± 3 |
| Inhibitor A | 100 | 2 | 50 | 10 | 12 ± 2 |
| No Enzyme Control | 0 | 2 | 50 | 0 | 2 ± 1 |
| No Substrate Control | 100 | 0 | 50 | 0 | 5 ± 1 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for conducting in vitro this compound kinase assays. By utilizing these methods, researchers can effectively study the biochemical properties of this compound, identify new substrates and interaction partners, and screen for novel inhibitors. The choice between radioactive and non-radioactive methods will depend on the specific experimental goals, available resources, and safety considerations. Careful optimization of reaction conditions is crucial for obtaining reliable and reproducible data.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound-BUR2 kinase complex | SGD [yeastgenome.org]
- 4. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound cyclin‐dependent kinase regulates telomere length in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for BUR1 Chromatin Immunoprecipitation (ChIP) in Yeast
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the interaction of proteins with specific DNA sequences in the context of chromatin within living cells.[1][2][3] This protocol provides a detailed method for performing ChIP to identify the genomic binding sites of the BUR1 protein kinase in the budding yeast, Saccharomyces cerevisiae. The this compound complex is a key regulator of transcription elongation, and understanding its genome-wide localization can provide critical insights into its function in gene regulation.
This protocol outlines the essential steps from cell culture to the purification of immunoprecipitated DNA, which can then be analyzed by quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq). The provided methodologies are based on established yeast ChIP protocols and can be adapted for other DNA-binding proteins.[1][4]
Experimental Workflow
The following diagram illustrates the major steps involved in the this compound Chromatin Immunoprecipitation protocol.
Caption: A flowchart of the Chromatin Immunoprecipitation (ChIP) experimental workflow.
Detailed Experimental Protocol
This protocol is optimized for a 50 mL yeast cell culture.
I. Cell Growth and Cross-linking
-
Culture Yeast Cells: Inoculate 50 mL of YPAD medium with a single colony of the yeast strain of interest. Grow the culture overnight at 30°C with shaking (180-210 rpm) to a density of approximately 1x10⁷ cells/mL.
-
Formaldehyde Cross-linking: Add 1.4 mL of 37% formaldehyde (final concentration of 1%) to the cell culture. Incubate at room temperature for 15 minutes with gentle shaking. The fixation time is an experimental variable that may require optimization.
-
Quench Cross-linking: Add 2.5 mL of 2.5 M glycine to the culture to quench the formaldehyde. Incubate for 5 minutes at room temperature with gentle shaking.
-
Harvest Cells: Pellet the cells by centrifugation at 3000 rpm (1620 x g) for 3 minutes at room temperature.
-
Wash Cells: Discard the supernatant and wash the cell pellet with 25 mL of ice-cold 1x PBS. Centrifuge again at 3000 rpm (1620 x g) for 3 minutes.
II. Cell Lysis and Chromatin Shearing
-
Cell Lysis: Resuspend the cell pellet in 1 mL of Lysis Buffer. Transfer the cell suspension to a 2 mL screw-cap tube.
-
Bead Beating: Add an equal volume of acid-washed glass beads. Disrupt the cells by vortexing vigorously for 30-40 minutes at 4°C.
-
Chromatin Shearing (Sonication): After cell lysis, collect the crude extract. Shear the chromatin to an average size of 200-500 bp using a sonicator. The sonication conditions (power, duration, number of cycles) must be optimized for the specific instrument and cell type.
III. Immunoprecipitation
-
Pre-clearing Chromatin: Centrifuge the sonicated chromatin at 13,000 rpm for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (soluble chromatin) to a new tube. To reduce non-specific binding, pre-clear the chromatin by adding 40 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation.
-
Antibody Incubation: Remove the beads using a magnetic stand. Add the anti-BUR1 antibody to the pre-cleared chromatin. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per IP is recommended. Incubate overnight at 4°C with gentle rotation. A mock IP with a non-specific IgG antibody should be performed in parallel as a negative control.
-
Immunocomplex Capture: Add 40 µL of pre-blocked Protein A/G magnetic beads to each immunoprecipitation reaction. Incubate for 2 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
IV. Washing, Elution, and DNA Purification
-
Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads sequentially with the following buffers to remove non-specifically bound chromatin:
-
2x with Low Salt Wash Buffer
-
2x with High Salt Wash Buffer
-
2x with LiCl Wash Buffer
-
1x with TE Buffer Perform each wash for 5 minutes at 4°C with rotation.
-
-
Elution: After the final wash, remove all residual TE buffer. Add 250 µL of Elution Buffer to the beads. Incubate at 65°C for 15 minutes with vortexing every 2-5 minutes to elute the immunocomplexes.
-
Reverse Cross-linking: Pellet the beads and transfer the supernatant to a new tube. To reverse the formaldehyde cross-links, add 20 µL of 5 M NaCl and incubate at 65°C for at least 4-6 hours (or overnight).
-
Protein and RNA Digestion: Add 10 µL of 0.5 M EDTA, 20 µL of 1 M Tris-HCl (pH 6.5), and 1 µL of 20 mg/mL Proteinase K. Incubate for 2 hours at 42°C. Treat with RNase A to remove RNA.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction and ethanol precipitation method or a commercial PCR purification kit. Resuspend the purified DNA pellet in 50-100 µL of TE buffer or nuclease-free water.
Quantitative Data Summary
The following tables provide a summary of the quantitative parameters for this protocol.
Table 1: Cell Culture and Cross-linking Parameters
| Parameter | Value |
| Culture Volume | 50 mL |
| Target Cell Density | 1x10⁷ cells/mL |
| Formaldehyde Concentration | 1% (final) |
| Cross-linking Time | 15 minutes |
| Glycine Concentration | 2.5 M |
| Quenching Time | 5 minutes |
| Centrifugation Speed | 3000 rpm (1620 x g) |
| Centrifugation Time | 3 minutes |
Table 2: Immunoprecipitation and Elution Parameters
| Parameter | Value |
| Anti-BUR1 Antibody | 1-5 µg |
| Protein A/G Beads | 40 µL |
| Antibody Incubation | Overnight at 4°C |
| Bead Incubation | 2 hours at 4°C |
| Elution Buffer Volume | 250 µL |
| Reverse Cross-linking | 65°C, 4-6 hours |
| Proteinase K Digestion | 2 hours at 42°C |
Buffers and Reagents
-
YPAD Medium: Standard yeast growth medium.
-
1x PBS: Phosphate-Buffered Saline.
-
Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors.
-
Low Salt Wash Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.
-
High Salt Wash Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.
-
LiCl Wash Buffer: 10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% sodium deoxycholate.
-
TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS.
-
Proteinase K: 20 mg/mL solution.
-
RNase A: 10 mg/mL solution.
References
- 1. A Detailed Protocol for Chromatin Immunoprecipitation in the Yeast Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]
- 2. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 3. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 4. fmi.ch [fmi.ch]
Methods for Studying BUR1-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of established and effective methodologies for the investigation of protein-protein interactions involving the BUR1 kinase. This compound, a cyclin-dependent kinase in Saccharomyces cerevisiae, plays crucial roles in transcriptional elongation, cell cycle progression, and telomere length regulation.[1][2][3] Understanding its interaction network is vital for elucidating fundamental cellular processes and identifying potential therapeutic targets.
The following sections detail the principles, applications, and step-by-step protocols for key experimental techniques used to identify and characterize this compound-interacting proteins and substrates.
Co-Immunoprecipitation (Co-IP) for Identifying Complex Partners
Application Note: Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify in vivo protein-protein interactions under near-physiological conditions.[4][5] This method involves using an antibody to specifically pull down a protein of interest (the "bait," e.g., this compound), along with any proteins that are bound to it (the "prey"). The resulting complex is then analyzed, typically by Western blotting or mass spectrometry, to identify the interacting partners. This approach has been instrumental in demonstrating the association of this compound with components of the transcription machinery, such as RNA polymerase II.
Experimental Protocol: Co-Immunoprecipitation
This protocol provides a general framework for performing Co-IP with this compound from yeast cell lysates.
Materials:
-
Yeast strain expressing epitope-tagged this compound (e.g., this compound-HA, this compound-FLAG).
-
Lysis Buffer (e.g., RIPA buffer or a non-detergent, low-salt buffer for sensitive interactions). Example: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, protease and phosphatase inhibitor cocktails.
-
Anti-epitope tag antibody (e.g., anti-HA).
-
Protein A/G magnetic or agarose beads.
-
Wash Buffer (typically the same as Lysis Buffer).
-
Elution Buffer (e.g., 2x SDS-PAGE loading buffer).
-
Pre-chilled PBS.
Procedure:
-
Cell Lysis:
-
Harvest yeast cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the pellet in cold Lysis Buffer and lyse the cells (e.g., using glass bead beating).
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-Clearing (Optional but Recommended):
-
Add Protein A/G beads to the cleared lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and discard them, retaining the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the this compound epitope tag to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow antibody-antigen complexes to form.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads 3-4 times with 1 mL of cold Wash Buffer. This step is critical to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the bound proteins and denature them for analysis.
-
Pellet the beads, and the supernatant containing the bait and prey proteins is ready for analysis by SDS-PAGE and Western blotting or mass spectrometry.
-
Mass Spectrometry (MS) for Interactome Profiling
Application Note: Mass spectrometry is an indispensable tool for the large-scale, unbiased identification of protein interaction partners and post-translational modifications. When coupled with affinity purification techniques like Co-IP, MS can reveal the entire "interactome" of a bait protein. This approach was successfully used to identify multiple serine/threonine residues on the protein Sch9 that are directly phosphorylated by this compound. The workflow involves immunoprecipitating the this compound complex, separating the proteins, digesting them into peptides, and analyzing the peptides by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Data Presentation: this compound-Mediated Phosphorylation Sites on Sch9
The following table summarizes the specific phosphorylation sites on the protein Sch9, a known substrate of this compound, as identified by in vitro kinase assays followed by mass spectrometry analysis.
| Substrate Protein | Identified Phosphorylated Residues | Canonical CDK Motif (S/T-P) Match | Reference |
| Sch9 | S560 | No | |
| Sch9 | T568 | No | |
| Sch9 | T570 | No | |
| Sch9 | T574 | No | |
| Sch9 | T575 | No | |
| Sch9 | S709 | No | |
| Sch9 | T710 | No | |
| Sch9 | S711 | No | |
| Sch9 | T721 | No | |
| Sch9 | T723 | Yes | |
| Sch9 | S726 | Yes |
Note: The identification of numerous non-canonical sites highlights this compound's ability to phosphorylate substrates that do not conform to the typical S/P or T/P motif.
Yeast Two-Hybrid (Y2H) Screening for Binary Interactions
Application Note: The Yeast Two-Hybrid (Y2H) system is a genetic method used to discover binary protein-protein interactions in vivo. The technique relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In a Y2H screen, the this compound "bait" protein is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor and activating reporter genes, which allows for cell growth on a selective medium. This method is ideal for screening large libraries to find novel, direct interaction partners of this compound.
Experimental Protocol: Yeast Two-Hybrid Screening
Principle:
-
Bait Plasmid: Encodes a fusion of the DNA-binding domain (BD) with this compound.
-
Prey Plasmid: A library of plasmids, each encoding a fusion of the activation domain (AD) with a different potential interacting protein.
-
Reporter Yeast Strain: Contains reporter genes (e.g., HIS3, ADE2, lacZ) downstream of a promoter recognized by the BD.
Procedure:
-
Transformation: Co-transform the reporter yeast strain with the this compound-BD "bait" plasmid and the "prey" AD-library plasmids.
-
Selection for Plasmids: Plate the transformed yeast on a medium lacking the nutrients required to select for the presence of both bait and prey plasmids (e.g., SD/-Trp/-Leu).
-
Selection for Interaction: Replica-plate the colonies onto a selective medium that also lacks the nutrient produced by the reporter gene (e.g., SD/-Trp/-Leu/-His). Only yeast cells where the bait and prey proteins interact will activate the reporter and grow.
-
Confirmation and Identification:
-
Isolate the prey plasmids from the positive colonies.
-
Sequence the prey plasmid to identify the gene encoding the interacting protein.
-
Perform control experiments (e.g., re-transformation, testing for self-activation) to eliminate false positives.
-
In Vitro Kinase Assay for Substrate Validation
Application Note: An in vitro kinase assay is a biochemical method used to determine if a protein is a direct substrate of a specific kinase. This technique is essential for validating putative interactors identified through methods like Y2H or MS and for confirming direct enzymatic activity. In the context of this compound, these assays have been used to demonstrate its direct phosphorylation of substrates like the C-terminal domain (CTD) of RNA Polymerase II and Sch9. The assay typically involves incubating purified, active this compound kinase with a purified substrate protein in the presence of ATP, often radioactively labeled ([γ-³²P]ATP), to detect phosphate transfer.
Experimental Protocol: In Vitro Kinase Assay
Materials:
-
Purified active this compound/BUR2 complex (can be immunoprecipitated from yeast or recombinantly expressed).
-
Purified substrate protein (e.g., recombinant GST-Sch9).
-
Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
[γ-³²P]ATP.
-
ATP solution.
-
SDS-PAGE loading buffer.
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the purified this compound/BUR2 kinase, the purified substrate protein, and the Kinase Buffer.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP (to a final concentration typically in the micromolar range).
-
Incubation: Incubate the reaction mixture at 30°C for a set time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating the sample at 95°C for 5 minutes.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen (autoradiography) to detect the radiolabeled, phosphorylated substrate. A band corresponding to the molecular weight of the substrate indicates direct phosphorylation by this compound.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of this compound.
Caption: General workflow for identifying and validating this compound protein interactions.
Caption: this compound and TORC1 signaling converge on Sch9 to regulate cell cycle.
Caption: Workflow for Co-IP followed by Mass Spectrometry (MS) analysis.
References
- 1. The this compound cyclin-dependent kinase regulates telomere length in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
Application Notes and Protocols for Generating and Analyzing BUR1 Temperature-Sensitive Mutants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to generating and analyzing temperature-sensitive (ts) mutants of the BUR1 gene in Saccharomyces cerevisiae. This compound is a cyclin-dependent kinase (CDK) involved in crucial cellular processes, including transcription elongation, histone modification, and cell cycle control, making its conditional inactivation a powerful tool for functional analysis and drug target validation.
Introduction to this compound Function
The this compound kinase, in complex with its cyclin Bur2, plays a multifaceted role in eukaryotic gene regulation. It is implicated in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a key step in the transition from transcription initiation to elongation.[1] Additionally, the this compound/Bur2 complex is required for the monoubiquitination of histone H2B by the Rad6/Bre1 complex, which in turn influences histone H3 methylation by COMPASS. Recent studies have also linked this compound to cell cycle progression, where it functions in parallel with the TORC1 signaling pathway to mediate vacuole-dependent advancement through the G1 phase.[2] Given its central role in these fundamental processes, studying the effects of its conditional inactivation through temperature-sensitive mutants can provide deep insights into its mechanisms of action and its potential as a therapeutic target.
Generating this compound Temperature-Sensitive Mutants
The generation of temperature-sensitive alleles of essential genes like this compound is a cornerstone of yeast genetics. These mutants function normally at a permissive temperature but lose function at a higher, restrictive temperature, allowing for controlled inactivation of the gene product. A common and effective method for generating such mutants is through error-prone PCR mutagenesis followed by plasmid shuffling.
Experimental Protocol: Generation of this compound-ts Alleles by Plasmid Shuffling
This protocol outlines the generation of a library of this compound mutants and the subsequent screening for temperature-sensitive phenotypes.
Materials:
-
Yeast strain heterozygous for a this compound deletion (this compoundΔ/BUR1)
-
A URA3-marked plasmid carrying the wild-type this compound gene (pRS316-BUR1)
-
A LEU2-marked plasmid for cloning the this compound mutant library (e.g., pRS315)
-
Primers flanking the this compound open reading frame (ORF)
-
Taq polymerase and dNTPs for error-prone PCR
-
MnCl₂
-
Yeast transformation reagents (Lithium Acetate/PEG method)
-
Standard yeast media: YPD, SC-Ura, SC-Leu, SC-Ura-Leu, and plates containing 5-fluoroorotic acid (5-FOA)
Procedure:
-
Error-Prone PCR of the this compound ORF:
-
Amplify the this compound ORF using primers that add restriction sites compatible with your cloning vector (pRS315).
-
To introduce random mutations, perform the PCR under error-prone conditions by adding MnCl₂ to the reaction mixture and using a non-proofreading Taq polymerase. Adjust the MnCl₂ concentration to achieve a desired mutation rate.
-
-
Library Construction:
-
Digest the PCR products and the pRS315 vector with the corresponding restriction enzymes.
-
Ligate the mutagenized this compound fragments into the pRS315 vector to create a mutant library.
-
Transform the ligation mixture into E. coli and pool the resulting colonies to create the plasmid library.
-
-
Plasmid Shuffling in Yeast:
-
Transform the this compoundΔ/BUR1 heterozygous diploid strain carrying the pRS316-BUR1 (URA3) plasmid with the pRS315-bur1 mutant library (LEU2).
-
Select for transformants on SC-Ura-Leu plates.
-
-
Screening for Temperature-Sensitive Mutants:
-
Replica-plate the colonies onto SC-Leu plates containing 5-FOA. 5-FOA is toxic to cells expressing the URA3 gene, thus selecting for cells that have lost the pRS316-BUR1 plasmid.
-
Incubate one replica plate at a permissive temperature (e.g., 25°C or 30°C) and another at a restrictive temperature (e.g., 37°C).
-
Identify colonies that grow at the permissive temperature but fail to grow at the restrictive temperature. These are your candidate this compound-ts mutants.
-
-
Confirmation of Temperature Sensitivity:
-
Isolate the candidate colonies and re-streak them on YPD plates at both permissive and restrictive temperatures to confirm the ts phenotype.
-
Isolate the pRS315-bur1 plasmid from the confirmed ts strains and sequence the this compound allele to identify the causative mutation(s).
-
Experimental Workflow for Generating this compound-ts Mutants
Caption: Workflow for generating this compound-ts mutants.
Analyzing this compound Temperature-Sensitive Mutants
Once generated, this compound-ts mutants can be subjected to a variety of analyses to dissect the functions of this compound.
Phenotypic Analysis
A primary step in characterizing this compound-ts mutants is to assess their growth phenotypes under different conditions.
| Phenotype | Condition | Observed Effect in this compound mutants | Reference Alleles |
| Temperature Sensitivity | Growth at 37°C | Reduced or no growth | This compound-23, this compound-80 |
| Cold Sensitivity | Growth at 12°C or 16°C | Reduced growth | Some this compound alleles show this phenotype |
| Drug Sensitivity | Growth on media with 6-azauracil (6AU) | Increased sensitivity | This compound-23 |
| Drug Sensitivity | Growth on media with mycophenolic acid (MPA) | Increased sensitivity | This compound-23 |
| Synthetic Lethality | Combination with ctk1Δ | Lethal | Several this compound alleles |
| Synthetic Lethality | Combination with spt5-194 | Lethal | Several this compound alleles |
| Cell Cycle Defect | G1 phase progression | Delayed G1/S transition | This compound-267, this compound-107 |
Table 1: Summary of Phenotypes of this compound Temperature-Sensitive Mutants. Data compiled from multiple studies.
Investigating the Role of this compound in Transcription Elongation
Chromatin immunoprecipitation (ChIP) can be used to examine the association of RNA polymerase II (RNAPII) with transcribed regions in this compound-ts mutants. A common finding is a decreased ratio of RNAPII at the 3' end of genes relative to the promoter region at the restrictive temperature, indicative of an elongation defect.
Materials:
-
Wild-type and this compound-ts yeast strains
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Lysis buffer, FA lysis buffer
-
Glass beads
-
Sonicator
-
Antibody against an RNAPII subunit (e.g., Rpb3) or the CTD
-
Protein A or Protein G agarose beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
qPCR primers for promoter and 3' regions of a target gene (e.g., PMA1)
Procedure:
-
Cross-linking:
-
Grow yeast cultures to mid-log phase at the permissive temperature, then shift half of the culture to the restrictive temperature for a defined period (e.g., 2-4 hours).
-
Add formaldehyde to a final concentration of 1% and incubate for 20 minutes at room temperature.
-
Quench the cross-linking by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest cells and wash with cold TBS.
-
Resuspend cells in lysis buffer and lyse by bead beating.
-
Pellet the chromatin and resuspend in FA lysis buffer.
-
Shear the chromatin to an average size of 200-500 bp by sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate a portion of the chromatin with the specific antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the complexes from the beads with elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluate and incubate at 65°C overnight to reverse the cross-links.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA by phenol:chloroform extraction and ethanol precipitation.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific to the promoter and 3' regions of a gene of interest.
-
Calculate the relative occupancy of RNAPII as the ratio of immunoprecipitated DNA to input DNA.
-
Assessing this compound Kinase Activity
In vitro kinase assays are essential for determining whether mutations in this compound affect its catalytic activity.
Materials:
-
Yeast strains expressing epitope-tagged wild-type or mutant this compound
-
Immunoprecipitation buffer
-
Antibody against the epitope tag (e.g., anti-HA)
-
Protein A or Protein G agarose beads
-
Kinase buffer
-
Recombinant substrate (e.g., GST-CTD of Rpb1 or GST-Sch9)
-
[γ-³²P]ATP
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Immunoprecipitation of this compound Kinase:
-
Prepare cell extracts from yeast strains expressing tagged this compound.
-
Incubate the extract with the specific antibody to immunoprecipitate the this compound complex.
-
Capture the immune complexes with protein A/G beads.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated beads extensively.
-
Resuspend the beads in kinase buffer containing the recombinant substrate and [γ-³²P]ATP.
-
Incubate at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
This compound Signaling Pathways
This compound is involved in multiple signaling pathways that regulate gene expression and cell cycle progression.
This compound in Transcription Elongation and Histone Modification
Caption: this compound's role in transcription and histone modification.
This compound in Cell Cycle Progression
Caption: this compound's involvement in vacuole-mediated cell cycle control.
Conclusion
The generation and analysis of temperature-sensitive mutants of this compound provide a powerful framework for dissecting its diverse roles in transcription, chromatin modification, and cell cycle regulation. The protocols and data presented here offer a comprehensive resource for researchers and drug development professionals to investigate the function of this essential kinase and to explore its potential as a therapeutic target.
References
Application Notes and Protocols: Utilizing 6-Azauracil to Interrogate BUR1 Kinase Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Azauracil (6-AU) is a chemical probe widely used in molecular biology, particularly in yeast genetics, to study the process of transcription elongation. Its utility stems from its inhibitory effect on IMP dehydrogenase, a key enzyme in the de novo biosynthesis of GTP.[1][2] This reduction in intracellular GTP levels places stress on the transcriptional machinery, making cells hypersensitive to mutations in genes that are critical for efficient transcription elongation.[1][3][4]
One such gene is BUR1, which encodes a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae. The this compound kinase, in complex with its cyclin partner Bur2, plays a crucial role in promoting the transition from transcription initiation to elongation. Mutants of this compound exhibit a characteristic sensitivity to 6-AU, a phenotype that has been instrumental in dissecting its function. These application notes provide a comprehensive overview and detailed protocols for using 6-AU to study this compound function.
Mechanism of Action and Rationale for Use
6-AU is a uracil analog that, upon entering the cell, is converted to 6-azaUMP. This metabolite is a potent inhibitor of IMP dehydrogenase (IMPDH), the rate-limiting enzyme in GTP biosynthesis. The resulting depletion of the intracellular GTP pool is thought to increase the frequency of RNA Polymerase II (RNAPII) pausing and arrest during transcription elongation. In wild-type cells, a robust transcription elongation machinery can overcome this challenge. However, in cells with a compromised elongation apparatus, such as this compound mutants, the reduced availability of GTP leads to a significant growth defect, manifesting as 6-AU sensitivity. This provides a powerful genetic tool to identify and characterize components of the transcription elongation machinery.
The signaling pathway for 6-AU's effect on transcription is depicted below:
Caption: Mechanism of 6-Azauracil action in yeast.
The Role of this compound in Transcription Elongation
This compound is a kinase that, along with its cyclin partner BUR2, is recruited to actively transcribing genes. The this compound/Bur2 complex is considered a functional homolog of the mammalian Cdk9/Cyclin T complex (P-TEFb). While it can phosphorylate the C-terminal domain (CTD) of the largest subunit of RNAPII, Rpb1, its primary and essential substrates for promoting elongation are still under investigation. Evidence suggests that this compound phosphorylates the transcription elongation factor Spt5, which in turn stimulates the recruitment of the PAF (Polymerase-Associated Factor) complex. The PAF complex is crucial for coupling transcription elongation with chromatin modification.
Mutations in this compound lead to a decrease in the processivity of RNAPII, particularly towards the 3' ends of genes. This phenotype is exacerbated by the GTP-limiting conditions induced by 6-AU. The diagram below illustrates the central role of this compound in the transcription elongation pathway.
Caption: Role of this compound kinase in transcription elongation.
Quantitative Data
The following table summarizes typical concentrations of 6-azauracil and related compounds used in studies of this compound function, as well as results from genetic screens.
| Parameter | Value | Cell Type / Condition | Reference |
| 6-Azauracil (6-AU) Concentration | 75 µg/ml | S. cerevisiae spot assay for this compound mutants | |
| 25 µg/ml | S. cerevisiae ChIP experiments | ||
| 100 µg/ml | S. cerevisiae Northern analysis | ||
| 50 mg/ml | S. cerevisiae growth inhibition of pat1 mutant | ||
| Mycophenolic Acid (MPA) Concentration | 15 µg/ml | S. cerevisiae spot assay for this compound mutants | |
| 15 µg/ml | S. cerevisiae Northern analysis | ||
| Genetic Screen Results | 42 out of ~3000 (1.5%) | S. cerevisiae deletion mutants sensitive to 6-AU | |
| 66 out of 3235 | S. pombe deletion mutants with >50% fitness drop on 6-AU |
Experimental Protocols
Protocol 1: 6-Azauracil Sensitivity Spot Assay
This assay is a simple and effective method to qualitatively assess the sensitivity of yeast strains to 6-AU.
Materials:
-
Yeast strains to be tested (must be URA3+)
-
YPD or appropriate selective liquid medium
-
Synthetic Complete (SC) medium plates lacking uracil (SC-Ura)
-
SC-Ura plates containing 6-azauracil (e.g., 75 µg/ml)
-
96-well microplate
-
Sterile water or media for serial dilutions
-
Incubator (30°C)
Procedure:
-
Culture Preparation: Inoculate single colonies of each yeast strain into 3-5 ml of YPD or appropriate selective liquid medium. Grow overnight at 30°C with shaking until cultures reach saturation.
-
Normalization: Measure the optical density at 600 nm (OD600) of each culture. Dilute the cultures to a starting OD600 of 1.0 in sterile water or media.
-
Serial Dilutions: In a 96-well microplate, perform 10-fold serial dilutions of each normalized culture. For example, add 10 µl of the OD600=1.0 culture to 90 µl of sterile water (10⁻¹ dilution), then 10 µl of the 10⁻¹ dilution to 90 µl of water (10⁻² dilution), and so on, up to a 10⁻⁴ or 10⁻⁵ dilution.
-
Spotting: Using a multichannel pipette or a replica platter, spot 3-5 µl of each dilution onto the SC-Ura (control) and SC-Ura + 6-AU plates.
-
Incubation: Allow the spots to dry completely, then incubate the plates at 30°C for 2-5 days.
-
Analysis: Compare the growth of the mutant strains to the wild-type control on both types of plates. A significant reduction in growth on the 6-AU containing plate compared to the control plate indicates sensitivity.
Caption: Workflow for the 6-Azauracil sensitivity spot assay.
Protocol 2: Chromatin Immunoprecipitation (ChIP) to Assess RNAPII Occupancy
This protocol can be used to determine if the loss of this compound function, or treatment with 6-AU, affects the distribution of RNAPII along a gene.
Materials:
-
Yeast cultures (wild-type and this compound mutant)
-
YPD medium
-
6-Azauracil (if testing drug effect)
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Lysis buffer
-
Sonication buffer
-
Glass beads (0.5 mm)
-
Sonicator
-
Antibody against an RNAPII subunit (e.g., Rpb1 or Rpb3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
qPCR primers for different regions of a gene (e.g., promoter, 5' ORF, 3' ORF)
-
qPCR master mix and instrument
Procedure:
-
Cell Growth and Cross-linking: Grow yeast cultures to mid-log phase (OD600 ≈ 0.5-0.8). If applicable, add 6-AU (e.g., 25 µg/ml) and incubate for a specified time (e.g., 4 hours). Add formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room temperature to cross-link proteins to DNA. Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Cell Lysis: Harvest cells by centrifugation, wash with cold TBS, and resuspend in lysis buffer. Lyse the cells by bead beating.
-
Chromatin Shearing: Pellet the nuclei and resuspend in sonication buffer. Shear the chromatin to an average size of 200-500 bp using a sonicator.
-
Immunoprecipitation (IP): Clarify the sonicated chromatin by centrifugation. Save a small aliquot as the "input" control. Incubate the remaining chromatin overnight at 4°C with an antibody against an RNAPII subunit. Add pre-blocked protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads using elution buffer.
-
Reverse Cross-linking and DNA Purification: Add NaCl to the eluates and input samples and incubate at 65°C overnight to reverse the cross-links. Treat with RNase A and then Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantitative PCR (qPCR): Resuspend the purified DNA in TE buffer. Perform qPCR using primers specific to different regions of a gene of interest (e.g., a long, constitutively active gene like PMA1).
-
Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA for each primer set. Compare the RNAPII occupancy profiles between wild-type and this compound mutant strains, or between treated and untreated samples. A decrease in the ratio of 3' to 5' signal in the mutant or 6-AU treated cells indicates a transcription elongation defect.
Conclusion
The sensitivity of this compound mutants to 6-azauracil provides a robust and straightforward phenotype to investigate the role of this essential kinase in transcription elongation. The protocols and data presented here offer a framework for researchers to utilize 6-AU as a tool to probe this compound function, identify genetic and physical interactors, and further elucidate the intricate mechanisms governing gene expression.
References
- 1. Use of RNA Yeast Polymerase II Mutants in Studying Transcription Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-azauracil sensitivity assay for yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BUR1-Dependent Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclin-dependent kinase (CDK) Bur1, in complex with its cyclin partner Bur2, is a crucial regulator of transcription and cell cycle progression in Saccharomyces cerevisiae.[1][2] It functions as an ortholog of the human P-TEFb (Cdk9/cyclin T) complex.[3] this compound-mediated phosphorylation is integral to the regulation of transcriptional elongation through modification of the C-terminal domain (CTD) of RNA polymerase II (Pol II), transcription factors like Spt5, and chromatin-modifying enzymes.[1][4] Furthermore, recent studies have implicated this compound in TORC1 signaling and cell cycle control, highlighting its diverse cellular roles.
These application notes provide a comprehensive overview and detailed protocols for several key techniques used to measure and characterize this compound-dependent phosphorylation events, catering to researchers investigating its function in cellular signaling and as a potential therapeutic target.
Application Notes: Overview of Techniques
Measuring the activity and identifying the substrates of a specific kinase like this compound requires a multi-faceted approach. The primary methods can be categorized as follows:
-
In Vitro Kinase Assays: This is the most direct method to determine if this compound can phosphorylate a putative substrate. The assay involves immunoprecipitating the this compound kinase complex from cell lysates and incubating it with a recombinant substrate protein in the presence of a phosphate donor, typically radiolabeled ATP ([γ-³²P]ATP). This method is invaluable for confirming direct kinase-substrate relationships.
-
Phospho-Specific Western Blotting: This technique is the gold standard for analyzing the phosphorylation state of a specific protein in vivo. It relies on antibodies that specifically recognize a phosphorylated epitope on the target protein. By comparing protein extracts from wild-type cells versus cells with mutated or inhibited this compound, one can determine if the phosphorylation of a specific site is this compound-dependent. This method is less labor-intensive than radiolabeling and provides semi-quantitative data on phosphorylation levels relative to the total protein.
-
Mass Spectrometry-Based Phosphoproteomics: For a global, unbiased discovery of this compound substrates, phosphoproteomics is the method of choice. This approach involves comparing the phosphoproteomes of cells with active this compound to cells where this compound activity is perturbed (e.g., via chemical inhibition or genetic mutation). Peptides from digested cell lysates are enriched for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Metal Oxide Affinity Chromatography (MOAC) before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatin Immunoprecipitation (ChIP): Since this compound's primary role is in transcription, ChIP is used to determine the genomic location of this compound and its phosphorylation-dependent substrates. This technique can reveal, for example, whether this compound is recruited to the 5' or 3' ends of genes and how this correlates with phosphorylation of the Pol II CTD.
Key this compound Signaling Pathways and Substrates
Research has identified several key substrates and pathways regulated by this compound phosphorylation.
-
Transcriptional Elongation: this compound plays a central role in the transition from transcription initiation to elongation. It phosphorylates Serine 2 (Ser2) of the Pol II CTD heptapeptide repeats, a hallmark of elongating polymerase. It also phosphorylates the transcription elongation factor Spt5 and the Rpb1 linker region. Furthermore, this compound regulates histone H2B ubiquitination and H3K36 trimethylation via the Set2 methyltransferase, influencing the chromatin landscape of transcribed regions.
-
TORC1 Signaling and Cell Cycle Control: this compound functions in parallel with the TORC1 pathway to regulate cell cycle progression from the G1 phase. It has been shown to directly phosphorylate the TORC1 target Sch9, indicating a convergence of transcriptional and metabolic signaling pathways to control cell growth.
Below are diagrams illustrating these pathways and a general workflow for their investigation.
Experimental Protocols
Protocol 1: Immunoprecipitation and In Vitro Kinase Assay
This protocol describes the immunoprecipitation (IP) of epitope-tagged this compound followed by a radioactive in vitro kinase assay to test for direct phosphorylation of a substrate.
A. Materials and Reagents
| Reagent | Details |
| Yeast Strains | Strain expressing epitope-tagged this compound (e.g., FLAG-Bur1) and a corresponding wild-type (untagged) control. |
| Lysis Buffer | 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 10% glycerol, 1 mM DTT, 1 mM PMSF, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail. |
| IP Wash Buffer | 25 mM Tris-HCl (pH 7.8), 150 mM NaCl, 0.1% Tween 20. |
| Kinase Buffer (KB) | 25 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 0.1% Tween 20, 1 mM DTT. |
| ATP Mix | 10x stock: 100 μM cold ATP, 10 μCi [γ-³²P]ATP per reaction. |
| Substrate | Purified recombinant substrate protein (e.g., GST-CTD, GST-Spt5). |
| Anti-FLAG M2 Agarose Beads | Or other antibody-conjugated beads appropriate for the epitope tag. |
| SDS-PAGE reagents | Gels, running buffer, loading dye. |
B. Procedure
-
Yeast Cell Lysis:
-
Grow yeast cultures (tagged and untagged strains) to mid-log phase (OD₆₀₀ ≈ 0.8).
-
Harvest 50 OD units of cells by centrifugation.
-
Wash the cell pellet with ice-cold water and resuspend in 500 µL of Lysis Buffer.
-
Lyse cells by bead beating with glass beads (6 cycles of 1 min vortex, 1 min on ice).
-
Clarify the lysate by centrifugation at 16,000 x g for 15 min at 4°C. Collect the supernatant.
-
-
Immunoprecipitation of this compound Kinase:
-
Incubate 500 µg of protein lysate with 20 µL of equilibrated anti-FLAG M2 agarose beads.
-
Rotate at 4°C for 2-3 hours.
-
Pellet the beads by gentle centrifugation (500 x g for 1 min).
-
Wash the beads three times with 1 mL of IP Wash Buffer.
-
-
In Vitro Kinase Reaction:
-
After the final wash, resuspend the beads in 20 µL of Kinase Buffer.
-
Add 1-2 µg of the recombinant substrate protein.
-
Initiate the reaction by adding 10 µL of ATP mix. The final reaction volume is typically 30 µL.
-
Incubate at 30°C for 30 minutes with gentle shaking.
-
Terminate the reaction by adding 10 µL of 4x SDS-PAGE loading dye and boiling at 95°C for 5 minutes.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to detect ³²P-labeled proteins via autoradiography.
-
A phosphorylated substrate band should be present in the lane with tagged this compound but absent or significantly reduced in the untagged control.
-
Protocol 2: Western Blot Analysis of this compound-Dependent Phosphorylation
This protocol provides a method for detecting changes in the in vivo phosphorylation state of a protein in response to altered this compound activity.
A. Materials and Reagents
| Reagent | Details |
| Yeast Strains | Wild-type, this compound mutant (e.g., temperature-sensitive allele), or strains engineered for chemical inhibition of this compound. |
| Lysis Buffer | As described in Protocol 1. Critically, must contain phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). |
| Primary Antibodies | Phospho-specific antibody for the target of interest; antibody for the total (pan) protein as a loading control. |
| Secondary Antibody | HRP-conjugated secondary antibody (e.g., anti-rabbit IgG). |
| Transfer Buffer | Standard Tris-glycine buffer with 20% methanol. |
| Blocking Buffer | 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20). Note: BSA is preferred over milk for phospho-antibodies to reduce background. |
| Detection Reagent | Enhanced Chemiluminescence (ECL) substrate. |
| Membranes | PVDF or nitrocellulose membranes. |
B. Procedure
-
Sample Preparation:
-
Grow yeast cultures as required. If using a temperature-sensitive allele, shift the culture to the non-permissive temperature for a specified time before harvesting. If using a chemical inhibitor, add the inhibitor for the desired duration.
-
Prepare cell lysates as described in Protocol 1, ensuring phosphatase inhibitors are present at all stages.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-50 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody (at the manufacturer's recommended dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Image the resulting chemiluminescence using a digital imager or X-ray film.
-
Crucially, strip the membrane and re-probe with the antibody against the total protein to serve as a loading control. A decrease in the phospho-signal relative to the total protein signal in the this compound mutant/inhibited sample indicates this compound-dependent phosphorylation.
-
Protocol 3: Global Phosphoproteomic Analysis to Identify this compound Substrates
This protocol outlines a general workflow for an LC-MS/MS-based experiment to identify proteins whose phosphorylation status changes upon this compound inhibition.
A. Materials and Reagents
| Reagent | Details |
| Lysis/Denaturation Buffer | 8 M Urea in 50 mM Tris-HCl (pH 8.0), with phosphatase and protease inhibitors. |
| Reduction/Alkylation Reagents | DTT (Dithiothreitol) and IAA (Iodoacetamide). |
| Digestion Enzyme | Sequencing-grade Trypsin. |
| Phosphopeptide Enrichment | IMAC or Titanium Dioxide (TiO₂) beads/columns. |
| LC-MS/MS System | High-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-flow liquid chromatography system. |
B. Procedure
-
Protein Extraction and Digestion:
-
Grow large-scale cultures of control and this compound-inhibited cells.
-
Harvest cells and lyse them in 8 M Urea buffer to denature proteins and inactivate endogenous proteases/phosphatases.
-
Reduce disulfide bonds with DTT and alkylate cysteines with IAA.
-
Dilute the urea concentration to <2 M and digest proteins into peptides overnight with trypsin.
-
-
Phosphopeptide Enrichment:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Enrich for phosphopeptides using IMAC or TiO₂ affinity chromatography, following the manufacturer's protocol. This step is critical as phosphopeptides are typically low in abundance.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptide samples on a high-resolution LC-MS/MS system. The system will separate the peptides by hydrophobicity and sequentially fragment them to determine their amino acid sequence and the precise location of the phosphorylation site.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant, Sequest) to identify the phosphopeptides from the MS/MS spectra.
-
Quantify the relative abundance of each phosphopeptide between the control and this compound-inhibited samples.
-
Proteins with significantly decreased phosphorylation on specific sites upon this compound inhibition are candidate substrates. Further validation using methods from Protocols 1 and 2 is recommended.
-
References
- 1. The this compound cyclin‐dependent kinase regulates telomere length in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of the Pol II CTD by KIN28 enhances this compound/BUR2 recruitment and Ser2 CTD phosphorylation near promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying BUR1 Genetic Interactions in Yeast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing specific Saccharomyces cerevisiae strains and protocols for the investigation of genetic interactions involving the cyclin-dependent kinase, BUR1. Understanding these interactions is crucial for elucidating the intricate network of transcriptional regulation and its impact on cellular processes, offering potential avenues for therapeutic intervention.
Introduction to this compound and its Genetic Interactions
This compound, in conjunction with its cyclin partner BUR2, forms a key cyclin-dependent kinase (CDK) complex in yeast that plays a critical role in the elongation phase of transcription by RNA Polymerase II (Pol II).[1][2] It is considered a homolog of the mammalian Cdk9.[1][2] The this compound/Bur2 complex is recruited to actively transcribing genes and is involved in the phosphorylation of several substrates, including the C-terminal domain (CTD) of the largest subunit of Pol II (Rpb1) and the transcription elongation factor Spt5.[1] These phosphorylation events are crucial for efficient transcription elongation and coupling transcription to chromatin modification.
Genetic interaction studies, particularly synthetic genetic array (SGA) analysis, have been instrumental in uncovering the functional relationships between this compound and other genes. Mutations in this compound often lead to sensitivity to drugs that affect transcription, such as 6-azauracil (6AU) and mycophenolic acid (MPA), and exhibit synthetic lethality or sickness with mutations in other elongation factors like CTK1 and SPT5. These genetic interactions highlight the collaborative nature of the transcription machinery and provide a powerful tool for dissecting its function.
Yeast Strains for Studying this compound Genetic Interactions
A variety of Saccharomyces cerevisiae strains carrying different this compound alleles have been developed and utilized to study its genetic interactions. These strains often exhibit conditional phenotypes, such as temperature sensitivity, or sensitivity to specific drugs, which are essential for genetic screens.
Table 1: Key Yeast Strains and Alleles for this compound Genetic Interaction Studies
| Allele/Strain | Genotype/Mutation Details | Key Phenotypes & Applications | Reference |
| This compound-2 | Specific point mutation not detailed in the provided context. | Sensitive to 6-azauracil (6AU); Exhibits genetic interactions with mutant alleles of elongation factors TFIIS (PPR2), FCP1, CTK1, and SPT5. | |
| This compound-23 | Specific point mutation not detailed in the provided context. | Reduced in vitro kinase activity; Used in Chromatin Immunoprecipitation (ChIP) to show reduced Pol II occupancy at the 3' end of genes. | |
| This compound-107 | Hypomorphic allele. | Alleviates hydroxyurea (HU) sensitivity in mec1 and rad53 checkpoint mutants; Delays G1-to-S phase transition. | |
| This compound-267 | Specific point mutation not detailed in the provided context. | Severe defect in cell cycle progression from G1 phase; High sensitivity to rapamycin. | |
| This compound-as | Analog-sensitive allele. | Can be specifically inhibited by a chemical inhibitor; Used to identify direct substrates of this compound kinase, such as Spt5. | |
| This compoundΔ set2Δ | Double deletion mutant. | Rescues cell growth defects of this compoundΔ but not the short telomere phenotype, indicating a role for this compound in telomere regulation independent of histone modification. | |
| bur2Δ set2Δ | Double deletion mutant. | Similar to this compoundΔ set2Δ, rescues growth but not telomere length defects; Shows reduced TLC1 RNA levels. |
Experimental Protocols
Synthetic Genetic Array (SGA) Analysis
SGA is a high-throughput method to systematically screen for genetic interactions by crossing a query mutation (e.g., a this compound allele) to an array of deletion mutants covering the entire viable yeast genome.
Protocol for SGA with a this compound Query Strain:
-
Strain Preparation:
-
Construct a query strain containing the this compound mutation of interest (e.g., this compound-107) in a specific genetic background suitable for SGA (e.g., MATα). The strain should carry selectable markers compatible with the SGA methodology.
-
Obtain the yeast deletion mutant array (DMA), which consists of thousands of MATa strains, each with a deletion in a single non-essential gene.
-
-
Mating:
-
Using a robotic pinning tool, pin the query strain onto a lawn of the DMA on a YPD plate.
-
Incubate at 30°C for one day to allow mating and the formation of diploid cells.
-
-
Diploid Selection:
-
Replica-plate the mated cells onto a medium that selects for diploid cells (e.g., containing markers present in both parent strains).
-
Incubate at 30°C for one to two days.
-
-
Sporulation:
-
Replica-plate the diploid cells onto a nitrogen-limited medium to induce sporulation.
-
Incubate at 22-25°C for five to seven days.
-
-
Haploid Selection and Double Mutant Generation:
-
Perform a series of replica-plating steps on media that select for haploid cells containing both the query mutation and the deletion mutation. This typically involves selecting for specific mating types and auxotrophic markers.
-
-
Phenotypic Analysis:
-
Image the final plates containing the double mutants.
-
Use colony size as a proxy for fitness to quantitatively assess genetic interactions. A smaller-than-expected colony size for a double mutant indicates a negative genetic interaction (synthetic sickness or lethality), while a larger colony size suggests a positive interaction.
-
-
Data Analysis:
-
Normalize the colony size data to account for variations in growth rates of the single mutants.
-
Calculate a genetic interaction score (e.g., the SGA score) to identify significant positive and negative interactions.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the in vivo association of this compound or other proteins with specific genomic regions, such as actively transcribed genes.
Protocol for ChIP in this compound Mutant Strains:
-
Cell Culture and Cross-linking:
-
Grow wild-type and this compound mutant (e.g., this compound-23) yeast cultures to mid-log phase.
-
If studying a temperature-sensitive allele, shift the culture to the non-permissive temperature for a defined period.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and wash them.
-
Lyse the cells using mechanical disruption (e.g., bead beating) in lysis buffer.
-
Sonciate the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-Bur1, anti-Rpb1).
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a standard DNA purification kit.
-
Use quantitative PCR (qPCR) with primers specific to different gene regions (e.g., promoter, 5' ORF, 3' ORF) to determine the relative enrichment of the target protein at these locations.
-
Visualizations
Signaling Pathway of this compound in Transcription Elongation
Caption: this compound's role in the transcription elongation pathway.
Experimental Workflow for Synthetic Genetic Array (SGA) Analysis
Caption: Workflow for identifying this compound genetic interactions via SGA.
References
Application Notes and Protocols for Plasmid-Based Expression of BUR1 for Functional Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bur1 is an essential cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae, playing a critical role in the regulation of transcription elongation.[1][2][3] In conjunction with its cyclin partner, Bur2, it forms a kinase complex that phosphorylates a variety of substrates to ensure the fidelity and efficiency of RNA polymerase II (RNAPII) transcription.[1][4] Dysregulation of this compound function has been linked to defects in histone modification, telomere maintenance, and cell cycle progression, making it a potential target for therapeutic intervention. This document provides detailed protocols and application notes for the plasmid-based expression of this compound in yeast to facilitate functional studies, including the analysis of its signaling pathways and interactions with other cellular components.
Data Presentation
Table 1: Phenotypes of this compound Mutants
| Mutant Allele | Phenotype | Interacting Genes (Synthetic Lethality/Sickness) | Reference |
| This compoundΔ | Lethal | N/A | |
| This compound-2 | Temperature-sensitive, sensitive to 6-azauracil (6AU) | ppr2Δ, ctk1Δ, spt5-194 | |
| This compound-CΔ | Fully active kinase, synthetic lethal with spt5-194 | spt5-194 | |
| This compound-267 | Severe defect in G1 cell cycle progression, sensitive to rapamycin | vac17Δ (synthetic growth defect) | |
| This compoundΔ set2Δ | Rescued cell growth, but not telomere shortening | N/A |
Table 2: Key Substrates and Interactors of the this compound-Bur2 Kinase Complex
| Substrate/Interactor | Function/Role in Interaction | Reference |
| RNA Polymerase II (Rpb1 CTD) | Phosphorylation of the C-terminal domain (CTD) to regulate transcription elongation. | |
| Spt5 | Phosphorylation of the C-terminal region (CTR) is crucial for its function as a transcription elongation factor. | |
| Set2 | Regulates histone H3K36 trimethylation. | |
| Sch9 | Direct phosphorylation by this compound, in parallel with TORC1, to promote cell cycle progression. | |
| Cak1 | Activates the this compound-Bur2 complex by phosphorylating a conserved threonine in the T-loop of this compound. | |
| Replication Protein A (RPA) | Interacts with the C-terminal domain of this compound to maintain genome stability during replication stress. |
Signaling Pathways and Experimental Workflows
This compound in Transcription Elongation
The this compound-Bur2 kinase complex is a key regulator of transcription elongation. It is recruited to actively transcribing genes and phosphorylates several factors to facilitate the transition from transcription initiation to elongation and to maintain processivity.
References
- 1. The this compound cyclin‐dependent kinase regulates telomere length in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and BUR2 Encode a Divergent Cyclin-Dependent Kinase–Cyclin Complex Important for Transcription In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Changes in Histone Methylation Due to BUR1 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bur1 kinase, a cyclin-dependent kinase (CDK) complex in Saccharomyces cerevisiae, plays a critical role in the regulation of transcription elongation. A key aspect of its function is the modulation of chromatin structure through the regulation of histone modifications. This application note provides detailed protocols and methodologies to measure changes in histone methylation, particularly H3K36 trimethylation (H3K36me3), that are dependent on this compound activity. Understanding this relationship is crucial for elucidating the mechanisms of transcriptional regulation and for the development of therapeutic agents targeting epigenetic pathways.
The this compound-Bur2 cyclin-dependent kinase complex is a key regulator of histone H3K36 methylation. It is required for the transition from a dimethylated to a trimethylated state of histone H3 at lysine 36.[1][2] This function is primarily mediated through the histone methyltransferase Set2. Genetic and biochemical evidence has established a functional connection between this compound and Set2, where this compound activity is necessary for the proper pattern of histone methylation by Set2.[1][3] Specifically, in this compound or bur2 mutant strains, the level of H3K36 trimethylation is significantly reduced.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-mediated histone methylation and the general experimental workflow for its measurement.
Quantitative Data Summary
The following table summarizes quantitative data on the impact of this compound/BUR2 mutations on histone H3K36 trimethylation levels.
| Gene Locus | Mutant Strain | Method | Fold Change in H3K36me3 (Mutant vs. WT) | Reference |
| GAL10 (induced) | bur2Δ | ChIP-qPCR | Significantly reduced | (Chu et al., 2006) |
| Global | This compoundΔ | Western Blot | Greatly reduced | (Chu et al., 2006) |
| Global | bur2Δ | Western Blot | Greatly reduced | (Chu et al., 2006) |
| 5' ends of genes | bur2Δ | ChIP-chip | More strongly affected than 3' ends | (Chu et al., 2007) |
| Pericentromeres | set2Δ | ChIP-qPCR | ~10-20% of euchromatin levels | (Braun et al., 2020) |
| Subtelomeres | set2Δ | ChIP-qPCR | ~10-20% of euchromatin levels | (Braun et al., 2020) |
Experimental Protocols
Protocol 1: Western Blot Analysis of Global Histone H3K36 Trimethylation
This protocol is adapted from established methods for yeast whole-cell protein extraction and immunoblotting.
1. Yeast Cell Lysis and Protein Extraction:
-
Grow yeast cultures (wild-type and this compoundΔ or bur2Δ strains) in 50 mL of YPD to an OD600 of 0.8-1.0.
-
Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with 25 mL of ice-cold sterile water and centrifuge again.
-
Resuspend the pellet in 200 µL of SUME buffer (1% SDS, 8 M urea, 10 mM MOPS pH 6.8, 10 mM EDTA, 0.01% bromophenol blue) supplemented with a protease inhibitor cocktail.
-
Add an equal volume of acid-washed glass beads (425-600 µm).
-
Vortex vigorously for 3-5 minutes to lyse the cells.
-
Centrifuge at 16,000 x g for 5 minutes to pellet cell debris.
-
Transfer the supernatant (whole-cell extract) to a new tube.
-
Determine protein concentration using a BCA protein assay.
2. SDS-PAGE and Immunoblotting:
-
Load 20-30 µg of whole-cell extract per lane on a 15% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Block the membrane with 5% non-fat dry milk in TBST (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K36me3 (e.g., Abcam ab9050) diluted 1:1000 in 5% milk/TBST overnight at 4°C.
-
As a loading control, use a primary antibody against total Histone H3 (e.g., Abcam ab1791) on a separate blot or after stripping the H3K36me3 antibody.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize the H3K36me3 signal to the total H3 signal.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for Locus-Specific H3K36 Trimethylation
This protocol is a standard method for performing ChIP in Saccharomyces cerevisiae.
1. In Vivo Cross-linking and Chromatin Preparation:
-
Grow 50 mL yeast cultures to an OD600 of 0.8-1.0.
-
Add formaldehyde to a final concentration of 1% and incubate for 20 minutes at room temperature with gentle shaking.
-
Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Harvest cells by centrifugation, wash with ice-cold TBS (20 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Resuspend the pellet in 1 mL of FA Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate) with protease inhibitors.
-
Lyse cells by bead beating with acid-washed glass beads (6-8 cycles of 30 seconds on, 30 seconds off on ice).
-
Shear chromatin to an average size of 200-500 bp by sonication. The optimal sonication conditions should be determined empirically.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
2. Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Save a small aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin with 2-5 µg of anti-H3K36me3 antibody overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.
-
Elute the chromatin from the beads by incubating with elution buffer (1% SDS, 0.1 M NaHCO3) at 65°C for 15 minutes.
3. Reverse Cross-links and DNA Purification:
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight). Also, treat the input sample in the same way.
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1 hour.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
4. Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using primers specific to the gene regions of interest (e.g., 5' and 3' ends of a highly transcribed gene) and a control region (e.g., an intergenic region).
-
Calculate the enrichment of H3K36me3 at specific loci as a percentage of the input DNA and normalize to the control region. Compare the enrichment between wild-type and this compoundΔ strains.
Protocol 3: In Vitro Kinase Assay for this compound Activity on Set2
This protocol is based on established in vitro kinase assays for this compound.
1. Reagent Preparation:
-
Purified this compound/BUR2 complex: Purify from yeast or express and purify from a heterologous system.
-
Purified recombinant Set2: Express and purify from E. coli.
-
Kinase Buffer (2X): 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 2 mM DTT.
-
ATP Mix: 100 µM cold ATP, 10 µCi [γ-³²P]ATP.
2. Kinase Reaction:
-
Set up the kinase reaction in a total volume of 20 µL.
-
To a microcentrifuge tube, add:
-
10 µL of 2X Kinase Buffer
-
1 µg of purified Set2
-
100-500 ng of purified this compound/BUR2 complex
-
Nuclease-free water to 18 µL
-
-
Initiate the reaction by adding 2 µL of ATP Mix.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5X SDS-PAGE loading buffer.
3. Analysis of Phosphorylation:
-
Boil the samples for 5 minutes and resolve the proteins on a 10% SDS-polyacrylamide gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) Set2.
-
To confirm equal loading of Set2, stain a parallel gel with Coomassie Blue.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to investigate the role of this compound kinase in regulating histone methylation. By employing these methods, scientists can quantitatively assess changes in global and locus-specific histone methylation patterns, thereby gaining deeper insights into the molecular mechanisms of transcription and epigenetics. These approaches are also valuable for the screening and characterization of small molecule inhibitors that target this compound activity, which may have therapeutic potential in various diseases.
References
- 1. Widespread Misinterpretable ChIP-seq Bias in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative yeast aging proteomics analysis reveals novel aging regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing BUR1 Mutant Sensitivity to DNA Damaging Agents
Abstract
The Saccharomyces cerevisiae protein kinase Bur1, a component of the BUR kinase complex, is primarily recognized for its role in regulating transcription elongation. Emerging evidence, however, suggests an indirect but critical role for this compound in the cellular response to DNA damage, particularly under conditions of replication stress. This document provides detailed protocols for assessing the sensitivity of this compound mutants to various DNA damaging agents, outlines the current understanding of this compound's role in the DNA damage response signaling pathway, and presents available data on mutant sensitivities. These protocols are intended for researchers in molecular biology, genetics, and drug development investigating the intricate connections between transcription, cell cycle control, and genome stability.
Introduction
This compound is a cyclin-dependent kinase (CDK) that, along with its cyclin partner Bur2, forms the BUR kinase complex. This complex is crucial for efficient transcription elongation by RNA Polymerase II. While not a direct participant in the canonical DNA damage repair pathways, such as nucleotide excision repair (NER) or homologous recombination (HR), mutations in this compound can modulate cellular sensitivity to genotoxic agents. This modulation appears to be primarily linked to this compound's function in cell cycle progression, specifically the transition from G1 to S phase.[1][2][3]
A hypomorphic allele, this compound-107, has been shown to delay the G1/S phase transition.[1][2] This delay can be protective in certain genetic backgrounds. For instance, in yeast strains deficient for the checkpoint kinases Mec1 or Rad53, which are critical for the replication stress response, the this compound-107 mutation alleviates sensitivity to the replication-stalling agent hydroxyurea (HU). This suggests that in the absence of a functional S-phase checkpoint, progression into S-phase driven by wild-type this compound activity becomes detrimental, leading to increased DNA damage and cell death.
These findings highlight a novel, indirect role for this compound in the DNA damage response. By controlling the timing of entry into S-phase, this compound activity can influence the outcome of replication stress, making it a potential area of interest for synthetic lethal therapeutic strategies. This application note provides the necessary protocols to investigate these phenomena.
Data on this compound Mutant Sensitivity
Quantitative data on the sensitivity of this compound mutants to a wide range of canonical DNA damaging agents is not extensively available in the literature. Most studies have focused on qualitative or semi-quantitative assessments (spot tests) or have investigated sensitivity in specific checkpoint-deficient backgrounds. The available data is summarized below.
Table 1: Summary of this compound Mutant Sensitivities to Various Agents
| This compound Allele | Agent | Agent Type | Genetic Background | Sensitivity Phenotype | Data Type | Reference |
| This compound-107 | Hydroxyurea (HU) | Replication Stress | mec1Δ | Suppressor (Alleviates Sensitivity) | Qualitative (Spot Test) & Quantitative (Reduced γ-H2A) | |
| This compound-107 | Hydroxyurea (HU) | Replication Stress | rad53Δ | Suppressor (Alleviates Sensitivity) | Qualitative (Spot Test) | |
| Various this compound ts-alleles | 6-Azauracil (6AU) | Transcription Inhibitor | Wild-Type | Sensitive | Qualitative (Spot Test) | |
| Various this compound ts-alleles | Mycophenolic Acid (MPA) | Transcription Inhibitor | Wild-Type | Sensitive | Qualitative (Spot Test) |
Note: 6-Azauracil and Mycophenolic Acid are not direct DNA damaging agents but are included to reflect the known phenotypes of this compound mutants related to transcription elongation stress.
Signaling Pathways and Logical Relationships
This compound's Role in the DNA Damage Response
This compound's influence on DNA damage sensitivity is primarily understood as an indirect effect of its role in cell cycle regulation. In wild-type cells, the Mec1-Rad53 checkpoint pathway is activated in response to replication stress (e.g., from HU), which stabilizes replication forks and prevents catastrophic DNA damage. In cells lacking this checkpoint, the progression into S-phase, which is promoted by this compound, becomes a liability, as the cells cannot properly manage stalled replication forks. The this compound-107 mutation, by delaying G1/S progression, provides more time for cellular processes to manage the stress before DNA replication commences, thereby suppressing the HU sensitivity of mec1Δ and rad53Δ mutants.
Experimental Protocols
Protocol 1: Qualitative Analysis of DNA Damage Sensitivity by Spot Assay
This protocol provides a rapid, semi-quantitative method to assess the sensitivity of yeast strains to various DNA damaging agents.
Materials:
-
YPD agar plates
-
YPD agar plates containing the desired concentration of DNA damaging agent (e.g., Methyl Methanesulfonate (MMS), Hydroxyurea (HU), Cisplatin)
-
YPD liquid medium
-
Sterile water or saline
-
96-well microtiter plate
-
Multi-channel pipette or spotting manifold
-
Incubator at 30°C
Procedure:
-
Culture Preparation: Inoculate single colonies of wild-type and this compound mutant strains into 5 mL of YPD liquid medium. Grow overnight at 30°C with shaking until cultures reach saturation.
-
Normalization: Measure the optical density at 600 nm (OD₆₀₀) of each culture. Dilute the cultures in sterile water to a starting OD₆₀₀ of 1.0.
-
Serial Dilutions: In a 96-well microtiter plate, perform a 10-fold serial dilution for each strain.
-
Add 180 µL of sterile water to wells A2 through A5 for the first strain.
-
Add 200 µL of the normalized culture (OD₆₀₀ = 1.0) to well A1.
-
Transfer 20 µL from well A1 to A2, mix well. This is a 10⁻¹ dilution.
-
Repeat this process, transferring 20 µL to the next well, until you have a dilution series from 10⁰ to 10⁻⁴.
-
Repeat for all other strains in subsequent rows.
-
-
Spotting: Spot 5 µL of each dilution onto the control YPD plate and the YPD plates containing the DNA damaging agent. Ensure the plates are dry to allow the spots to absorb quickly.
-
Incubation: Allow the spots to dry completely, then incubate the plates at 30°C for 2-3 days.
-
Analysis: Photograph the plates and compare the growth of the mutant strains to the wild-type strain on both control and drug-containing plates. Sensitivity is indicated by reduced growth of the mutant strain at lower dilutions on the drug plate compared to the wild-type.
Experimental Workflow for Spot Assay
Protocol 2: Quantitative Analysis of Cell Viability by Colony Forming Unit (CFU) Assay
This protocol allows for a quantitative determination of cell survival after acute exposure to a DNA damaging agent.
Materials:
-
YPD liquid medium
-
Phosphate-buffered saline (PBS) or sterile water
-
DNA damaging agent stock solution (e.g., MMS, HU, Cisplatin)
-
Microcentrifuge tubes
-
Spectrophotometer
-
YPD agar plates
-
Cell spreader
-
Incubator at 30°C
Procedure:
-
Culture Growth: Grow 10 mL cultures of wild-type and this compound mutant strains in YPD to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Cell Harvesting and Washing: Harvest 5 mL of each culture by centrifugation (3000 x g for 5 minutes). Wash the cell pellet twice with 5 mL of sterile water or PBS.
-
Exposure to DNA Damaging Agent: Resuspend the cell pellets in 1 mL of PBS. Add the DNA damaging agent to the desired final concentration. For a "no treatment" control, add an equivalent volume of the solvent.
-
Incubation: Incubate the cell suspensions at 30°C with shaking for a defined period (e.g., 1 hour). The duration of exposure may need to be optimized for each agent.
-
Inactivation and Dilution: Stop the reaction by adding an inactivating agent if necessary (e.g., sodium thiosulfate for MMS) or by pelleting the cells and resuspending in fresh PBS. Create a serial dilution series of the cell suspension in sterile water (e.g., 10⁻², 10⁻³, 10⁻⁴).
-
Plating: Plate 100 µL of the appropriate dilutions onto YPD agar plates in triplicate. Aim for plates with 30-300 colonies.
-
Incubation: Incubate the plates at 30°C for 2-3 days until colonies are visible.
-
Quantification and Analysis:
-
Count the number of colonies on each plate.
-
Calculate the concentration of viable cells (CFU/mL) in the original suspension for both treated and untreated samples.
-
CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Calculate the percent survival for each strain:
-
% Survival = (CFU/mL of treated sample / CFU/mL of untreated sample) x 100
-
Compare the percent survival of the mutant strains to the wild-type strain.
-
Conclusion
The protocols and information provided in this application note offer a framework for investigating the role of the this compound kinase in the DNA damage response. While a direct role in DNA repair has not been established, this compound's influence on cell cycle progression provides a compelling avenue for further research, particularly in the context of synthetic lethality with checkpoint deficiencies. The provided methods will enable researchers to qualitatively and quantitatively assess the sensitivity of this compound mutants to a variety of genotoxic agents, contributing to a deeper understanding of the interplay between transcription, cell cycle control, and genome maintenance.
References
Application Note: Using Mass Spectrometry to Identify BUR1 Phosphorylation Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The budding yeast Saccharomyces cerevisiae protein kinase BUR1, a cyclin-dependent kinase (CDK), plays a critical role in the regulation of transcription elongation, histone modification, and cell cycle progression.[1][2] Its activity influences the function of key cellular components, including RNA Polymerase II (Pol II), the transcription elongation factor Spt5, and the protein kinase Sch9. Given its central role in these processes, identifying the direct substrates and specific phosphorylation sites of this compound is crucial for understanding its regulatory mechanisms and for potential therapeutic development. This application note provides detailed protocols and data presentation guidelines for identifying this compound phosphorylation sites using mass spectrometry-based phosphoproteomics.
This compound Signaling Pathways
This compound, in complex with its cyclin Bur2, is implicated in several key cellular signaling pathways. It is recruited to the C-terminal domain (CTD) of the largest subunit of RNA Pol II, Rpb1, that is phosphorylated on Serine 5.[1] Once recruited, this compound contributes to the phosphorylation of Serine 2 of the CTD, a mark associated with transcription elongation.[3] Furthermore, this compound directly phosphorylates the C-terminal repeat (CTR) domain of the essential transcription elongation factor Spt5, which in turn stimulates the recruitment of the PAF1 complex to elongating Pol II.[4] This cascade of events is crucial for coupling transcription with histone modifications, such as H3K4 trimethylation. This compound has also been shown to phosphorylate the ubiquitin-conjugating enzyme Rad6, impacting histone H2B monoubiquitination. Additionally, this compound is involved in nutrient-sensing pathways through its phosphorylation of the kinase Sch9 at specific residues.
This compound Signaling Pathway Diagram
References
- 1. This compound-BUR2 kinase complex | SGD [yeastgenome.org]
- 2. The this compound cyclin-dependent protein kinase is required for the normal pattern of histone methylation by SET2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of the transcription elongation factor Spt5 by yeast this compound kinase stimulates recruitment of the PAF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the Transcription Elongation Factor Spt5 by Yeast this compound Kinase Stimulates Recruitment of the PAF Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methods for Depleting BUR1 to Study Its Essential Function
Audience: Researchers, scientists, and drug development professionals.
Introduction: BUR1 is an essential cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae, homologous to mammalian Cdk9.[1][2] It forms a complex with its cyclin partner, BUR2, and plays a critical role in the regulation of transcription elongation by RNA Polymerase II.[3][4] The this compound/BUR2 kinase complex is involved in multiple regulatory events, including the phosphorylation of the transcription elongation factor Spt5, regulation of histone H2B monoubiquitination, and histone H3 methylation.[5] Given that this compound is an essential gene, its function cannot be studied by simple gene deletion. Therefore, conditional depletion methods are required to rapidly inactivate or remove the this compound protein, allowing for the study of its primary functions while minimizing secondary, indirect effects.
This document provides detailed protocols and application notes for two primary methods of depleting this compound: the use of temperature-sensitive mutants and the Auxin-Inducible Degron (AID) system.
Method 1: Temperature-Sensitive (ts) Mutants
This classical genetic approach involves creating mutant alleles of this compound that produce a functional protein at a permissive temperature (e.g., 25°C) but a non-functional, unstable protein at a restrictive temperature (e.g., 37°C). Shifting the culture temperature allows for conditional inactivation of this compound.
Experimental Workflow for Generating this compound-ts Mutants
Caption: Workflow for generating temperature-sensitive this compound mutants.
Protocol 1: Generation of this compound-ts Alleles via Plasmid Shuffling
This protocol is adapted from methods used to generate temperature-sensitive alleles for essential yeast genes.
-
Strain Preparation : Start with a diploid yeast strain heterozygous for a this compound deletion (this compound/bur1Δ::kanMX). Transform this strain with a URA3-marked plasmid carrying the wild-type this compound gene (e.g., pRS316-BUR1). After sporulation and dissection, select a haploid this compoundΔ::kanMX strain kept alive by the pRS316-BUR1 plasmid. This is your shuffling strain.
-
Error-Prone PCR : Amplify the this compound open reading frame (ORF) using error-prone PCR to introduce random mutations.
-
Use Taq polymerase, which has a higher error rate than proofreading polymerases.
-
Bias the dNTP concentrations (e.g., reduce dATP) to encourage misincorporation.
-
Use primers that add flanking sequences homologous to a linearized recipient vector (e.g., pRS315, which has a LEU2 marker).
-
-
Yeast Transformation : Co-transform the library of PCR-mutagenized this compound fragments and the linearized pRS315 vector into the shuffling strain. Homologous recombination in yeast will assemble the mutant plasmids.
-
Plasmid Shuffling & Screening :
-
Plate the transformed cells onto synthetic complete medium lacking leucine (SC-Leu) to select for cells that have taken up a recircularized pRS315-bur1* plasmid.
-
Replica-plate the resulting colonies onto plates containing 5-fluoroorotic acid (5-FOA). 5-FOA is toxic to cells expressing the URA3 gene, so this step selects for cells that have lost the original pRS316-BUR1 plasmid. Only cells with a functional (or conditionally functional) pRS315-bur1* plasmid will survive.
-
Incubate the 5-FOA plates at a permissive temperature (e.g., 25°C).
-
Replica-plate the surviving colonies onto two separate plates. Incubate one at the permissive temperature (25°C) and the other at a restrictive temperature (37°C).
-
Identify colonies that grow at 25°C but fail to grow at 37°C. These are your candidate this compound-ts mutants.
-
-
Validation : Isolate the pRS315-bur1* plasmids from the candidate ts strains, sequence them to identify the mutations, and re-transform into the shuffling strain to confirm the temperature-sensitive phenotype.
Data Presentation: Characterization of this compound-ts Alleles
The phenotypes of this compound-ts mutants can be quantified by measuring growth rates at different temperatures.
| Strain | Condition | Relative Growth (% of WT at 25°C) |
| Wild-Type | 25°C (Permissive) | 100% |
| Wild-Type | 37°C (Restrictive) | ~95% |
| This compound-23 | 25°C (Permissive) | ~90% |
| This compound-23 | 37°C (Restrictive, 4 hours) | <10% |
| This compound-80 | 25°C (Permissive) | ~85% |
| This compound-80 | 37°C (Restrictive, 4 hours) | <5% |
| Data are representative based on published phenotypes. |
Method 2: Auxin-Inducible Degron (AID) System
The AID system allows for rapid and specific protein degradation upon the addition of the plant hormone auxin. This is achieved by tagging the protein of interest (this compound) with a small degron sequence (AID). In a strain engineered to express the plant F-box protein TIR1, auxin mediates the interaction between TIR1 and the AID tag, leading to ubiquitination and proteasomal degradation of the target protein.
Mechanism of the Auxin-Inducible Degron (AID) System
Caption: Mechanism of auxin-induced degradation of a target protein.
Protocol 2: C-terminal Tagging of this compound with an AID Cassette
This protocol describes how to tag the endogenous this compound locus using a PCR-based homologous recombination strategy.
-
Strain Preparation : Start with a yeast strain that constitutively expresses the Oryza sativa TIR1 protein (OsTIR1). This is a prerequisite for the AID system to function.
-
PCR Amplification of the Tagging Cassette :
-
Use a template plasmid containing the AID-tag sequence followed by a selectable marker (e.g., pKan-AID-linker).
-
Design forward and reverse primers with two parts:
-
3' end (~20 nt) : Anneals to the template plasmid to amplify the cassette.
-
5' end (~40-50 nt) : Homologous to the region immediately upstream of the this compound stop codon (forward primer) or downstream of the this compound 3' UTR (reverse primer). This directs the cassette to the correct genomic locus.
-
-
-
Yeast Transformation : Transform the TIR1-expressing yeast strain with the purified PCR product using the standard lithium acetate method.
-
Selection and Verification :
-
Plate the transformed cells on media containing the appropriate antibiotic (e.g., G418 for a KanMX marker) to select for successful integrants.
-
Verify correct integration at the this compound locus by colony PCR using a forward primer that anneals within the this compound ORF and a reverse primer that anneals within the integrated cassette.
-
Confirm expression of the full-length this compound-AID fusion protein by Western blotting using an antibody against this compound or the tag.
-
Protocol 3: Depletion of this compound-AID Protein
-
Culture Growth : Grow the verified this compound-AID strain in liquid medium (e.g., YPD) at 30°C to mid-log phase (OD600 ≈ 0.6-0.8).
-
Induce Depletion :
-
Take a "time zero" sample (T=0) before adding auxin.
-
Add auxin (e.g., indole-3-acetic acid, IAA) to the culture to a final concentration of 500 µM.
-
Continue to incubate the culture at 30°C.
-
-
Time-Course Sampling : Collect samples at various time points after auxin addition (e.g., 15, 30, 60, 90, 120 minutes). Immediately prepare cell extracts for analysis.
-
Analysis : Analyze the protein levels in the collected samples by Western blotting using an anti-BUR1 antibody. A loading control (e.g., anti-tubulin or anti-Pgk1) is essential to ensure equal protein loading.
Data Presentation: Kinetics of this compound-AID Depletion
Depletion efficiency can be quantified by densitometry of Western blot bands.
| Time After Auxin Addition (minutes) | This compound-AID Protein Level (% of T=0) | Spt5 Phosphorylation (% of T=0) |
| 0 | 100% | 100% |
| 15 | ~50% | ~60% |
| 30 | ~25% | ~35% |
| 60 | <10% | ~18% |
| 90 | <5% | <15% |
| Data are representative based on published results for this compound depletion and its effect on a known substrate, Spt5. |
This compound Signaling and Downstream Effects
Depletion of this compound allows for the investigation of its role in various cellular processes. The this compound/BUR2 complex is a key regulator of transcription elongation and co-transcriptional histone modifications.
Simplified this compound Signaling Pathway
Caption: Key pathways regulated by the this compound kinase complex.
Downstream Analyses:
-
Transcription Elongation : Use Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing (ChIP-seq) to measure RNA Polymerase II occupancy across genes after this compound depletion. A loss of this compound activity is expected to cause a decrease in polymerase density at the 3' ends of genes.
-
Substrate Phosphorylation : Perform Western blot analysis to monitor the phosphorylation status of known this compound substrates, such as the C-terminal region (CTR) of Spt5.
-
Histone Modifications : Use ChIP or Western blotting to assess global or gene-specific levels of histone H2B monoubiquitination and H3K4/K36 trimethylation, which are dependent on this compound activity.
-
Cell Cycle Progression : Analyze cell cycle distribution by flow cytometry. Depletion of this compound can cause delays in the G1-to-S phase transition.
References
- 1. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound kinase is required for efficient transcription elongation by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of histone modification and cryptic transcription by the this compound and Paf1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Conditional Knockout of BUR1 in Yeast
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of essential genes in yeast, such as the cyclin-dependent kinase BUR1, necessitates conditional knockout strategies to elucidate their cellular functions. This compound, in complex with its cyclin Bur2, plays a crucial role in various cellular processes, including transcription elongation, cell cycle progression, and telomere maintenance.[1][2][3][4][5] Complete deletion of the this compound gene is lethal, making conditional systems indispensable for its functional analysis.
This document provides detailed application notes and protocols for creating a conditional knockout of this compound in Saccharomyces cerevisiae using the Auxin-Inducible Degron (AID) system. This powerful technique allows for the rapid and specific degradation of a target protein upon the addition of the plant hormone auxin. An alternative method, the Tet-Off system, which allows for the transcriptional repression of the target gene, is also briefly discussed.
Principle of the Auxin-Inducible Degron (AID) System
The AID system is a powerful tool for achieving conditional protein depletion. It relies on two key components ectopically expressed in yeast:
-
Oryza sativa TIR1 (OsTIR1): An F-box protein from rice that is a component of the SCF ubiquitin ligase complex.
-
Auxin-Inducible Degron (AID): A small degradation tag derived from the Arabidopsis thaliana protein IAA17, which is fused to the protein of interest (e.g., this compound).
In the presence of auxin (indole-3-acetic acid, IAA), OsTIR1 interacts with the AID tag, leading to the ubiquitination and subsequent proteasomal degradation of the AID-tagged protein. This results in a rapid and reversible depletion of the target protein.
Application Notes
Choosing a Conditional Knockout System
Both the AID and Tet-Off systems are effective for creating conditional knockouts. The choice between them depends on the specific experimental goals.
| Feature | Auxin-Inducible Degron (AID) System | Tet-Off System |
| Mechanism | Post-translational protein degradation | Transcriptional repression |
| Inducer | Auxin (IAA) | Tetracycline or Doxycycline (Dox) |
| Kinetics | Rapid protein depletion (minutes to hours) | Slower, dependent on mRNA and protein turnover |
| Reversibility | Reversible upon removal of auxin | Reversible upon removal of tetracycline/doxycycline |
| System Components | OsTIR1 expression and AID-tagging of the target protein | Expression of a tetracycline-controlled transactivator (tTA) and modification of the target gene's promoter with tetracycline operator sequences (tetO) |
For studying the immediate effects of protein loss, the AID system is generally preferred due to its rapid kinetics. The Tet-Off system is suitable for experiments where a gradual depletion of the protein is desired.
Expected Phenotypes of this compound Conditional Knockout
Depletion of this compound is expected to result in several distinct phenotypes based on its known functions:
-
Transcription Elongation Defects: this compound phosphorylates the C-terminal domain (CTD) of RNA polymerase II and the elongation factor Spt5. Its depletion leads to reduced Spt5 phosphorylation and may affect transcription processivity.
-
Cell Cycle Arrest: this compound is required for progression through the G1 phase of the cell cycle. Conditional knockout is expected to cause cell cycle arrest in G1.
-
Telomere Shortening: Mutations in this compound have been shown to result in short telomeres, a role independent of its function in histone modification.
-
Sensitivity to Transcriptional Inhibitors: this compound mutants often exhibit sensitivity to drugs like 6-azauracil (6AU) and mycophenolic acid (MPA), which inhibit nucleotide biosynthesis and thus challenge transcription elongation.
Experimental Protocols
Protocol 1: Construction of a this compound-AID Strain
This protocol describes the steps to endogenously tag this compound with an AID degron at its C-terminus. This involves homologous recombination of a PCR-generated cassette containing the AID tag and a selectable marker.
Materials:
-
Yeast strain constitutively expressing OsTIR1 (e.g., from the pADH1 promoter integrated at a neutral locus).
-
Plasmid containing the AID-tag sequence and a selectable marker (e.g., pKan-AID-3xHA).
-
High-fidelity DNA polymerase for PCR.
-
Primers for amplifying the tagging cassette (see Table 1).
-
Yeast transformation reagents (e.g., lithium acetate, polyethylene glycol).
-
Selective growth media (e.g., YPD + G418).
Table 1: Primer Design for C-terminal Tagging of this compound with AID
| Primer | Sequence (5' to 3') | Description |
| Forward | [40-50 nt upstream of this compound stop codon]-[20 nt homologous to the tagging plasmid] | Contains homology to the C-terminal region of the this compound open reading frame and to the tagging plasmid. |
| Reverse | [40-50 nt downstream of this compound stop codon]-[20 nt homologous to the tagging plasmid] | Contains homology to the 3' untranslated region of this compound and to the tagging plasmid. |
Procedure:
-
Design and Order Primers: Design forward and reverse primers to amplify the AID tagging cassette. The 5' ends of the primers should contain 40-50 nucleotides of homology to the regions immediately upstream and downstream of the this compound stop codon, respectively. The 3' ends should be homologous to the tagging plasmid sequence flanking the AID tag and selectable marker.
-
PCR Amplification of the Tagging Cassette: Perform PCR using the tagging plasmid as a template and the designed primers to amplify the AID-marker cassette.
-
Purify PCR Product: Purify the PCR product using a standard PCR purification kit to remove primers and polymerase.
-
Yeast Transformation: Transform the OsTIR1-expressing yeast strain with the purified PCR product using the lithium acetate method.
-
Selection of Transformants: Plate the transformed cells on selective media (e.g., YPD containing G418 if using a KanMX marker) and incubate at 30°C for 2-3 days until colonies appear.
-
Verification of Correct Integration:
-
Colony PCR: Pick individual colonies and perform PCR using a forward primer annealing upstream of the this compound C-terminus and a reverse primer annealing within the AID-marker cassette. A second PCR with primers flanking the entire integration site can confirm the absence of the wild-type locus.
-
Western Blotting: Confirm the expression of the this compound-AID fusion protein by Western blotting using an antibody against the tag (e.g., HA) or against this compound. The fusion protein should be of the expected higher molecular weight.
-
Protocol 2: Phenotypic Analysis of the this compound-AID Strain
This protocol outlines experiments to characterize the effects of this compound depletion.
Materials:
-
Verified this compound-AID yeast strain.
-
YPD liquid media and agar plates.
-
Auxin (Indole-3-acetic acid, IAA) stock solution (e.g., 1 M in DMSO).
-
Microscope.
-
Flow cytometer for cell cycle analysis.
-
Reagents for protein extraction and Western blotting.
-
Reagents for Southern blotting or qPCR for telomere length analysis.
Procedure:
-
Growth Analysis:
-
Grow the this compound-AID strain overnight in YPD liquid medium.
-
Dilute the culture to an OD600 of ~0.1 in fresh YPD.
-
Prepare a serial dilution series (e.g., 10-fold dilutions).
-
Spot 5 µL of each dilution onto YPD plates and YPD plates containing a final concentration of 500 µM auxin.
-
Incubate the plates at 30°C for 2-3 days and observe for growth defects in the presence of auxin.
-
-
Protein Depletion Kinetics:
-
Grow a liquid culture of the this compound-AID strain to mid-log phase (OD600 ~0.5).
-
Add auxin to a final concentration of 500 µM.
-
Take samples at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) after auxin addition.
-
Prepare protein extracts from each time point and perform Western blotting to detect the this compound-AID protein. This will determine the rate of protein degradation.
-
-
Cell Cycle Analysis:
-
Grow the this compound-AID strain to mid-log phase and add auxin.
-
Take samples at different time points and fix the cells (e.g., with ethanol).
-
Stain the cells with a DNA-binding dye (e.g., propidium iodide) and analyze the DNA content by flow cytometry to determine the cell cycle distribution.
-
-
Telomere Length Analysis:
-
Grow the this compound-AID strain in the presence and absence of auxin for multiple generations.
-
Extract genomic DNA.
-
Analyze telomere length by Southern blotting using a telomere-specific probe or by qPCR.
-
Visualizations
Experimental Workflow for Generating a this compound-AID Strain
References
- 1. The this compound cyclin-dependent kinase regulates telomere length in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound cyclin‐dependent kinase regulates telomere length in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BUR1 Immunoprecipitation
These application notes provide a comprehensive guide for the selection of antibodies and the execution of immunoprecipitation (IP) to isolate the BUR1 protein, a cyclin-dependent kinase crucial for transcriptional elongation and cell cycle progression in yeast.[1][2][3]
Introduction to this compound
This compound, along with its cyclin partner Bur2, forms a kinase complex that plays a significant role in regulating transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II.[1][3] Additionally, this compound is involved in cell cycle progression, functioning in parallel with the TORC1 signaling pathway. Given its critical roles, the immunoprecipitation of this compound is a key technique for studying its interacting partners and downstream targets.
Antibody Selection for this compound Immunoprecipitation
The success of an immunoprecipitation experiment heavily relies on the quality and specificity of the antibody used. For this compound, it is crucial to select an antibody that has been validated for IP applications. When choosing an antibody, consider the following:
-
Reactivity: Ensure the antibody is reactive against the this compound protein from the organism you are studying (e.g., Saccharomyces cerevisiae).
-
Validation Data: Look for antibodies with supporting data from the manufacturer or publications demonstrating successful IP of this compound.
-
Clonality: Polyclonal antibodies, which recognize multiple epitopes, can be advantageous for capturing a greater amount of the target protein.
-
Epitope Tagging: If suitable endogenous this compound antibodies are unavailable, consider using epitope-tagged this compound (e.g., HA, FLAG, or V5 tagged) and corresponding anti-tag antibodies for immunoprecipitation.
Table 1: Antibody Recommendations for this compound Immunoprecipitation
| Antibody Target | Host Species | Clonality | Applications | Supplier/Reference | Notes |
| This compound (endogenous) | Rabbit | Polyclonal | ChIP, Western Blot | In-house generation or custom service | Specific antibodies for this compound IP are not widely commercialized. Researchers often generate their own or use epitope-tagged constructs. |
| FLAG tag | Mouse | Monoclonal | IP, Western Blot | Sigma-Aldrich (M2) | Used for immunoprecipitation of FLAG-tagged this compound. |
| HA tag | Rabbit | Polyclonal | IP, Western Blot | Abcam (ab9110) | Suitable for immunoprecipitation of HA-tagged this compound. |
| V5 tag | Rabbit | Polyclonal | IP, Western Blot | Abcam (ab9116) | An alternative for immunoprecipitation of V5-tagged this compound. |
Experimental Protocols
This section provides a detailed protocol for the immunoprecipitation of this compound from yeast cell lysates. The protocol is optimized for nuclear proteins and may require further optimization based on specific experimental conditions.
Materials
-
Yeast strain expressing this compound (endogenous or epitope-tagged)
-
Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, supplemented with protease and phosphatase inhibitors just before use.
-
Wash Buffer: 50 mM HEPES-KOH pH 7.5, 500 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate.
-
Elution Buffer: 1X SDS-PAGE sample buffer.
-
Anti-BUR1 antibody or anti-epitope tag antibody.
-
Protein A/G magnetic beads or agarose beads.
-
Microcentrifuge tubes.
-
Rotating wheel or rocker.
-
Magnetic rack (for magnetic beads).
Protocol
-
Cell Lysis:
-
Grow yeast cells to mid-log phase (OD600 ≈ 0.8).
-
Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold water.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by mechanical disruption (e.g., bead beating) on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell extract) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the whole-cell extract.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Add the primary antibody (anti-BUR1 or anti-tag) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically but typically ranges from 1-5 µg per 1 mg of total protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Incubate for 5 minutes with gentle rotation.
-
Pellet the beads and discard the supernatant.
-
Repeat the wash steps 3-4 times.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature the antibody-bead complex.
-
Pellet the beads and transfer the supernatant (eluate) to a new tube.
-
-
Analysis:
-
The eluate can be analyzed by SDS-PAGE and Western blotting to detect this compound and any co-immunoprecipitated proteins.
-
Diagrams
This compound Signaling Pathway
Caption: Simplified signaling pathway of the this compound-Bur2 complex.
This compound Immunoprecipitation Workflow
Caption: Experimental workflow for this compound immunoprecipitation.
References
Application Note: Quantitative PCR Analysis of BUR1-Regulated Genes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The budding yeast Saccharomyces cerevisiae protein kinase Bur1, in complex with its cyclin Bur2, is a key regulator of transcriptional elongation.[1][2][3] As a cyclin-dependent kinase (CDK), the this compound/Bur2 complex is functionally homologous to the mammalian Cdk9/Cyclin T complex (P-TEFb).[1][4] It is recruited to actively transcribing genes and facilitates RNA Polymerase II (RNAPII) processivity. This compound's kinase activity is crucial for multiple co-transcriptional events, including the phosphorylation of the RNAPII C-terminal domain (CTD) and other elongation factors like Spt5. Furthermore, this compound plays a significant role in chromatin remodeling by influencing histone H2B ubiquitination and H3K36 trimethylation, processes essential for maintaining chromatin integrity and preventing spurious transcription initiation from cryptic sites within gene bodies.
Given its central role in regulating the expression of a vast number of genes, particularly long transcripts, this compound is a critical target for understanding fundamental gene expression mechanisms and for potential therapeutic intervention. Quantitative reverse transcription PCR (RT-qPCR) is a highly sensitive and specific method for measuring changes in the expression levels of genes affected by this compound activity. This application note provides a comprehensive protocol for analyzing the expression of this compound-regulated genes using RT-qPCR, from experimental design to data analysis.
This compound Signaling and Transcriptional Regulation Pathway
The this compound/Bur2 kinase complex acts as a central node in the regulation of transcription elongation. Its primary mechanism involves the phosphorylation of factors that promote the processivity of RNA Polymerase II, thereby ensuring the efficient transcription of full-length mRNAs. It also plays a crucial role in coordinating transcription with chromatin modification to maintain genomic integrity.
Caption: The this compound/BUR2 kinase complex regulates transcription elongation and chromatin structure.
Data Presentation: Quantifying the Impact of this compound Inhibition
To assess the impact of this compound on gene expression, a hypothetical experiment can be performed where yeast cells are treated with a selective this compound kinase inhibitor. The expression of several target genes, including a constitutively expressed gene (ACT1), a gene known to be affected by elongation defects (PMA1), and two hypothetical long-transcript genes (Gene X, Gene Y), are measured by RT-qPCR. A housekeeping gene (ALG9) is used for normalization.
Table 1: Raw Quantification Cycle (Cq) Values from qPCR
| Sample ID | Target Gene | Replicate 1 (Cq) | Replicate 2 (Cq) | Replicate 3 (Cq) | Average Cq |
| Control | ALG9 (Ref) | 18.55 | 18.61 | 18.58 | 18.58 |
| ACT1 | 19.21 | 19.25 | 19.18 | 19.21 | |
| PMA1 | 20.45 | 20.51 | 20.48 | 20.48 | |
| Gene X | 24.11 | 24.19 | 24.08 | 24.13 | |
| Gene Y | 22.89 | 22.95 | 22.91 | 22.92 | |
| This compound Inhibitor | ALG9 (Ref) | 18.63 | 18.59 | 18.65 | 18.62 |
| ACT1 | 19.33 | 19.29 | 19.38 | 19.33 | |
| PMA1 | 21.55 | 21.62 | 21.58 | 21.58 | |
| Gene X | 26.21 | 26.15 | 26.25 | 26.20 | |
| Gene Y | 24.85 | 24.91 | 24.88 | 24.88 |
Table 2: Relative Gene Expression Analysis (ΔΔCq Method)
| Target Gene | Avg Cq (Control) | Avg Cq (Inhibitor) | ΔCq (Control) [Cq(Target) - Cq(Ref)] | ΔCq (Inhibitor) [Cq(Target) - Cq(Ref)] | ΔΔCq [ΔCq(Inhibitor) - ΔCq(Control)] | Fold Change (2-ΔΔCq) |
| ACT1 | 19.21 | 19.33 | 0.63 | 0.71 | 0.08 | 0.95 (No change) |
| PMA1 | 20.48 | 21.58 | 1.90 | 2.96 | 1.06 | 0.48 (Down) |
| Gene X | 24.13 | 26.20 | 5.55 | 7.58 | 2.03 | 0.24 (Down) |
| Gene Y | 22.92 | 24.88 | 4.34 | 6.26 | 1.92 | 0.26 (Down) |
Experimental Protocols
This section provides detailed methodologies for the quantitative analysis of this compound-regulated gene expression.
References
- 1. This compound and BUR2 Encode a Divergent Cyclin-Dependent Kinase–Cyclin Complex Important for Transcription In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.yu.edu [repository.yu.edu]
- 3. embopress.org [embopress.org]
- 4. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in BUR1 ChIP Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low signal in Chromatin Immunoprecipitation (ChIP) experiments targeting the BUR1 kinase in yeast.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why can it be a challenging ChIP target?
A1: this compound is a cyclin-dependent kinase in Saccharomyces cerevisiae that forms the this compound-BUR2 kinase complex.[1][2] This complex is involved in regulating transcription elongation by phosphorylating various substrates, including the C-terminal domain (CTD) of RNA Polymerase II and the transcription elongation factor Spt5.[3] As a kinase, this compound's association with chromatin can be transient, and it may not be as abundant as core histones, making it a more challenging target for ChIP experiments compared to proteins that are stably and abundantly bound to DNA.
Q2: What are the most common causes of low signal in ChIP experiments?
A2: The most common culprits for low ChIP signal can be categorized into several key experimental stages:
-
Inefficient Cross-linking: Insufficient or excessive cross-linking can either fail to capture the protein-DNA interaction or mask the epitope recognized by the antibody.
-
Incomplete Cell Lysis and Chromatin Solubilization: If the yeast cell wall is not adequately removed and the chromatin is not properly solubilized, the target protein will not be accessible for immunoprecipitation.
-
Suboptimal Chromatin Shearing: Chromatin fragments that are too large can lead to high background, while fragments that are too small may result in the loss of protein-DNA complexes.
-
Poor Antibody Performance: The antibody may have low affinity or specificity for the target protein in the context of ChIP.
-
Inefficient Immunoprecipitation: Suboptimal antibody concentration, incubation time, or bead quality can lead to poor enrichment of the target protein.
-
Inefficient DNA Purification: Loss of DNA during the final purification steps can significantly reduce the final yield.
Q3: How much starting material (yeast cells) is recommended for a this compound ChIP experiment?
A3: For a typical ChIP experiment in Saccharomyces cerevisiae, it is recommended to start with a sufficient number of cells to obtain an adequate amount of chromatin. While the optimal number can vary, a common starting point is a 50 mL yeast culture grown to an OD600 of 0.5-0.8.[4] For low-abundance targets like this compound, increasing the amount of starting material may be beneficial.
Q4: What is a good positive control for a this compound ChIP experiment?
A4: A good positive control for a this compound ChIP experiment would be to immunoprecipitate a protein known to be associated with actively transcribed regions, such as RNA Polymerase II (Rpb1 or Rpb3 subunit) or a histone modification associated with active transcription (e.g., H3K4me3). For qPCR analysis, primers targeting the promoter or coding region of a highly and constitutively expressed gene, such as PMA1 or ADH1, can be used.
Q5: How can I confirm that my low signal is not due to a failed qPCR reaction?
A5: To validate your qPCR results, you should always include a standard curve of your input DNA to ensure the primers are efficient and the amplification is within the linear range.[5] Additionally, running your input DNA sample in the qPCR will confirm that the primers can amplify the target region from the prepared chromatin. If you see a robust signal with your input DNA but not in your ChIP sample, the issue likely lies within the ChIP procedure itself.
Troubleshooting Guide
Problem 1: Low DNA yield after the entire ChIP procedure.
| Possible Cause | Suggested Solution |
| Insufficient Starting Material | For low-abundance proteins like this compound, consider increasing the starting culture volume or cell density. A typical yeast ChIP protocol uses a 50 mL culture grown to mid-log phase. |
| Inefficient Cell Lysis | Ensure complete spheroplasting of the yeast cells. The cell wall must be sufficiently digested to allow for efficient lysis and chromatin release. Mechanical disruption, such as bead beating, can be used in conjunction with enzymatic digestion. |
| Poor Chromatin Solubilization | After sonication, ensure the chromatin is soluble by centrifuging the lysate and checking for a clear supernatant. Incomplete solubilization will result in the loss of chromatin. |
| Loss of DNA during Purification | Be cautious during the DNA purification steps. Ensure complete precipitation of the DNA and avoid over-drying the DNA pellet, which can make it difficult to resuspend. Using a carrier like glycogen can improve recovery. |
Problem 2: Low enrichment of the target locus as determined by qPCR.
| Possible Cause | Suggested Solution |
| Ineffective Antibody | Use a ChIP-validated antibody. If possible, test the antibody's ability to immunoprecipitate this compound by western blot from a yeast whole-cell extract. The optimal amount of antibody should be determined by titration; a typical starting range is 1-5 µg per ChIP reaction. |
| Suboptimal Cross-linking | The duration and concentration of formaldehyde for cross-linking are critical. For yeast, a common starting point is 1% formaldehyde for 15-20 minutes at room temperature. Over-cross-linking can mask the epitope, while under-cross-linking will fail to capture the interaction. |
| Inefficient Immunoprecipitation | Optimize the incubation time for the antibody with the chromatin (e.g., overnight at 4°C). Ensure that the protein A/G beads are of high quality and are properly blocked to reduce non-specific binding. |
| Harsh Wash Conditions | The stringency of the wash buffers can be adjusted. If the signal is low, consider reducing the salt concentration in the wash buffers to avoid eluting specifically bound protein. |
Quantitative Data Summary
The following tables provide a summary of recommended quantitative parameters for key steps in a yeast ChIP protocol, which can be adapted for this compound experiments.
Table 1: Yeast Cell Culture and Cross-linking
| Parameter | Recommended Value |
| Starting Culture Volume | 50 mL |
| Cell Density (OD600) | 0.5 - 0.8 |
| Formaldehyde Concentration | 1% (final concentration) |
| Cross-linking Time | 15-20 minutes |
| Quenching Agent | Glycine (125 mM final concentration) |
| Quenching Time | 5 minutes |
Table 2: Chromatin Preparation and Immunoprecipitation
| Parameter | Recommended Value |
| Cell Lysis Method | Zymolyase digestion followed by bead beating or sonication |
| Sonication Cycles | 4-6 cycles of 20-30 seconds each (optimization required) |
| Target Fragment Size | 200 - 500 bp |
| Antibody Amount | 1 - 5 µg (titration recommended) |
| IP Incubation Time | 4 hours to overnight at 4°C |
| Protein A/G Bead Slurry | 20 - 40 µL per IP |
Experimental Protocols
Detailed Methodology for Yeast Chromatin Immunoprecipitation
This protocol is a general guideline for performing ChIP in Saccharomyces cerevisiae and should be optimized for the specific target, this compound.
1. Cell Growth and Cross-linking
-
Inoculate 50 mL of YPAD medium with a single yeast colony and grow overnight at 30°C with shaking.
-
The next day, dilute the culture to an OD600 of ~0.2 in fresh YPAD and grow to an OD600 of 0.5-0.8.
-
Add formaldehyde to a final concentration of 1% and incubate at room temperature for 15 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in spheroplasting buffer containing zymolyase and incubate at 30°C until spheroplasts are formed.
-
Pellet the spheroplasts and resuspend in lysis buffer.
-
Lyse the cells by bead beating or sonication.
-
Shear the chromatin to an average size of 200-500 bp by sonication. The optimal sonication conditions should be determined empirically.
-
Clarify the lysate by centrifugation at 12,000 x g for 10 minutes at 4°C. The supernatant contains the soluble chromatin.
3. Immunoprecipitation
-
Dilute the chromatin lysate with ChIP dilution buffer.
-
Save a small aliquot of the diluted lysate as the "input" control.
-
Add the anti-BUR1 antibody (typically 1-5 µg) to the remaining lysate and incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.
4. Elution and Reversal of Cross-links
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours or overnight. This should be done for both the IP and input samples.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Analysis
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Elute the DNA in a small volume of nuclease-free water or TE buffer.
-
Quantify the enrichment of specific DNA sequences by qPCR using primers for target and control regions.
Visualizations
References
- 1. This compound-BUR2 kinase complex | SGD [yeastgenome.org]
- 2. This compound-BUR2 kinase complex | SGD [yeastgenome.org]
- 3. Conditional depletion of transcriptional kinases Ctk1 and this compound and effects on co-transcriptional spliceosome assembly and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fmi.ch [fmi.ch]
- 5. ChIP-qPCR 資料分析 [sigmaaldrich.com]
Technical Support Center: Optimizing BUR1 Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their BUR1 kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound kinase?
This compound is a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae that plays a crucial role in the regulation of transcriptional elongation.[1][2] In complex with its cyclin, BUR2, it phosphorylates various substrates to facilitate this process. The this compound-BUR2 complex is known to phosphorylate the C-terminal domain (CTD) of RNA polymerase II, which is a key step in the transition from transcription initiation to elongation.[3][4] Additionally, this compound is involved in histone H2B monoubiquitination and histone H3 trimethylation, further linking its activity to chromatin modification during transcription.
Q2: What are the known substrates of this compound kinase for in vitro assays?
Several substrates have been identified for this compound kinase, which can be utilized in in vitro kinase assays. A commonly used substrate is a recombinant fusion protein of Glutathione S-transferase (GST) and the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Rpb1), often denoted as GST-HA-CTD.[5] Another identified substrate is the protein Sch9, a key regulator of cell growth and division. This compound itself also undergoes autophosphorylation, which can be monitored in kinase assays.
Q3: What is the role of BUR2 in this compound kinase activity?
BUR2 is the cyclin partner for this compound and is essential for its kinase activity. The formation of the this compound-BUR2 complex is a prerequisite for the catalytic function of this compound. Experiments have shown that in the absence of BUR2, this compound kinase activity is not detectable. Therefore, for in vitro kinase assays, it is crucial to use the active this compound-BUR2 complex.
Q4: How does autophosphorylation affect this compound kinase activity?
This compound kinase is capable of autophosphorylation, which is a common regulatory mechanism for many kinases. While the precise functional consequence of this compound autophosphorylation is still under investigation, it is often associated with the activation of the kinase. It is important to consider this compound autophosphorylation when designing and interpreting kinase assays, as it can contribute to the overall signal.
Troubleshooting Guide
Issue 1: Low or No Kinase Activity
| Potential Cause | Recommended Solution |
| Inactive this compound Enzyme | Ensure that the this compound kinase used is in complex with its essential cyclin, BUR2. The this compound-BUR2 complex is required for activity. Confirm the purity and integrity of the purified complex by SDS-PAGE and Coomassie staining or Western blot. |
| Suboptimal Buffer Conditions | The composition of the kinase assay buffer is critical. A recommended starting point for a this compound kinase assay buffer is: 25 mM HEPES (pH 7.6), 10 mM MgCl₂, 1 mM DTT, and 10% glycerol. Ionic strength can be adjusted with KOAc (e.g., 200 mM). Systematically vary the pH and salt concentration to find the optimal conditions for your specific assay setup. |
| Incorrect ATP Concentration | The concentration of ATP can significantly impact kinase activity. If the concentration is too low, it may be limiting the reaction. Conversely, very high concentrations can sometimes be inhibitory. It is recommended to perform an ATP titration to determine the optimal concentration, which is often close to the Kₘ for ATP. A typical starting concentration for in vitro kinase assays is in the range of 10-100 µM. |
| Substrate Issues | Verify the concentration and purity of your substrate (e.g., GST-CTD). Ensure that the substrate is properly folded and that any purification tags do not interfere with kinase binding. If using a peptide substrate, ensure it contains the correct phosphorylation consensus sequence for this compound. |
| Presence of Inhibitors | Contaminating inhibitors from purification steps (e.g., high concentrations of imidazole or salts) can reduce kinase activity. Ensure that the final enzyme preparation is in a suitable storage buffer and dialyzed if necessary. |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution |
| ATP Contamination | If using a detection method that measures ATP depletion, ensure that all reagents and buffers are free of contaminating ATP. |
| Non-specific Binding | In assays involving antibodies or beads, high background can result from non-specific binding. Include appropriate blocking agents (e.g., BSA) in your buffers. |
| Autophosphorylation of this compound | This compound is known to autophosphorylate. To distinguish between substrate phosphorylation and autophosphorylation, run a control reaction without the exogenous substrate. |
| Contaminating Kinase Activity | If using a crude or partially purified this compound preparation, other kinases may be present. Ensure high purity of the this compound-BUR2 complex. |
Issue 3: Inconsistent Results/High Variability
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes of enzyme and ATP. Use calibrated pipettes and appropriate tips. |
| Incomplete Mixing | Thoroughly mix all reaction components upon addition. Avoid vigorous vortexing that could denature the enzyme. |
| Reaction Time | Ensure that the kinase reaction is stopped within the linear range of product formation. Perform a time-course experiment to determine the optimal incubation time where the reaction rate is constant. |
| Temperature Fluctuations | Maintain a consistent temperature throughout the assay incubation. Use a water bath or incubator to minimize temperature variations. |
| Reagent Instability | Aliquot and store ATP and kinase solutions at the recommended temperatures to avoid degradation from multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Experimental Protocols
Protocol 1: In Vitro this compound Kinase Assay using Radiolabeled ATP
This protocol is adapted from standard kinase assay procedures and incorporates details from published studies on this compound.
-
Prepare Kinase Reaction Buffer (1X):
-
25 mM HEPES-NaOH, pH 7.6
-
10 mM MgCl₂
-
1 mM DTT
-
10% Glycerol
-
(Optional) 200 mM KOAc
-
-
Prepare Reaction Mix: For each 25 µL reaction, combine the following on ice:
-
12.5 µL 2X Kinase Reaction Buffer
-
2.5 µL Substrate (e.g., 1-5 µg GST-CTD)
-
Purified this compound-BUR2 complex (amount to be optimized)
-
Nuclease-free water to a final volume of 22.5 µL
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of ATP mix (e.g., 100 µM cold ATP supplemented with 1-2 µCi [γ-³²P]ATP).
-
Mix gently and incubate at 30°C for a predetermined optimal time (e.g., 20-30 minutes).
-
-
Stop Reaction:
-
Add 6 µL of 5X SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.
-
Quantify band intensities using appropriate software.
-
Table 1: Recommended Reagent Concentrations for Optimization
| Reagent | Starting Concentration | Range for Optimization |
| This compound-BUR2 Complex | 50-100 ng | 10-500 ng |
| Substrate (GST-CTD) | 2 µg | 0.5-10 µg |
| ATP | 50 µM | 1-200 µM |
| MgCl₂ | 10 mM | 2-20 mM |
Visualizations
References
- 1. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound cyclin‐dependent kinase regulates telomere length in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. buratowski.hms.harvard.edu [buratowski.hms.harvard.edu]
Technical Support Center: Interpreting Complex Phenotypes of BUR1 Mutants
This guide is designed for researchers, scientists, and drug development professionals working with Saccharomyces cerevisiae and investigating the function of the Bur1 kinase. It provides answers to frequently asked questions and troubleshooting advice for interpreting the often complex and pleiotropic phenotypes associated with this compound mutants.
Frequently Asked Questions (FAQs)
Q1: My this compound mutant exhibits slow growth and temperature sensitivity. What is the underlying molecular reason for this?
A1: The slow growth and temperature sensitivity of this compound mutants are hallmark phenotypes that point to the essential role of the this compound-Bur2 cyclin-dependent kinase (CDK) complex in transcriptional regulation.[1][2] this compound is critical for efficient transcription elongation by RNA Polymerase II (Pol II).[3] In this compound mutant cells, Pol II processivity is impaired, meaning the polymerase is more likely to dissociate from the DNA template before reaching the end of a gene.[4] This leads to a global downregulation of gene expression, affecting a wide range of cellular processes necessary for normal growth. The temperature sensitivity arises because the mutant this compound protein is likely less stable or functional at higher or lower temperatures, exacerbating the transcription elongation defects.[3]
Q2: I've observed that my this compound mutant is sensitive to 6-azauracil (6-AU) and mycophenolic acid (MPA). What does this indicate about this compound function?
A2: Sensitivity to 6-AU and MPA is a classic phenotype for yeast mutants with defects in transcription elongation. These drugs inhibit IMP dehydrogenase, leading to the depletion of intracellular GTP and UTP pools. When nucleotide levels are low, Pol II is more prone to pausing and backtracking on the DNA template. Efficient transcription elongation machinery is required to help the polymerase overcome these pauses. Since this compound is a key elongation factor, its mutation cripples this process. Therefore, in a this compound mutant background, the drug-induced nucleotide depletion causes a severe transcription defect, leading to cell death or slow growth, which manifests as drug sensitivity. This phenotype strongly suggests that your observed phenotype is linked to a failure in transcriptional elongation.
Q3: Western blot analysis shows a significant reduction in histone H2B monoubiquitylation (H2Bub1) in my this compound mutant. How is this compound involved in this process?
A3: this compound kinase plays a central role in regulating H2B monoubiquitylation, a key histone mark associated with active transcription. The process is mediated by the Rad6/Bre1 E2/E3 ubiquitin ligase complex. This compound contributes to H2Bub1 through at least two mechanisms:
-
Recruitment of the Paf1 Complex: this compound phosphorylates the C-terminal repeat domain of the transcription elongation factor Spt5. This phosphorylation event is crucial for the recruitment of the Polymerase-Associated Factor 1 (Paf1) complex to the elongating Pol II. The Paf1 complex, in turn, is required to stimulate the activity of the Rad6/Bre1 complex.
-
Direct Phosphorylation of Rad6: Evidence suggests that the this compound/Bur2 complex can directly phosphorylate Rad6, which may enhance its ubiquitin-conjugating activity.
Therefore, a loss of this compound function disrupts this signaling cascade, leading to inefficient Rad6/Bre1 activity and a consequent decrease in global H2Bub1 levels.
Q4: I'm seeing altered histone H3 methylation patterns (specifically H3K4me3 and H3K36me3) in my this compound mutant. What is the connection?
A4: The altered histone H3 methylation is a direct downstream consequence of the H2Bub1 defect. This phenomenon is known as "histone cross-talk."
-
H3K4me3: Monoubiquitylation of H2B is a prerequisite for the di- and tri-methylation of Histone H3 at lysine 4 (H3K4) by the COMPASS complex. Therefore, the reduction in H2Bub1 in this compound mutants leads to a corresponding decrease in H3K4me3 levels.
-
H3K36me3: this compound/Bur2 also regulates the activity of the Set2 methyltransferase, which is responsible for H3K36 trimethylation. In this compound mutants, the transcription-associated increase in H3K36me3 across the open reading frames of genes is significantly reduced. Interestingly, deleting SET2 can actually suppress the severe growth defect of a this compoundΔ strain, indicating that inappropriate H3K36 methylation is toxic in the absence of this compound function.
Q5: My this compound mutant shows genetic interactions with genes involved in chromatin remodeling and the TOR pathway. Is this expected?
A5: Yes, these genetic interactions are expected and reveal the broader roles of this compound beyond canonical transcription elongation.
-
Chromatin: The connection to histone modifications (H2Bub1, H3K4me3, H3K36me3) firmly places this compound as a key regulator of chromatin structure during transcription. Genetic interactions with chromatin remodelers and histone chaperones like Spt6 are common for elongation factors that must navigate the chromatin landscape.
-
TOR Pathway: Recent studies have uncovered a novel function for this compound in the Target of Rapamycin Complex 1 (TORC1) signaling pathway, which is a central regulator of cell growth and proliferation. This compound has been shown to function with TORC1 in a vacuole-mediated pathway to promote cell cycle progression from the G1 phase. It directly phosphorylates Sch9, a major target of TORC1. This explains why this compound mutants can be hypersensitive to rapamycin, a TORC1 inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent Phenotypes Across Different this compound Alleles
-
Problem: You are using different this compound alleles (e.g., temperature-sensitive, kinase-dead, truncation) and observing different phenotypic severities.
-
Explanation: This is expected. Different alleles will impact this compound's multiple functions to varying degrees. For example, a kinase-dead mutant might have a more severe phenotype than a mutant with a truncated C-terminal domain, which is specifically required for its role in the TORC1 pathway but less so for its essential transcription functions. Temperature-sensitive alleles can have varying levels of residual function even at the permissive temperature.
-
Solution:
-
Characterize Each Allele: Systematically test each allele for a battery of known this compound phenotypes (e.g., temperature sensitivity, 6-AU sensitivity, H2Bub1 levels).
-
Use Null Allele as a Benchmark: If viable (e.g., in a specific genetic background), compare your alleles to a this compoundΔ deletion mutant to understand the severity of your mutant.
-
Document and Report: Clearly document the specific allele used in all experiments, as the interpretation of results is allele-dependent.
-
Issue 2: Suppressor Mutations Masking this compound Phenotypes
-
Problem: Your this compound mutant strain, which initially showed a severe growth defect, has started to grow better over time.
-
Explanation: this compound is essential for normal growth, and severe loss-of-function mutations create strong selective pressure for suppressor mutations. A very common suppressor of this compoundΔ is a loss-of-function mutation in the SET2 gene.
-
Solution:
-
Re-streak from Frozen Stock: Always use freshly streaked isolates from a verified frozen stock for your experiments.
-
Sequence Key Loci: If you suspect a suppressor has arisen, sequence the SET2 locus to check for mutations.
-
Phenotypic Confirmation: Re-test key phenotypes like H3K36me3 levels. A loss of Set2 function would lead to the disappearance of this mark, confirming the suppressor mutation.
-
Quantitative Data Summary
The following table summarizes typical quantitative changes observed in this compound mutant strains compared to wild-type (WT). The exact values can vary based on the specific allele, strain background, and experimental conditions.
| Parameter | Wild-Type (WT) | This compound Mutant | Interpretation of Change | Reference |
| Growth on 6-Azauracil (75 µg/ml) | Normal Growth | Severe Growth Defect / No Growth | Defective transcription elongation | |
| Relative Histone H2B (K123) Monoubiquitylation Level | 100% | < 20% | Impaired Rad6/Bre1 and Paf1C function | |
| Relative Histone H3 (K4) Trimethylation Level | 100% | Significantly Reduced | Consequence of reduced H2Bub1 | |
| Relative Histone H3 (K36) Trimethylation Level | 100% | Significantly Reduced | Defective Set2 recruitment/activity | |
| Pol II Occupancy (3' vs 5' end of gene) | ~1.0 | < 0.5 | Reduced Pol II processivity |
Key Experimental Protocols
Protocol 1: 6-Azauracil (6-AU) Sensitivity Spot Assay
This assay is used to qualitatively assess defects in transcription elongation.
Materials:
-
Yeast strains (WT and this compound mutant)
-
YPD or appropriate synthetic complete (SC) media plates
-
SC plates containing 75 µg/ml 6-Azauracil (6-AU)
-
96-well microtiter plate
-
Sterile water or media for dilutions
-
Multichannel pipette
Methodology:
-
Grow overnight cultures of WT and mutant yeast strains in liquid YPD or SC medium at 30°C until they reach saturation.
-
In a 96-well plate, normalize all cultures to an OD₆₀₀ of 1.0.
-
Perform a 10-fold serial dilution series for each strain. In the first well, place the OD₆₀₀=1.0 culture. In the next four wells, add 180 µl of sterile water. Transfer 20 µl from the first well to the second, mix, and repeat for subsequent dilutions (creating 10⁻¹, 10⁻², 10⁻³, 10⁻⁴ dilutions).
-
Using a multichannel pipette, spot 5 µl of each dilution onto the control plate (SC) and the test plate (SC + 6-AU).
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 30°C for 2-4 days and document growth. A significant reduction in growth on the 6-AU plate compared to the control plate indicates sensitivity and a likely transcription elongation defect.
Protocol 2: Western Blot for Histone H2B Monoubiquitylation (H2Bub1)
This protocol detects the global levels of H2Bub1.
Materials:
-
Yeast cell pellets (from WT and this compound strains)
-
Glass beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Primary antibodies: anti-H2Bub1 (recognizes the ubiquitylated form), anti-H2B or anti-H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Methodology:
-
Protein Extraction: Resuspend yeast pellets in lysis buffer. Add an equal volume of acid-washed glass beads. Vortex vigorously in bursts (e.g., 1 min vortex, 1 min on ice) for a total of 5-10 minutes to lyse cells.
-
Quantification: Clarify the lysate by centrifugation. Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
SDS-PAGE: Denature 20-30 µg of total protein per sample by boiling in Laemmli buffer. Separate the proteins on a 15% SDS-PAGE gel. The ubiquitylated form of H2B will run slower (~8-10 kDa larger) than the unmodified form.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with the primary anti-H2Bub1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection: Apply the chemiluminescence substrate and visualize the bands using an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody against a core histone (like H2B or H3) to serve as a loading control. Compare the intensity of the H2Bub1 band relative to the loading control in the this compound mutant versus the WT.
Visualizations
This compound's Role in Transcription Elongation and Histone Modification
References
- 1. repository.yu.edu [repository.yu.edu]
- 2. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Synthetic Lethality in BUR1 Double Mutants
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with BUR1 double mutants. The information is tailored for researchers, scientists, and drug development professionals investigating synthetic lethality and the function of the this compound kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound kinase in Saccharomyces cerevisiae?
A1: this compound is a cyclin-dependent kinase (CDK) that plays a crucial role in the regulation of transcription elongation. It is a component of the Bur kinase complex, which also includes its cyclin partner, Bur2. This complex is recruited to actively transcribing genes and is essential for the efficient progression of RNA Polymerase II along the DNA template. Additionally, recent studies have shown that this compound, in cooperation with TORC1, is involved in vacuole-mediated cell cycle progression from the G1 phase.[1][2]
Q2: What is "synthetic lethality" and how does it relate to this compound?
A2: Synthetic lethality is a genetic interaction where the combination of two non-lethal mutations results in cell death. In the context of this compound, this means that while a single mutation in this compound or another gene might be viable, the simultaneous mutation of both genes leads to a non-viable or severely growth-impaired phenotype. This concept is a powerful tool for dissecting gene function and identifying parallel pathways. For instance, a mutation in this compound combined with a defect in vacuole inheritance exhibits a synthetic growth defect.[1][2]
Q3: What are some known synthetic lethal partners of this compound?
A3: this compound mutant alleles have been shown to have synthetic genetic interactions with several genes involved in transcription and cell cycle control. These include ctk1Δ and specific alleles of spt5 (e.g., spt5-194).[3] Double mutants of this compound with these genes often require the presence of a wild-type this compound plasmid for viability.
Q4: How does this compound's function intersect with the TORC1 signaling pathway?
A4: this compound functions in parallel with the Target of Rapamycin Complex 1 (TORC1) pathway to regulate cell cycle progression. Both this compound and TORC1 are required for the activation of the kinase Sch9, a key regulator of cell growth. This functional overlap is highlighted by the observation that this compound mutants exhibit high sensitivity to rapamycin, a TORC1 inhibitor.
Troubleshooting Guide
Q: I am unable to generate a viable this compoundΔ xxxΔ double mutant. What could be the reason?
A: The inability to recover viable double mutants is the classic indicator of a synthetic lethal interaction.
-
Confirm Synthetic Lethality: The lethality of the this compoundΔ xxxΔ combination suggests that this compound and the other gene of interest function in parallel essential pathways. The loss of one pathway can be compensated by the other, but the loss of both is catastrophic for the cell.
-
Use a Plasmid Shuffle Strategy: To work with a synthetic lethal pair, you can employ a plasmid shuffle assay. This involves maintaining a wild-type copy of this compound on a plasmid with a selectable marker (e.g., URA3) in your single mutant strain (xxxΔ). You can then introduce the this compoundΔ mutation. The resulting strain can be maintained on selective media. To confirm the synthetic lethality, you can plate the cells on media containing 5-Fluoroorotic Acid (5-FOA), which is toxic to cells expressing URA3. If the double mutant is synthetic lethal, the cells will not be able to lose the this compound-URA3 plasmid and will therefore not grow on 5-FOA plates.
Q: My this compound single mutant shows a slow-growth phenotype and sensitivity to certain drugs. Is this expected?
A: Yes, this is a common phenotype for this compound mutants and can provide insights into its function.
-
Sensitivity to 6-Azauracil (6-AU): Many this compound mutants are sensitive to the drug 6-AU. This drug reduces intracellular GTP levels, and sensitivity to it is a hallmark of defects in transcription elongation. If you observe 6-AU sensitivity, it confirms an elongation defect in your mutant.
-
Sensitivity to Rapamycin: Sensitivity to rapamycin indicates a functional link to the TORC1 pathway. This phenotype can be used to explore this compound's role in cell cycle control.
-
Temperature Sensitivity: Some this compound alleles are temperature-sensitive, showing growth defects at higher or lower temperatures. This can be exploited to conditionally inactivate this compound function in your experiments.
Q: I am performing a ChIP experiment for this compound, but the signal is very low. How can I improve this?
A: Low ChIP signal can be due to several factors. Here are some troubleshooting steps:
-
Antibody Quality: The quality of the antibody is critical for a successful ChIP experiment. Ensure you are using a ChIP-grade antibody that has been validated for immunoprecipitating this compound.
-
Cross-linking: Optimize your formaldehyde cross-linking time. Insufficient cross-linking will lead to a weak signal, while over-cross-linking can mask epitopes and reduce immunoprecipitation efficiency. A typical starting point for yeast is 15-30 minutes at room temperature.
-
Sonication: Ensure your chromatin is sheared to the optimal size range (typically 200-500 bp). Run an aliquot of your sheared chromatin on an agarose gel to verify the size distribution.
-
Protein Expression: If you are using a tagged version of this compound, confirm by Western blot that the tagged protein is expressed at the expected levels.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound mutant phenotypes.
Table 1: Synthetic Genetic Interactions of this compound Mutants
| Gene 1 | Gene 2 | Phenotype of Double Mutant | Experimental Condition |
| This compound (mutant allele) | ctk1Δ | Synthetic Lethal | Growth on 5-FOA at 30°C |
| This compound (mutant allele) | spt5-194 | Synthetic Lethal | Growth on 5-FOA at 30°C |
| This compound (mutant allele) | vac17Δ (vacuole inheritance defect) | Synthetic Growth Defect | Standard growth media |
Data compiled from literature describing genetic interactions.
Table 2: Phenotypic Sensitivities of this compound Mutants
| This compound Allele | Drug/Condition | Concentration | Observed Phenotype |
| Various temp-sensitive alleles | 6-Azauracil (6-AU) | 75 µg/ml | Sensitive (Growth inhibition) |
| Various temp-sensitive alleles | Mycophenolic Acid (MPA) | 15 µg/ml | Sensitive (Growth inhibition) |
| This compound-267 | Rapamycin | Varies | High Sensitivity |
Data extracted from studies on this compound function and its interaction with the TORC1 pathway.
Experimental Protocols
Protocol 1: Construction of Double Mutants via Mating
This protocol describes a standard method for generating a double mutant by genetically crossing two single-mutant haploid yeast strains.
-
Prepare Strains: Ensure you have two haploid parent strains of opposite mating types (MATa and MATα), each carrying one of the desired mutations (e.g., this compoundΔ::kanMX and xxxΔ::natMX).
-
Mating:
-
On a YPD agar plate, patch a small amount of each parent strain next to each other, ensuring they overlap.
-
Incubate the plate at 30°C for 4-6 hours to allow mating and the formation of diploid zygotes.
-
-
Select Diploids:
-
Replica-plate or streak the mating mixture onto a double-selection agar plate (e.g., YPD + G418 + Nourseothricin).
-
Only diploid cells containing both resistance markers will grow.
-
Incubate at 30°C for 2-3 days.
-
-
Sporulation:
-
Inoculate the diploid cells into a sporulation medium (e.g., 1% potassium acetate).
-
Incubate with vigorous shaking at 25°C for 3-5 days to induce meiosis and the formation of asci (tetrads).
-
-
Tetrad Dissection:
-
Digest the ascal wall using zymolyase.
-
Using a micromanipulator, dissect the four spores from several tetrads onto a YPD plate.
-
Incubate at 30°C for 2-3 days until colonies form.
-
-
Genotype Analysis:
-
Analyze the resulting colonies to identify the desired double mutant. This is done by replica-plating onto various selective media (e.g., YPD + G418, YPD + Nourseothricin) to determine which markers are present. The double mutant will grow on both.
-
Protocol 2: 6-Azauracil (6-AU) Sensitivity Assay
This assay is used to test for transcription elongation defects.
-
Prepare Cultures: Grow your wild-type and this compound mutant strains in liquid YPD medium overnight to saturation.
-
Serial Dilutions:
-
Measure the optical density (OD600) of the overnight cultures and dilute them to a starting OD600 of 1.0 in sterile water.
-
Perform a 10-fold serial dilution series for each strain (e.g., 10-1, 10-2, 10-3, 10-4).
-
-
Spotting:
-
Spot 5 µL of each dilution onto two types of plates: a control plate (e.g., synthetic complete medium) and a test plate containing 6-AU (e.g., SC + 75 µg/ml 6-AU).
-
-
Incubation and Analysis:
-
Incubate the plates at 30°C for 2-3 days.
-
Compare the growth of the mutant strains to the wild-type on both plates. A significant reduction in growth on the 6-AU plate compared to the control plate indicates sensitivity and a likely transcription elongation defect.
-
Visualizations
The following diagrams illustrate key concepts and pathways related to this compound function.
References
Technical Support Center: Troubleshooting Slow Growth of BUR1 Mutant Strains
Welcome to the technical support center for researchers working with Saccharomyces cerevisiae BUR1 mutant strains. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the slow growth phenotype, encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why do mutations in it cause slow growth?
A1: this compound (Bypass UAS Requirement 1) encodes a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae.[1][2] It forms a complex with its cyclin partner, Bur2, and plays a crucial role in the regulation of transcription elongation by RNA Polymerase II.[2] Specifically, the this compound-Bur2 complex is involved in the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, Rpb1, and other factors that regulate chromatin structure, such as the Paf1 complex and histone H2B.[3] Mutations in this compound can disrupt these processes, leading to inefficient transcription of a wide range of genes, which in turn results in a slow growth phenotype.[1] Additionally, this compound is implicated in cell cycle progression, particularly the G1-to-S phase transition, and its dysfunction can lead to delays in cell division.
Q2: I have a this compound null mutant (this compoundΔ), and it grows extremely slowly. Is this expected?
A2: Yes, a this compoundΔ strain exhibits a severe growth defect. In fact, the slow growth of this compoundΔ is so pronounced that it can be suppressed by mutations in the SET2 gene, which encodes a histone methyltransferase. This genetic interaction suggests that in the absence of this compound, the activity of Set2 becomes toxic to the cells.
Q3: Are all this compound mutant alleles lethal or do they just cause slow growth?
A3: this compound is an essential gene, meaning a complete deletion is lethal under standard conditions. However, various hypomorphic (partial loss-of-function) and temperature-sensitive alleles of this compound have been created that are viable but exhibit a range of phenotypes, including slow growth at permissive temperatures and lethality at restrictive temperatures. The severity of the slow growth phenotype often correlates with the specific mutation and its impact on this compound kinase activity.
Q4: My this compound mutant strain shows sensitivity to 6-azauracil (6AU) and mycophenolic acid (MPA). Why is that?
A4: Sensitivity to 6AU and MPA are classic phenotypes for yeast strains with defects in transcription elongation. These drugs lead to a reduction in intracellular nucleotide pools, making transcription elongation more challenging. Strains with a compromised transcription elongation machinery, such as this compound mutants, are therefore hypersensitive to these drugs. This phenotype can be used as a convenient way to confirm the functional consequence of a this compound mutation.
Troubleshooting Guide for Slow-Growing this compound Mutant Strains
This guide provides a systematic approach to troubleshooting common issues encountered with slow-growing this compound mutant strains.
Problem 1: Slower than expected growth, even for a this compound mutant.
Possible Cause 1: Suboptimal Growth Conditions Slow-growing mutants can be more sensitive to variations in media composition, pH, and temperature.
-
Solution:
-
Ensure your growth medium (e.g., YPD, SC) is freshly prepared and has the correct pH.
-
Incubate your cultures at the optimal temperature for your specific this compound allele. For temperature-sensitive alleles, ensure you are using the correct permissive temperature.
-
Provide adequate aeration by using baffled flasks and a vigorous shaking speed (200-250 rpm).
-
Possible Cause 2: Accumulation of Suppressor Mutations Due to the strong selective pressure of the slow-growth phenotype, suppressor mutations can arise that partially or fully restore the growth rate. This can lead to variability in your experimental results.
-
Solution:
-
Always start your experiments from a fresh colony grown from a frozen stock.
-
Regularly re-streak your strain from the original stock to ensure you are working with the correct genotype.
-
If you observe a sudden increase in the growth rate of your culture, it is advisable to discard it and start a new culture from a frozen stock.
-
Possible Cause 3: Genetic Instability Some this compound mutants have been shown to have defects in maintaining genome stability, which can contribute to poor growth.
-
Solution:
-
Minimize the number of generations the strain is grown before an experiment.
-
Handle the cells gently during transfers and manipulations to avoid additional stress.
-
Problem 2: Difficulty in obtaining sufficient cell numbers for experiments.
Possible Cause: Extended Lag Phase and Long Doubling Time this compound mutants often have a prolonged lag phase and a significantly longer doubling time compared to wild-type strains.
-
Solution:
-
Inoculate a larger starting culture volume than you would for a wild-type strain.
-
Allow for a longer incubation time to reach the desired cell density. It is recommended to monitor the optical density (OD600) of your culture over time to determine its growth curve.
-
For large-scale cultures, consider a two-step inoculation: first, grow a smaller pre-culture to a reasonable density, and then use this to inoculate the larger culture.
-
Problem 3: Inconsistent or unexpected experimental results.
Possible Cause: Pleiotropic Effects of this compound Mutation this compound is involved in multiple cellular processes, including transcription, cell cycle control, and histone modification. A mutation in this compound can therefore have wide-ranging and sometimes unexpected effects on your experimental system.
-
Solution:
-
Be aware of the known functions of this compound when designing your experiments and interpreting your results.
-
Consider the possibility that the observed phenotype is an indirect consequence of the this compound mutation.
-
Include appropriate controls in your experiments, such as a wild-type strain and a this compound mutant complemented with a wild-type copy of the this compound gene.
-
Quantitative Data on this compound Mutant Growth
The slow growth phenotype of this compound mutants can vary depending on the specific allele and the growth conditions. Below is a table summarizing representative growth characteristics of some this compound alleles compared to a wild-type strain.
| Strain/Allele | Relevant Genotype | Doubling Time (min) in YPD at 30°C (Approximate) | Key Phenotypes |
| Wild Type | This compound | ~90 | Normal growth |
| This compoundΔ | This compoundΔ | Very long (severe growth defect) | Slow growth, suppressible by set2Δ |
| This compound-107 | hypomorphic allele | Prolonged | Delayed G1/S transition |
| This compound-23 | temperature-sensitive | Normal at 25°C, lethal at 37°C | Reduced in vitro kinase activity |
| This compound-CΔ | C-terminal deletion | Near wild-type | Synthetic growth defect with vacuole inheritance mutants |
Note: The doubling times are approximate and can vary between different studies and laboratory conditions. It is recommended to determine the growth rate of your specific this compound mutant strain in your experimental setup.
Experimental Protocols
Yeast Growth Curve Analysis
This protocol allows for the quantitative measurement of the growth rate of your this compound mutant strain.
Materials:
-
Yeast strain of interest (wild-type and this compound mutant)
-
YPD or appropriate synthetic complete (SC) medium
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Shaking incubator
Methodology:
-
Inoculate a single colony of your yeast strain into 5 mL of YPD medium and grow overnight at the permissive temperature with shaking.
-
The next morning, measure the OD600 of the overnight culture.
-
Dilute the overnight culture into a fresh flask of YPD to a starting OD600 of 0.1.
-
Incubate the culture at the desired temperature with vigorous shaking.
-
At regular intervals (e.g., every 1-2 hours for wild-type, every 2-4 hours for slow-growing mutants), remove an aliquot of the culture and measure the OD600.
-
Continue taking measurements until the culture reaches stationary phase (the OD600 no longer increases).
-
Plot the OD600 values (on a logarithmic scale) against time (on a linear scale).
-
The doubling time can be calculated from the exponential phase of the growth curve using the formula: Doubling Time = (t2 - t1) * log(2) / (log(OD2) - log(OD1)), where t1 and t2 are two time points in the exponential phase and OD1 and OD2 are the corresponding OD600 values.
Chromatin Immunoprecipitation (ChIP)
This protocol can be used to investigate the association of this compound or other proteins with specific DNA regions in vivo.
Materials:
-
Yeast culture
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
-
Glass beads (0.5 mm)
-
Sonicator
-
Antibody specific to the protein of interest (e.g., anti-HA for HA-tagged this compound)
-
Protein A/G magnetic beads
-
Wash buffers with increasing salt concentrations
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
qPCR primers for target and control DNA regions
Methodology:
-
Grow a 50 mL yeast culture to an OD600 of 0.6-0.8.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 15-20 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.
-
Lyse the cells by bead beating.
-
Shear the chromatin to an average size of 200-500 bp by sonication.
-
Clarify the lysate by centrifugation.
-
Incubate a portion of the lysate (the "input" sample) overnight at 4°C with the antibody.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.
-
Elute the immunoprecipitated material from the beads using elution buffer.
-
Reverse the cross-links by incubating the eluate and the input sample at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the enrichment of specific DNA regions in the immunoprecipitated sample relative to the input sample using qPCR.
Signaling Pathways and Workflows
This compound-Paf1 Complex Signaling Pathway in Transcription Elongation
The this compound-Bur2 kinase complex plays a key role in recruiting and activating the Paf1 complex, which is essential for proper transcription elongation and co-transcriptional histone modifications.
Caption: this compound-Paf1 signaling in transcription.
This compound and TORC1 Signaling in Cell Cycle Progression
This compound functions in parallel with the Target of Rapamycin Complex 1 (TORC1) pathway to regulate cell cycle progression from G1 to S phase, partly through the phosphorylation of the downstream effector Sch9.
Caption: this compound and TORC1 signaling in G1/S transition.
Experimental Workflow for Investigating Slow Growth
This workflow provides a logical sequence of experiments to characterize the slow growth phenotype of a this compound mutant.
Caption: Workflow for investigating this compound slow growth.
References
- 1. The this compound cyclin-dependent protein kinase is required for the normal pattern of histone methylation by SET2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and BUR2 Encode a Divergent Cyclin-Dependent Kinase–Cyclin Complex Important for Transcription In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound cyclin‐dependent kinase regulates telomere length in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Specificity of Anti-BUR1 Antibodies
Welcome to the technical support center for improving the specificity of antibodies targeting the BUR1 kinase. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the performance of anti-BUR1 antibodies in various applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a cyclin-dependent kinase (CDK) in yeast, homologous to mammalian Cdk9.[1] It forms a complex with its cyclin partner, BUR2, and plays a crucial role in the regulation of transcription elongation.[2][3] The this compound-BUR2 complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is essential for efficient transcription.[1] Additionally, this compound is involved in cell cycle progression, particularly the transition from G1 to S phase, and functions in concert with the TORC1 signaling pathway.
Q2: What are the potential challenges in developing specific antibodies against this compound?
A2: Several factors can contribute to challenges in generating highly specific anti-BUR1 antibodies:
-
Homology with other kinases: The kinase domain of this compound shares homology with other CDKs, which can lead to cross-reactivity of antibodies.
-
Post-translational modifications (PTMs): this compound is known to be phosphorylated, which can influence antibody binding.[1] Antibodies may preferentially recognize either the phosphorylated or unphosphorylated form of the protein, or their binding may be sterically hindered by PTMs.
-
Subcellular localization: this compound is found in both the nucleus and the cytoplasm, and its localization can influence its conformation and accessibility to antibodies.
Q3: How can I validate the specificity of my anti-BUR1 antibody?
A3: Validating antibody specificity is a critical step to ensure reliable and reproducible data. Here are some recommended approaches:
-
Use of knockout (KO) cell lines: The gold standard for antibody validation is to test the antibody on a cell line or yeast strain in which the this compound gene has been knocked out. A specific antibody should not produce a signal in the KO sample compared to the wild-type control.
-
Independent antibody validation: Use two different, validated antibodies that recognize distinct epitopes on the this compound protein. Both antibodies should produce a similar staining pattern or western blot profile.
-
Recombinant protein: Test the antibody against a purified recombinant this compound protein to confirm that it recognizes the target protein. However, this does not rule out cross-reactivity with other proteins in a complex cellular lysate.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using anti-BUR1 antibodies.
Western Blotting
Problem: Multiple non-specific bands are observed on the Western blot.
| Potential Cause | Solution |
| Antibody concentration is too high. | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of higher dilutions. |
| Cross-reactivity with other proteins. | - Use a blocking buffer with a higher concentration of non-fat dry milk or BSA (e.g., 5-10%). - Increase the number and duration of wash steps. - Consider using a more specific monoclonal antibody if you are using a polyclonal antibody. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice to prevent protein degradation, which can lead to smaller, non-specific bands. |
| Secondary antibody non-specificity. | Run a control lane with only the secondary antibody to ensure it is not binding non-specifically to other proteins in the lysate. |
Problem: The signal for this compound is weak or absent.
| Potential Cause | Solution |
| Low abundance of this compound protein. | Increase the amount of total protein loaded onto the gel. For low-abundance proteins, up to 50-100 µg of lysate may be necessary. |
| Inefficient protein transfer. | - Ensure proper contact between the gel and the membrane during transfer. - Optimize the transfer time and voltage, especially for a protein of this compound's size. - Use a Ponceau S stain to visualize total protein on the membrane and confirm successful transfer. |
| Antibody inactivity. | - Use a fresh aliquot of the antibody. - Ensure the antibody has been stored correctly according to the manufacturer's instructions. |
| Suboptimal antibody dilution. | The antibody concentration may be too low. Try a lower dilution (higher concentration) of the primary antibody. |
Immunoprecipitation (IP)
Problem: Low yield of immunoprecipitated this compound.
| Potential Cause | Solution |
| Inefficient antibody-antigen binding. | - Increase the amount of primary antibody used for the IP. - Extend the incubation time of the antibody with the cell lysate (e.g., overnight at 4°C). |
| Antibody not suitable for IP. | Not all antibodies that work for Western blotting are effective in immunoprecipitation, as the epitope may not be accessible in the native protein conformation. Check the antibody datasheet to see if it has been validated for IP. |
| Inefficient bead capture. | - Ensure you are using the correct type of beads (e.g., Protein A or Protein G) for your antibody's isotype. - Pre-clear the lysate with beads alone to reduce non-specific binding. |
Problem: High background or co-precipitation of non-specific proteins.
| Potential Cause | Solution |
| Non-specific binding to beads. | Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads. |
| Insufficient washing. | Increase the number of wash steps and the stringency of the wash buffer (e.g., by increasing the detergent concentration) to remove non-specifically bound proteins. |
| Antibody cross-reactivity. | Consider using a more specific monoclonal antibody for the immunoprecipitation. |
Experimental Protocols
Protocol 1: Validation of Anti-BUR1 Antibody Specificity using a this compoundΔ Yeast Strain
This protocol describes how to validate the specificity of an anti-BUR1 antibody using a yeast strain in which the this compound gene has been deleted.
Materials:
-
Wild-type yeast strain (e.g., BY4741)
-
This compoundΔ yeast strain (a strain with a complete deletion of the this compound open reading frame)
-
Yeast lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)
-
Glass beads
-
Primary anti-BUR1 antibody
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Grow cultures of both wild-type and this compoundΔ yeast strains to mid-log phase.
-
Harvest an equal number of cells from each culture by centrifugation.
-
Lyse the cells by bead beating in yeast lysis buffer.
-
Clarify the lysates by centrifugation to remove cell debris.
-
Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA).
-
Load equal amounts of total protein from the wild-type and this compoundΔ lysates onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-BUR1 primary antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the results.
Expected Results: A specific anti-BUR1 antibody will show a band at the expected molecular weight for this compound in the wild-type lysate lane and no band in the this compoundΔ lysate lane.
Protocol 2: Improving Anti-BUR1 Antibody Specificity using Affinity Maturation by Phage Display
This protocol provides a general workflow for affinity maturation of an existing anti-BUR1 antibody using phage display technology.
Materials:
-
Plasmid DNA encoding the variable regions (VH and VL) of the anti-BUR1 antibody.
-
Error-prone PCR kit.
-
Phagemid vector.
-
E. coli competent cells (e.g., TG1).
-
Helper phage (e.g., M13KO7).
-
Purified recombinant this compound protein.
-
ELISA plates.
-
Panning buffers.
Procedure:
-
Library Construction:
-
Introduce random mutations into the CDRs of the VH and VL genes using error-prone PCR.
-
Clone the mutated VH and VL fragments into a phagemid vector to create a library of antibody variants.
-
Transform the phagemid library into E. coli.
-
-
Phage Display:
-
Infect the E. coli library with helper phage to produce phage particles displaying the antibody variants on their surface.
-
-
Biopanning:
-
Coat an ELISA plate with purified recombinant this compound protein.
-
Incubate the phage library with the coated this compound to allow binding of specific antibodies.
-
Wash away non-specifically bound phage.
-
Elute the specifically bound phage.
-
-
Amplification and Iterative Selection:
-
Infect fresh E. coli with the eluted phage to amplify the selected population.
-
Repeat the panning process for 3-5 rounds, increasing the stringency of the washing steps in each round to select for higher affinity binders.
-
-
Screening and Characterization:
-
After the final round of panning, isolate individual phage clones and screen for binding to this compound using a phage ELISA.
-
Sequence the DNA of the positive clones to identify the mutations that confer improved affinity and specificity.
-
Produce and characterize the improved antibody variants.
-
Visualizations
Caption: Simplified signaling pathway involving this compound and TORC1 in cell cycle progression and transcription.
Caption: Workflow for addressing antibody specificity issues, from troubleshooting to validation and improvement.
References
- 1. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and BUR2 Encode a Divergent Cyclin-Dependent Kinase–Cyclin Complex Important for Transcription In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-BUR2 kinase complex | SGD [yeastgenome.org]
Technical Support Center: Troubleshooting Inconsistent Results in BUR1 Functional Assays
Welcome to the technical support center for BUR1 functional assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during experiments involving the this compound kinase. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of this compound kinase that are typically measured in functional assays?
A1: this compound is a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae, homologous to mammalian Cdk9. Its primary functions, often investigated through functional assays, include:
-
Transcription Elongation: this compound phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) and the transcription elongation factor Spt5, which is crucial for efficient transcription.[1][2][3]
-
Cell Cycle Progression: this compound plays a role in the G1 phase of the cell cycle.[4][5] Assays often measure growth defects, cell cycle delays, or sensitivity to cell cycle-perturbing agents.
-
Histone Modification: this compound is involved in regulating histone methylation, particularly H3K36 trimethylation by Set2.
-
TORC1 Pathway Signaling: this compound functions in parallel with the TORC1 pathway and directly phosphorylates the TORC1 target, Sch9, to promote cell cycle progression.
Q2: My in vitro this compound kinase assay is showing no or very low signal. What are the possible causes?
A2: Low or absent signal in a this compound kinase assay can stem from several factors. A systematic check of your reagents and protocol is recommended.
-
Inactive Kinase: Ensure your this compound kinase preparation is active. Kinase activity can be compromised by improper storage, handling, or purification issues.
-
Suboptimal Reagent Concentrations: The concentrations of ATP, the substrate (e.g., GST-Sch9, Rpb1 CTD), or the kinase itself may be too low. It is advisable to titrate each component to determine its optimal concentration.
-
Incorrect Buffer Composition: The pH, salt concentration, or the presence of inhibitors in the reaction buffer can significantly suppress kinase activity.
-
Degraded Reagents: ATP solutions can be unstable. Prepare fresh ATP for each experiment. Detection reagents may also have a limited shelf life or may have been prepared improperly.
Q3: I am observing high background in my luminescence-based this compound kinase assay. How can I reduce it?
A3: High background can mask the true kinase activity signal, leading to a low signal-to-noise ratio. Here are some common causes and solutions:
-
Contaminated Reagents: Buffers, ATP solutions, or even the kinase preparation might be contaminated with other kinases or ATPases. Use high-purity reagents and filter-sterilize your buffers.
-
High Reagent Concentrations: Excessively high concentrations of ATP or the detection reagent can lead to high background. Titrate these reagents to find the optimal concentration that provides a good signal window without elevating the background.
-
Prolonged Incubation Times: Long incubation periods for either the kinase reaction or the signal detection step can result in non-enzymatic signal generation. Perform a time-course experiment to identify the linear range for your assay.
-
Assay Plate Issues: Some microplates can have autofluorescence or autoluminescence properties that contribute to background. Test different types of plates if this is suspected.
Q4: My results from cell-based this compound assays are highly variable between replicates. What could be the cause?
A4: High variability in cell-based assays can obscure the true effects of your experimental conditions. Consider the following factors:
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated regularly. For viscous solutions, consider using reverse pipetting techniques.
-
Inadequate Mixing: Gently but thoroughly mix all components after addition to each well to ensure a homogenous reaction.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can lead to inconsistent results. It is good practice to avoid using the outer wells or to fill them with a buffer or water to minimize evaporation from adjacent wells.
-
Temperature Gradients: Ensure that the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on surfaces that are not at the desired incubation temperature.
-
Cell Health and Passage Number: Ensure that the cells used for the assay are healthy and within a consistent passage number range, as cell characteristics can change over time in culture.
Troubleshooting Guides
Guide 1: Inconsistent Phosphorylation of this compound Substrates in Western Blots
Problem: You are performing a Western blot to detect the phosphorylation of a known this compound substrate (e.g., Spt5, Sch9) after a cellular treatment or in different mutant strains, but the phosphorylation signal is inconsistent across experiments.
Troubleshooting Workflow:
References
- 1. Conditional depletion of transcriptional kinases Ctk1 and this compound and effects on co-transcriptional spliceosome assembly and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. buratowski.hms.harvard.edu [buratowski.hms.harvard.edu]
- 3. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Technical Support Center: Validation of Novel BUR1 Interacting Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating novel protein interactions with BUR1, a cyclin-dependent kinase involved in transcription elongation.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for validating a novel interaction with this compound?
A1: The most common and reliable methods for validating protein-protein interactions in vivo and in vitro are Co-immunoprecipitation (Co-IP) and Yeast Two-Hybrid (Y2H) assays.[5] Co-IP is considered a gold-standard method for confirming interactions within a cellular context. Y2H is a powerful technique for screening and identifying novel interactions.
Q2: I have identified a potential this compound interactor by a high-throughput screen. What is the next step?
A2: The first step is to validate this interaction using an independent method. If the initial screen was a Y2H assay, a Co-IP experiment using cell lysates would be a robust validation step. Conversely, if the initial identification was from a Co-IP followed by mass spectrometry, a Y2H experiment can be used to confirm a direct interaction.
Q3: My Co-IP experiment is not working. What are some common reasons for failure?
A3: Common issues with Co-IP experiments include problems with cell lysis, antibody selection, insufficient protein expression, or disruption of the protein-protein interaction during the procedure. Using a lysis buffer that is too stringent can disrupt weaker or transient interactions. It is also crucial to use an antibody that can efficiently pull down your "bait" protein (this compound or the interacting partner).
Q4: I am observing many non-specific bands in my Co-IP western blot. How can I reduce this background?
A4: High background in Co-IP can be due to non-specific binding of proteins to the beads or the antibody. To mitigate this, you can pre-clear the cell lysate with beads before adding the specific antibody. Increasing the stringency of the wash buffers by adding detergents or increasing the salt concentration can also help reduce non-specific binding.
Q5: My bait protein in the Y2H assay is showing self-activation. What should I do?
A5: Self-activation, where the bait protein alone activates the reporter genes, is a common issue in Y2H assays. This can be addressed by using more stringent screening conditions, such as adding 3-amino-1,2,4-triazole (3-AT) to the media to competitively inhibit the HIS3 reporter. If self-activation persists, you may need to create truncations of your bait protein to remove the activating domain.
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP)
| Problem | Possible Cause | Recommended Solution |
| No "prey" protein detected in the eluate | The interaction between this compound and the novel protein is weak or transient. | Optimize lysis and wash buffers to be less stringent (e.g., lower salt and detergent concentrations). Consider in vivo cross-linking to stabilize the interaction. |
| The antibody for the "bait" protein is not efficiently pulling it down. | Verify the efficiency of your immunoprecipitation by running a western blot of the unbound supernatant and the beads. Test different antibodies if necessary. | |
| The "prey" protein is not expressed or is at very low levels in the cells. | Confirm the expression of the "prey" protein in your input lysate by western blot. | |
| High background with many non-specific bands | Proteins are non-specifically binding to the beads. | Pre-clear the lysate by incubating it with beads alone before adding the antibody. |
| Wash conditions are not stringent enough. | Increase the number of washes and/or the concentration of salt (e.g., NaCl) and non-ionic detergents (e.g., NP-40, Triton X-100) in the wash buffer. | |
| The antibody is cross-reacting with other proteins. | Use a high-quality monoclonal antibody for the immunoprecipitation. | |
| "Bait" protein is detected, but not the "prey" | The interaction is indirect and mediated by other proteins lost during the procedure. | This is a limitation of Co-IP. The result suggests the proteins may not directly interact. |
| The epitope for the "bait" antibody is masked upon interaction with the "prey". | Use an antibody that targets a different region of the "bait" protein, or reverse the Co-IP by pulling down the "prey" and blotting for the "bait". |
Yeast Two-Hybrid (Y2H)
| Problem | Possible Cause | Recommended Solution |
| High number of false positives | The bait or prey proteins are "sticky" and interact non-specifically. | Re-test positive interactions by swapping the bait and prey vectors. True interactions should be reproducible in both orientations. Perform a one-on-one Y2H assay to confirm specific interactions. |
| The screening conditions are not stringent enough. | Increase the concentration of 3-AT in the selection media to reduce background growth from leaky HIS3 expression. | |
| No interactions detected (false negatives) | The fusion proteins are not expressed or are misfolded. | Confirm the expression of the bait and prey fusion proteins by western blot analysis of yeast cell lysates. |
| The interaction domain is masked by the fusion to the GAL4 domain. | Create N-terminal and C-terminal fusions for both this compound and the potential interactor to ensure the interaction site is accessible. | |
| The interaction requires post-translational modifications not present in yeast. | Consider using a mammalian two-hybrid system if post-translational modifications are suspected to be critical. | |
| Bait protein self-activates reporter genes | The bait protein has an intrinsic transcriptional activation domain. | Test the bait plasmid alone with an empty prey vector. If it activates the reporters, re-clone the bait into a vector with a lower-sensitivity reporter or create deletion mutants of the bait to remove the activation domain. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
This protocol outlines the general steps for performing a Co-IP experiment to validate the interaction between this compound and a novel protein (NP-1).
-
Cell Lysis:
-
Harvest cells expressing both this compound and NP-1.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against this compound (or NP-1) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (similar to lysis buffer but with a lower detergent concentration).
-
-
Elution:
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Alternatively, use a gentle elution buffer (e.g., glycine-HCl, pH 2.5) if you need to recover active proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a western blot analysis using antibodies against NP-1 (or this compound) to detect the co-immunoprecipitated protein.
-
Yeast Two-Hybrid (Y2H) Protocol
This protocol provides a general workflow for a Y2H screen to identify or confirm interactions with this compound.
-
Vector Construction:
-
Clone the full-length or domain-specific coding sequence of this compound into a "bait" vector (e.g., containing the GAL4 DNA-binding domain, DBD).
-
Clone the coding sequence of the potential interacting protein(s) into a "prey" vector (e.g., containing the GAL4 activation domain, AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
Alternatively, transform separate yeast strains of opposite mating types and then mate them.
-
-
Selection for Interaction:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., leucine and tryptophan) to select for cells containing both plasmids.
-
Plate the yeast on a more stringent selective medium lacking histidine (and sometimes adenine) to select for cells where the bait and prey proteins interact, leading to the activation of the HIS3 (and ADE2) reporter genes.
-
-
Confirmation of Positive Interactions:
-
Pick positive colonies and re-streak them on the selective medium to confirm the phenotype.
-
Perform a β-galactosidase assay as an additional reporter gene confirmation. A blue color change indicates a positive interaction.
-
-
Controls:
-
Negative Controls: Co-transform the bait plasmid with an empty prey vector and the prey plasmid with an empty bait vector to check for self-activation.
-
Positive Control: Use a pair of known interacting proteins to ensure the assay is working correctly.
-
Quantitative Data Presentation
Table 1: Co-Immunoprecipitation Results for this compound Interaction with Novel Proteins
| Bait Protein | Precipitated Protein | Input Lysate (Relative Band Intensity) | Eluate (Relative Band Intensity) | Interaction Confirmation |
| This compound | NP-1 | 1.00 | 0.85 | Strong |
| This compound | NP-2 | 1.00 | 0.15 | Weak/Transient |
| This compound | NP-3 | 1.00 | 0.01 | No Interaction |
| IgG Control | NP-1 | 1.00 | 0.02 | Non-specific |
Relative band intensity is quantified from western blots and normalized to the input.
Table 2: Yeast Two-Hybrid Quantitative β-Galactosidase Assay
| Bait | Prey | β-Galactosidase Activity (Miller Units) | Interaction Strength |
| This compound | NP-1 | 150.5 ± 12.3 | Strong |
| This compound | NP-2 | 25.2 ± 4.5 | Moderate |
| This compound | Empty Vector | 1.2 ± 0.3 | Negative |
| Empty Vector | NP-1 | 0.9 ± 0.2 | Negative |
| p53 | T-antigen | 205.7 ± 15.8 | Positive Control |
Results are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Co-Immunoprecipitation Workflow.
Caption: Yeast Two-Hybrid Workflow.
Caption: Hypothetical this compound Signaling Pathway.
References
- 1. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 4. This compound-BUR2 kinase complex | SGD [yeastgenome.org]
- 5. bitesizebio.com [bitesizebio.com]
dealing with plasmid instability in BUR1 complementation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with plasmid instability in BUR1 complementation assays in Saccharomyces cerevisiae.
Troubleshooting Guides & FAQs
This section addresses common problems researchers may face, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My this compound mutant strain transformed with a this compound plasmid grows initially, but the phenotype reappears over time. What is happening?
A: This is a classic sign of plasmid instability, where the plasmid carrying the wild-type this compound gene is being lost from a portion of the cell population during mitotic division. Daughter cells that do not receive the plasmid will revert to the this compound mutant phenotype. This is particularly common with episomal plasmids (YEp) if selection pressure is not adequately maintained.
Q2: Why is my this compound-containing plasmid unstable?
A: Several factors can contribute to plasmid instability in yeast:
-
Inadequate Selection: The most common cause is inconsistent or insufficient selective pressure. If the selective agent in your media degrades or is at too low a concentration, cells that lose the plasmid can survive and outcompete plasmid-bearing cells.
-
High Plasmid Copy Number: High-copy-number plasmids, like those based on the 2-micron origin, can exert a metabolic burden on the host cell.[1] The cell may favor the growth of progeny that have lost the plasmid to alleviate this burden.
-
Toxicity of Gene Product: Overexpression of some proteins can be toxic to the cell. While this compound is an essential gene, its overexpression from a strong promoter on a high-copy plasmid could potentially lead to detrimental effects, creating selective pressure for plasmid loss. This compound is a cyclin-dependent kinase involved in regulating transcriptional elongation, and its misregulation could have widespread cellular consequences.[2][3][4]
-
Plasmid Multimerization: High copy number plasmids can form multimers, which can interfere with proper segregation during cell division, leading to plasmid loss.[5]
-
Host Strain Background: The genetic background of your yeast strain can influence plasmid stability. Some strains may have mutations that affect plasmid maintenance.
Q3: I'm observing a mixed population of cells with and without the complemented phenotype. How can I confirm plasmid loss?
A: You can confirm plasmid loss through a few standard methods:
-
Replica Plating: Plate a dilution of your culture on a non-selective plate (e.g., YPD) to obtain single colonies. Then, replica-plate these colonies onto a selective plate (e.g., SD-Ura if you are using a URA3-marked plasmid) and a non-selective plate. Colonies that grow on the non-selective plate but not the selective plate have lost the plasmid.
-
Flow Cytometry: If your plasmid also expresses a fluorescent marker like GFP, you can use flow cytometry to quantify the percentage of fluorescent (plasmid-containing) and non-fluorescent (plasmid-lacking) cells in your population.
-
Colony PCR: Perform PCR on individual colonies to check for the presence of the plasmid-borne this compound gene.
Q4: What steps can I take to improve the stability of my this compound complementation plasmid?
A: Here are several strategies to enhance plasmid stability:
-
Maintain Strong Selection: Always grow your cultures in the appropriate selective medium. When starting a liquid culture, use a fresh colony from a selective plate. For long-term experiments, periodically re-streak to isolate single colonies and ensure you are working with a plasmid-containing population.
-
Switch to a Lower Copy Number Plasmid: If you are using a high-copy (2-micron) plasmid, consider switching to a low-copy centromeric (CEN/ARS) plasmid. These plasmids are typically maintained at 1-2 copies per cell and are generally more stable, reducing the metabolic load on the cell.
-
Use a Weaker, Regulated, or Native Promoter: If you suspect that overexpression of this compound is causing toxicity, subclone the this compound coding sequence under the control of its native promoter or a weaker constitutive promoter. Alternatively, use an inducible promoter (e.g., GAL1) to control the timing and level of this compound expression.
-
Integrate the Gene into the Genome: For maximum stability, integrate a single copy of the this compound gene into the yeast genome at a neutral locus. This eliminates issues related to plasmid copy number and segregation.
Q5: Could the this compound gene itself be promoting plasmid instability?
A: This is a plausible hypothesis. This compound is a key regulator of transcription. The this compound/Bur2 kinase complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II and other factors involved in transcriptional elongation. Overexpression or misregulation of such a central kinase could lead to aberrant transcription patterns, placing stress on the cell and creating an environment where plasmid loss is advantageous for survival.
Data Presentation
Table 1: Comparison of Common Yeast Plasmid Types
| Feature | High-Copy (2-micron/YEp) | Low-Copy (CEN/ARS/YCp) | Integrating (YIp) |
| Origin of Replication | 2-micron circle | Centromere (CEN) and Autonomously Replicating Sequence (ARS) | None (requires homologous recombination) |
| Copy Number per Cell | 10-40 | 1-2 | 1 (integrated into the genome) |
| Mitotic Stability | Moderate to Low | High | Very High (as stable as a chromosome) |
| Typical Use Case | High-level protein expression | Complementation, gene studies requiring near-native expression levels | Stable strain construction, gene knock-ins |
| Potential for Instability | High, especially with metabolic burden or toxic gene products | Low, but can still be lost without selection | Very low |
Experimental Protocols
Protocol 1: Quantitative Plasmid Stability Assay
This protocol allows you to quantify the rate of plasmid loss in your yeast culture over several generations.
Materials:
-
Yeast strain containing the this compound plasmid with a selectable marker (e.g., URA3).
-
Non-selective liquid medium (e.g., YPD).
-
Non-selective solid medium (e.g., YPD agar).
-
Selective solid medium (e.g., SD-Ura agar).
-
Sterile dilution tubes and water.
-
Incubator and shaker.
Procedure:
-
Inoculate a single colony from a fresh selective plate into 5 mL of selective liquid medium. Grow overnight at 30°C with shaking. This is your starter culture.
-
The next morning, measure the optical density (OD600) of the starter culture.
-
Inoculate 50 mL of non-selective liquid medium (YPD) with the starter culture to an OD600 of ~0.1. This is Time 0.
-
Immediately take a sample from the culture.
-
Prepare a series of 10-fold dilutions (e.g., 10⁻³, 10⁻⁴, 10⁻⁵) in sterile water.
-
Plate 100 µL of the appropriate dilutions onto both non-selective (YPD) and selective (e.g., SD-Ura) plates. Aim for 100-200 colonies per plate.
-
Incubate the main culture at 30°C with shaking.
-
Repeat steps 4-6 at regular intervals (e.g., after 10, 20, and 30 generations). To calculate generations, use the formula: Generations = (log(Final OD) - log(Initial OD)) / log(2).
-
Incubate the plates at 30°C for 2-3 days until colonies are visible.
-
Count the colonies on both types of plates for each time point.
Data Analysis:
-
Calculate the percentage of plasmid-containing cells at each time point:
-
% Plasmid-containing cells = (Number of colonies on selective plate / Number of colonies on non-selective plate) x 100
-
-
Plot the percentage of plasmid-containing cells against the number of generations to visualize the rate of plasmid loss.
Protocol 2: Plasmid Rescue from Yeast for Verification
If you suspect your plasmid has acquired a mutation, you can rescue it from yeast and transform it into E. coli for amplification and sequencing.
Materials:
-
Yeast culture grown in selective media.
-
Yeast plasmid miniprep kit (e.g., Zymo Research Zymoprep).
-
High-efficiency competent E. coli cells (e.g., DH5α).
-
LB agar plates with the appropriate antibiotic for the plasmid's bacterial selection marker (e.g., ampicillin).
-
Standard bacterial transformation supplies.
Procedure:
-
Grow a 5-10 mL culture of your yeast strain in selective medium overnight.
-
Pellet the yeast cells by centrifugation.
-
Isolate the plasmid DNA from the yeast pellet using a commercial yeast plasmid miniprep kit, following the manufacturer's instructions.
-
Transform the rescued plasmid DNA into high-efficiency competent E. coli cells.
-
Plate the transformation mixture on LB agar plates containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
-
Pick several E. coli colonies and grow them in liquid LB with the antibiotic.
-
Isolate the plasmid DNA from the E. coli cultures using a standard miniprep procedure.
-
Verify the plasmid integrity by restriction digest and/or send for sequencing.
Mandatory Visualizations
Caption: Role of the this compound/Bur2 kinase complex in transcriptional elongation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The this compound cyclin‐dependent kinase regulates telomere length in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Emergence of plasmid stability under non-selective conditions maintains antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cryptic Transcription in bur1 Mutants
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bur1 mutants and investigating cryptic transcription. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and how does its mutation lead to cryptic transcription?
This compound is a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae that, along with its cyclin partner Bur2, plays a crucial role in the elongation phase of transcription.[1][2] The this compound-Bur2 kinase complex is involved in a pathway that ensures the proper maintenance of chromatin structure during transcription. Mutations in this compound can disrupt this pathway, leading to a more open chromatin state within gene bodies. This altered chromatin landscape can expose cryptic or illegitimate transcription start sites, resulting in the production of aberrant transcripts known as cryptic transcripts.[2][3]
Q2: What are the expected phenotypes of this compound mutant strains?
This compound mutants often exhibit a range of phenotypes that suggest defects in transcription elongation. These include:
-
Sensitivity to the drugs 6-azauracil (6AU) and mycophenolic acid (MPA), which deplete nucleotide pools and exacerbate elongation defects.
-
Genetic interactions with other elongation factors like CTK1 and SPT5.[4]
-
Reduced cross-linking of RNA polymerase II (RNAPII) at the 3' ends of genes, indicating an elongation defect.
Q3: How does the this compound-Paf1-Set2 pathway regulate cryptic transcription?
The this compound-Bur2 kinase complex, along with the Paf1 complex, functions upstream of the Set2 methyltransferase. This pathway is critical for the co-transcriptional methylation of histone H3 at lysine 36 (H3K36me). Set2-mediated H3K36 methylation is a key signal for the recruitment of the Rpd3S histone deacetylase complex, which removes histone acetylation in the wake of elongating RNAPII. This deacetylation helps to maintain a compact chromatin structure and suppress cryptic transcription initiation from within gene bodies. In this compound mutants, this pathway is impaired, leading to reduced H3K36 methylation, increased histone acetylation, and consequently, the emergence of cryptic transcripts. The this compound-Paf1 pathway also appears to have a redundant, Set2-independent role in repressing cryptic transcription.
Troubleshooting Guides
Problem 1: High levels of cryptic transcripts detected in this compound mutants, but the results are inconsistent.
Possible Cause & Solution:
-
Variable Mutant Phenotype: The penetrance of the this compound mutant phenotype can be variable. Ensure consistent growth conditions (temperature, media) for all experiments. For temperature-sensitive this compound alleles, verify the shift to the non-permissive temperature is consistent and effective.
-
RNA Integrity: Cryptic transcripts can be unstable. Ensure high-quality, intact RNA is isolated for your analysis. Run a denaturing agarose gel to check for sharp ribosomal RNA bands.
-
Probe Specificity (Northern Blot): The probe used for Northern blotting might be cross-hybridizing with other transcripts. Design probes that are specific to the cryptic region and do not overlap with the full-length mRNA. Perform a BLAST search to ensure probe specificity.
-
Primer Specificity (RT-qPCR): Similar to probes, RT-qPCR primers must be specific to the cryptic transcript. Design primers that span a unique junction of the cryptic transcript or are located entirely within the cryptic region. Perform a melt curve analysis to check for a single PCR product.
Problem 2: My Northern blot for cryptic transcripts in a this compound mutant shows a smeary band instead of a discrete band.
Possible Cause & Solution:
-
RNA Degradation: Smearing is a classic sign of RNA degradation. Use fresh reagents, RNase-free labware, and work quickly during RNA extraction.
-
Heterogeneous Transcripts: Cryptic transcription can initiate and terminate at multiple sites, leading to a population of transcripts with varying lengths. This heterogeneity can appear as a smear on a Northern blot. To confirm this, you can perform 5' and 3' RACE (Rapid Amplification of cDNA Ends) to map the start and end sites of the cryptic transcripts.
-
Incomplete Denaturation: Incomplete denaturation of RNA can lead to aberrant migration on the gel. Ensure your denaturing gel (e.g., formaldehyde-agarose) is prepared correctly and that the RNA samples are fully denatured before loading.
-
Low Stringency Hybridization/Washing: Non-specific binding of the probe can result in a smear. Increase the stringency of your hybridization and washing steps (e.g., by increasing temperature or decreasing salt concentration).
Problem 3: I am not detecting any cryptic transcripts in my this compound mutant, even though it displays other expected phenotypes (e.g., 6AU sensitivity).
Possible Cause & Solution:
-
Low Abundance of Cryptic Transcripts: Cryptic transcripts may be expressed at very low levels. Consider using a more sensitive detection method, such as RT-qPCR, which is generally more sensitive than Northern blotting.
-
Gene-Specific Effects: Cryptic transcription in this compound mutants may not occur at all genes. The presence of cryptic promoters is often context-dependent. Analyze genes that have been previously shown to exhibit cryptic transcription in other chromatin-related mutants (e.g., FLO8, PMA1).
-
Inefficient Probe/Primer Design: The probes or primers you are using may not be optimal. Redesign your probes/primers and validate their efficiency. For RT-qPCR, ensure your primers have an efficiency between 90-110%.
-
Incorrect Experimental Conditions: For temperature-sensitive alleles, ensure the incubation time at the non-permissive temperature is sufficient to induce the phenotype.
Data Presentation
Table 1: Summary of Phenotypes and Molecular Effects in this compound Mutants
| Phenotype/Molecular Effect | Observation in this compound Mutants | Reference |
| Growth | Sensitive to 6-azauracil and mycophenolic acid | |
| Genetic Interactions | Synthetic genetic interactions with ctk1Δ and spt5-194 | |
| RNA Polymerase II Occupancy | Reduced cross-linking at the 3' end of genes | |
| Histone H3K36 Tri-methylation | Reduced levels, particularly at the 5' ends of genes | |
| Histone H3 and H4 Acetylation | Increased levels, especially in combination with set2Δ | |
| Cryptic Transcription | Increased initiation from within gene bodies |
Table 2: Qualitative Comparison of Cryptic Transcription Levels in Different Mutant Backgrounds (based on Northern Blot data for the FLO8 gene)
| Genotype | Full-Length FLO8 Transcript | Cryptic FLO8 Transcript |
| Wild-Type (WT) | Present | Undetectable |
| bur2Δ | Present | Slightly Increased |
| set2Δ | Present | Slightly Increased |
| bur2Δ set2Δ | Present | Strongly Increased |
| paf1Δ | Present | Slightly Increased |
| paf1Δ set2Δ | Present | Strongly Increased |
Data summarized from qualitative observations in existing literature.
Experimental Protocols
Northern Blot Analysis of Cryptic Transcripts
This protocol is adapted for the detection of cryptic transcripts in Saccharomyces cerevisiae.
I. RNA Extraction and Electrophoresis:
-
Grow yeast cultures (wild-type and this compound mutant) to mid-log phase. If using a temperature-sensitive allele, shift the culture to the non-permissive temperature for the desired amount of time.
-
Harvest cells and extract total RNA using a hot acid phenol method to ensure high-quality RNA.
-
Quantify the RNA and assess its integrity by running a small amount on a 1% agarose gel to visualize the 25S and 18S ribosomal RNA bands.
-
For each sample, load 10-20 µg of total RNA on a 1.2% agarose gel containing 1.1% formaldehyde. Use an RNA ladder for size estimation.
-
Run the gel in 1X MOPS buffer until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
II. RNA Transfer and Hybridization:
-
Transfer the RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) overnight via capillary transfer using 10X SSC buffer.
-
After transfer, UV-crosslink the RNA to the membrane.
-
Pre-hybridize the membrane in a hybridization buffer (e.g., UltraHyb) for at least 1 hour at the appropriate temperature (typically 42°C for DNA probes in 50% formamide).
-
Prepare a radiolabeled (e.g., with ³²P) DNA probe specific to the cryptic transcript region. Purify the probe to remove unincorporated nucleotides.
-
Add the denatured probe to the hybridization buffer and incubate overnight at the hybridization temperature.
III. Washing and Detection:
-
Wash the membrane with increasing stringency to remove non-specifically bound probe. A typical wash series would be:
-
2X SSC, 0.1% SDS at room temperature (2 x 15 min)
-
0.5X SSC, 0.1% SDS at the hybridization temperature (2 x 15 min)
-
0.1X SSC, 0.1% SDS at the hybridization temperature (1 x 15 min, optional)
-
-
Expose the membrane to a phosphor screen or X-ray film to detect the signal.
-
As a loading control, the membrane can be stripped and re-probed for a constitutively expressed gene like ACT1 or SCR1.
RT-qPCR for Quantification of Cryptic Transcripts
This protocol provides a method for the quantitative analysis of cryptic transcript levels.
I. RNA Extraction and cDNA Synthesis:
-
Extract high-quality total RNA from yeast cultures as described for Northern blotting.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase and a mix of random hexamers and oligo(dT) primers. Include a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.
II. qPCR Reaction:
-
Design primers specific to the cryptic transcript and a reference gene (e.g., ACT1). For the cryptic transcript, one primer should ideally span the cryptic start site or be located entirely within the cryptic region.
-
Prepare the qPCR reaction mix containing:
-
SYBR Green Master Mix
-
Forward and reverse primers (final concentration of 200-500 nM each)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Perform the qPCR using a real-time PCR system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the PCR products.
III. Data Analysis:
-
Determine the cycle threshold (Ct) values for the cryptic transcript and the reference gene in both wild-type and this compound mutant samples.
-
Calculate the relative expression of the cryptic transcript using the ΔΔCt method. This will provide the fold change in cryptic transcript levels in the this compound mutant compared to the wild-type.
Mandatory Visualizations
Caption: Signaling pathway for the suppression of cryptic transcription.
References
- 1. repository.yu.edu [repository.yu.edu]
- 2. Regulation of histone modification and cryptic transcription by the this compound and Paf1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of histone modification and cryptic transcription by the this compound and Paf1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BUR1 and CTK1 Kinase Activities in Transcriptional Regulation
For researchers, scientists, and drug development professionals, understanding the nuanced roles of key enzymatic players in transcription is paramount. This guide provides a detailed comparison of two critical cyclin-dependent kinases in Saccharomyces cerevisiae, BUR1 and CTK1, focusing on their distinct and overlapping kinase activities that are pivotal for transcriptional elongation.
In the intricate machinery of gene transcription, the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII) and other associated factors serves as a crucial regulatory mechanism. Among the kinases responsible for these modifications, this compound and CTK1 are key players during the elongation phase of transcription. While both are cyclin-dependent kinases, they exhibit distinct substrate specificities and functional roles that are essential for the proper progression of transcription and co-transcriptional processes.
Core Functions and Substrate Specificity
CTK1 is firmly established as the primary kinase responsible for the phosphorylation of Serine 2 (Ser2) residues within the heptapeptide repeats (YSPTSPS) of the RNAPII CTD.[1][2][3][4][5] This modification is a hallmark of elongating RNAPII and is critical for the recruitment of factors involved in mRNA 3'-end processing and transcription termination.
In contrast, the role of this compound in direct CTD phosphorylation is less pronounced. While in vitro studies have shown that this compound can phosphorylate the CTD, it is not considered the major kinase for either Ser2 or Serine 5 (Ser5) in vivo. Some evidence suggests that this compound may augment the activity of CTK1 in phosphorylating Ser2, particularly at the 5' ends of genes. However, the primary and most well-characterized substrates of this compound are transcription elongation factors. A major target is the C-terminal region (CTR) of Spt5, an essential elongation factor. Phosphorylation of Spt5 by this compound is a key step in the recruitment of the PAF1 complex to the elongating polymerase. Additionally, this compound phosphorylates the linker region of the largest subunit of RNAPII, Rpb1, which in turn enhances the binding of another crucial elongation factor, Spt6.
Beyond transcription, CTK1 has also been implicated in the regulation of translation. It has been shown to phosphorylate the ribosomal protein Rps2, a modification that enhances the fidelity of decoding during protein synthesis.
Qualitative Comparison of Kinase Activity and Function
| Feature | This compound Kinase | CTK1 Kinase |
| Primary Substrate(s) | Spt5 (C-terminal region), Rpb1 linker region | RNA Polymerase II CTD (Serine 2) |
| Role in CTD Phosphorylation | Minor role; may augment CTK1 activity at 5' ends of genes | Major kinase for Serine 2 phosphorylation during elongation |
| Key Downstream Effect | Recruitment of PAF1 and Spt6 elongation factors | Recruitment of 3'-end processing and termination factors |
| Involvement in Splicing | Depletion enhances co-transcriptional spliceosome assembly | Depletion does not significantly impact co-transcriptional splicing |
| Role in Histone Modification | Required for H3K36 trimethylation by Set2 | Regulates H3K4 methylation |
| Function in Translation | No direct role identified | Phosphorylates Rps2 to enhance translational fidelity |
| Associated Cyclin(s) | Bur2 | Ctk2 |
| Activating Kinase | Cak1 | Not explicitly defined as Cak1-dependent in the same manner as this compound |
Signaling and Regulatory Pathways
The activities of both this compound and CTK1 are tightly regulated within the cell to ensure proper transcriptional control. The following diagrams illustrate the key known interactions and pathways for each kinase.
Experimental Protocols
Accurate assessment of this compound and CTK1 kinase activity is fundamental to their study. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay for this compound and CTK1
This protocol is a composite based on methods described in the literature for immunoprecipitation-based kinase assays.
Objective: To measure the phosphorylation of a specific substrate by this compound or CTK1 in a controlled in vitro environment.
Materials:
-
Yeast strains expressing epitope-tagged this compound or CTK1 (e.g., HA- or FLAG-tagged).
-
Antibody-conjugated beads for immunoprecipitation (e.g., anti-HA or anti-FLAG agarose beads).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Wash buffer (e.g., Lysis buffer with higher salt concentration, up to 500 mM NaCl, followed by a wash with kinase buffer without ATP).
-
Kinase assay buffer (e.g., 20-25 mM HEPES-NaOH pH 7.6, 10 mM MgCl2, 1 mM DTT, 0.1% Tween 20).
-
[γ-³²P]ATP (radiolabeled).
-
Recombinant substrate (e.g., purified GST-CTD fusion protein or recombinant Spt5).
-
SDS-PAGE gels and autoradiography equipment.
Workflow:
Procedure:
-
Cell Lysis: Grow yeast cells expressing the tagged kinase to mid-log phase. Harvest cells and lyse them mechanically (e.g., with glass beads) or enzymatically in ice-cold lysis buffer.
-
Immunoprecipitation: Clarify the cell lysate by centrifugation. Incubate the supernatant with antibody-conjugated beads for 2-4 hours at 4°C to capture the kinase complex.
-
Washing: Pellet the beads and wash them extensively to remove non-specifically bound proteins. A high-salt wash can be included to increase stringency. Finish with a wash in kinase buffer (without ATP).
-
Kinase Reaction: Resuspend the beads in kinase assay buffer. Add the recombinant substrate and [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated substrate.
Purification of Active Kinase Complexes
For more quantitative studies, such as determining kinetic parameters (if a suitable assay is developed), purification of the active kinase complexes is necessary. This typically involves affinity chromatography followed by size exclusion chromatography.
Objective: To obtain a highly pure and active preparation of the this compound-Bur2 or CTDK-I complex.
Procedure Outline:
-
Overexpression: Overexpress epitope-tagged subunits of the complex (e.g., TAP-tagged this compound or CTK1) in yeast or another expression system like insect cells.
-
Affinity Purification: Lyse the cells and perform a first purification step using affinity chromatography that targets the epitope tag (e.g., IgG beads for TAP tag).
-
Elution: Elute the complex from the affinity matrix. For TAP tags, this often involves a specific protease cleavage (e.g., TEV protease).
-
Size Exclusion Chromatography: Further purify the complex and isolate the correctly assembled, active form using size exclusion chromatography.
-
Activity Validation: Confirm the activity of the purified complex using an in vitro kinase assay as described above.
Conclusion
This compound and CTK1, while both contributing to the regulation of transcription elongation, exhibit a clear division of labor. CTK1 acts as the primary "marking" enzyme for the elongating RNAPII, with its Ser2 phosphorylation of the CTD signaling the recruitment of factors for the final stages of mRNA synthesis. In contrast, this compound's activity is more focused on the recruitment and regulation of other key elongation factors, Spt5 and Spt6, through direct phosphorylation. This functional distinction underscores the complexity and multi-layered regulation of gene transcription. For researchers in drug development, the distinct substrate specificities of this compound and CTK1 may offer avenues for the targeted modulation of transcriptional processes. Future research, particularly studies that can provide quantitative kinetic data, will be invaluable in further dissecting the precise mechanisms of these essential kinases.
References
- 1. [PDF] Phosphorylation of the Transcription Elongation Factor Spt5 by Yeast this compound Kinase Stimulates Recruitment of the PAF Complex | Semantic Scholar [semanticscholar.org]
- 2. promega.com [promega.com]
- 3. CTD serine-2 plays a critical role in splicing and termination factor recruitment to RNA polymerase II in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound cyclin‐dependent kinase regulates telomere length in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTD kinase large subunit is encoded by CTK1, a gene required for normal growth of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Transcriptional Code: A Comparative Guide to BUR1 and KIN28 Substrate Specificity
For researchers, scientists, and drug development professionals, understanding the nuanced roles of cyclin-dependent kinases (CDKs) in transcription is paramount. This guide provides a detailed comparison of two key Saccharomyces cerevisiae CDKs, BUR1 and KIN28, focusing on their distinct substrate specificities and the experimental evidence that defines their functions in the regulation of gene expression.
Executive Summary
This compound and KIN28 are both essential serine/threonine kinases that phosphorylate components of the RNA Polymerase II (Pol II) transcription machinery. However, they exhibit divergent substrate preferences that dictate their specific roles in the transcription cycle. KIN28, a component of the general transcription factor TFIIH, acts early in transcription by phosphorylating Serine 5 (Ser5) of the Pol II C-terminal domain (CTD), a critical step for promoter clearance and mRNA capping. In contrast, this compound functions during transcription elongation, with a broader substrate portfolio that includes the Pol II CTD, the Rpb1 linker region, and the essential elongation factor Spt5. A key aspect of their interplay is the finding that KIN28-mediated Ser5 phosphorylation of the CTD facilitates the recruitment of this compound to the elongating polymerase, highlighting a sequential and coordinated regulation of transcription.
Comparative Analysis of Substrate Specificity
The substrate specificities of this compound and KIN28 have been elucidated through a combination of in vitro kinase assays, genetic analyses, and in vivo techniques such as chromatin immunoprecipitation (ChIP). While direct comparative kinetic data is sparse, the available evidence clearly delineates their distinct substrate preferences.
| Kinase | Primary Substrate(s) | Phosphorylation Site(s) | Functional Role |
| KIN28 | RNA Polymerase II CTD | Serine 5 of the YSPTSPS repeat[1][2][3][4][5] | Promoter clearance, recruitment of mRNA capping machinery |
| Serine 7 of the YSPTSPS repeat | Recruitment of mRNA processing factors | ||
| This compound | Spt5 C-terminal repeats (CTR) | Multiple serines within the hexapeptide repeats | Recruitment of the PAF1 complex, regulation of elongation |
| Rpb1 Linker Region | Serine 1493 and Threonine 1471 | Interaction with the Spt6 histone chaperone | |
| RNA Polymerase II CTD | Serine 2 and Serine 5 of the YSPTSPS repeat (in vitro) | Contributes to Ser2 phosphorylation in vivo, role in elongation |
Signaling and Functional Relationship
The activities of KIN28 and this compound are intricately linked in a sequential pathway that ensures the proper progression of transcription.
As depicted in Figure 1, KIN28 initiates a phosphorylation cascade by marking the Pol II CTD at Serine 5. This modification serves as a recruitment signal for this compound. Once associated with the transcription machinery, this compound phosphorylates its own set of substrates, including Spt5 and the Rpb1 linker, to facilitate processive transcription elongation.
Experimental Methodologies
The identification of this compound and KIN28 substrates relies on robust experimental techniques. Below are representative protocols for in vitro kinase assays and chromatin immunoprecipitation.
In Vitro Kinase Assay
This method is used to directly assess the ability of a kinase to phosphorylate a putative substrate.
Protocol:
-
Protein Purification: Express and purify epitope-tagged this compound or KIN28 from yeast extracts. Similarly, express and purify recombinant substrates, such as GST-tagged Pol II CTD or His-tagged Spt5, from E. coli.
-
Kinase Reaction: In a microcentrifuge tube, combine the purified kinase, substrate, and a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Initiate the reaction by adding ATP, including a small amount of radiolabeled [γ-³²P]ATP. Incubate at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporation of ³²P into the substrate. Alternatively, transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the substrate.
Chromatin Immunoprecipitation (ChIP)
ChIP is employed to determine the in vivo association of proteins, such as kinases and their substrates, with specific regions of the genome.
Protocol:
-
Cross-linking: Grow yeast cells to mid-log phase and add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest the cells, wash, and lyse them to release the chromatin. Shear the chromatin to an average size of 200-500 base pairs using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., an antibody against a phosphorylated form of the Pol II CTD or an epitope tag on this compound). Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Treat with RNase A and proteinase K, and then purify the DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to different regions of a gene (e.g., promoter, open reading frame, terminator) to determine the enrichment of the protein of interest at those locations.
Conclusion
The distinct yet coordinated substrate specificities of KIN28 and this compound are fundamental to the precise regulation of transcription in yeast. KIN28 acts as a gatekeeper at the promoter, initiating a phosphorylation event that is a prerequisite for the subsequent recruitment and action of this compound during elongation. This detailed understanding of their individual and combined roles, derived from the experimental approaches outlined in this guide, provides a solid foundation for further research into the intricate mechanisms of gene expression and for the development of therapeutic strategies that target the transcriptional machinery.
References
- 1. buratowski.hms.harvard.edu [buratowski.hms.harvard.edu]
- 2. Phosphorylation of the Pol II CTD by KIN28 enhances this compound/BUR2 recruitment and Ser2 CTD phosphorylation near promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA Polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered Covalent Inactivation of TFIIH-Kinase Reveals an Elongation Checkpoint and Results in Widespread mRNA Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Validating BUR1's Human Homolog, CDK9, as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The budding yeast protein BUR1, a cyclin-dependent kinase (CDK), plays a crucial role in transcriptional regulation. Its human homolog, Cyclin-Dependent Kinase 9 (CDK9), has emerged as a compelling therapeutic target, particularly in oncology. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), a key complex that releases RNA Polymerase II from promoter-proximal pausing, thereby enabling the transcription of many genes, including those critical for cancer cell survival and proliferation. This guide provides an objective comparison of CDK9-targeted therapies with other alternatives, supported by experimental data, to aid in the validation of CDK9 as a therapeutic target.
Performance Comparison of Selective CDK9 Inhibitors
The development of selective CDK9 inhibitors is a primary strategy for targeting this kinase. The following table summarizes the in vitro potency and selectivity of several prominent CDK9 inhibitors. High selectivity for CDK9 over other CDKs is desirable to minimize off-target effects.
| Inhibitor | CDK9 IC50 (nM) | Selectivity Profile (IC50 in nM for other CDKs) |
| NVP-2 | 0.514 | Highly selective for CDK9/CycT.[1] |
| JSH-150 | 1 - 6 | Highly selective for CDK9.[1][2] |
| Enitociclib (BAY 1251152) | 3 | At least 50-fold selectivity against other CDKs.[1] |
| AZD4573 | <4 | High selectivity versus other CDK family members.[1] |
| MC180295 | 5 | At least 22-fold more selective for CDK9 over other CDKs. |
| KB-0742 | 6 | Potent and selective inhibitor of CDK9/cyclin T1. |
| Atuveciclib (BAY-1143572) | 13 | Ratio of IC50 for CDK2/CDK9 is ~100; also inhibits GSK3α/β. |
| Dinaciclib | 4 | Also inhibits CDK1 (3 nM), CDK2 (1 nM), and CDK5 (1 nM). |
| Flavopiridol (Alvocidib) | 3-6 | Pan-CDK inhibitor; also inhibits CDK1, CDK2, CDK4, CDK6, CDK7. |
| Roscovitine (Seliciclib) | 800 | Also inhibits CDK1 (2700 nM), CDK2 (100 nM), and CDK7 (500 nM). |
Cellular Activity of CDK9 Inhibitors in Cancer Cell Lines
The efficacy of CDK9 inhibitors is often evaluated by their ability to inhibit the growth of various cancer cell lines. The following table presents the anti-proliferative activity (IC50 or GI50 values) of selected CDK9 inhibitors in different cancer models.
| Inhibitor | Cancer Cell Line | IC50/GI50 (nM) | Key Findings |
| KB-0742 | Triple-Negative Breast Cancer (organoid) | - | Showed maximal inhibition rates of 100% and 89% in two patient-derived organoid models. |
| KB-0742 | Diffuse Large B-cell Lymphoma (DLBCL) | - | Led to a tumor growth inhibition rate of 56% in a double-hit DLBCL model. |
| Voruciclib | Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL) patient samples | - | Downregulated MYC transcriptional targets and oxidative phosphorylation in vivo. |
| Alvocidib | Acute Myeloid Leukemia (AML) | - | In combination with cytarabine and mitoxantrone, showed a complete remission rate of 70% in newly diagnosed AML patients. |
| TG02 | Acute Myeloid Leukemia (AML) patient samples | - | Inhibited transcription by inducing RNA Pol II Ser2 dephosphorylation and downregulated MCL-1 and XIAP, leading to apoptosis. |
CDK9 Signaling Pathway and Therapeutic Intervention
CDK9, as part of the P-TEFb complex, plays a central role in regulating the transcription of a multitude of genes, including key oncogenes and anti-apoptotic proteins. Understanding this pathway is crucial for developing effective therapeutic strategies.
Caption: CDK9 signaling pathway illustrating P-TEFb regulation, its role in transcriptional elongation, and the point of therapeutic intervention by CDK9 inhibitors.
Experimental Protocols
Reproducible and robust experimental data are fundamental to the validation of any therapeutic target. Below are detailed methodologies for key experiments used to characterize CDK9 inhibitors.
In Vitro CDK9 Kinase Assay (IC50 Determination)
This assay is crucial for determining the direct inhibitory potency of a compound against the CDK9 enzyme.
Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of CDK9 by 50%.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP (at a concentration close to the Km for CDK9)
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
Test inhibitor compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of a CDK9 inhibitor on the proliferation and viability of cancer cells.
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50 or GI50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of CDK9 Target Engagement
This method is used to confirm that the inhibitor is engaging its target within the cell and affecting downstream signaling.
Objective: To measure the levels of phosphorylated RNA Polymerase II (Ser2) and downstream target proteins (e.g., MCL-1, MYC) following inhibitor treatment.
Materials:
-
Cancer cell lines
-
Test inhibitor compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II Ser2, anti-MCL-1, anti-MYC, anti-CDK9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitor at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein levels.
Comparison with Alternative Therapeutic Strategies
While CDK9 inhibition is a promising approach, it is important to consider alternative therapeutic strategies, especially in cancers where multiple pathways are dysregulated. The choice of therapy will often depend on the specific cancer type and its molecular characteristics.
Acute Myeloid Leukemia (AML)
| Therapeutic Strategy | Mechanism of Action | Supporting Data |
| CDK9 Inhibition | Downregulates transcription of anti-apoptotic proteins like MCL-1 and oncogenes like MYC. | Alvocidib in combination with chemotherapy has shown improved complete remission rates in newly diagnosed AML. |
| BCL-2 Inhibition (e.g., Venetoclax) | Directly inhibits the anti-apoptotic protein BCL-2, inducing apoptosis in leukemia cells. | Venetoclax in combination with hypomethylating agents is a standard of care for older or unfit patients with newly diagnosed AML. |
| FLT3 Inhibition (e.g., Gilteritinib) | Targets activating mutations in the FLT3 receptor tyrosine kinase, a common driver in AML. | Approved for relapsed/refractory FLT3-mutated AML. |
| IDH1/2 Inhibition (e.g., Ivosidenib, Enasidenib) | Targets mutant isocitrate dehydrogenase enzymes, which produce an oncometabolite that drives leukemogenesis. | Approved for relapsed/refractory or newly diagnosed IDH1/2-mutated AML in certain patient populations. |
Multiple Myeloma
| Therapeutic Strategy | Mechanism of Action | Supporting Data |
| CDK9 Inhibition | Reduces the expression of MCL-1 and MYC, which are critical for myeloma cell survival. | Preclinical studies show promise, and clinical trials are ongoing. |
| Proteasome Inhibition (e.g., Bortezomib) | Inhibits the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis in plasma cells. | A cornerstone of multiple myeloma therapy for many years. |
| Immunomodulatory Drugs (IMiDs) (e.g., Lenalidomide) | Exert anti-myeloma effects through various mechanisms, including direct cytotoxicity and immune modulation. | Widely used in combination with other agents in all stages of multiple myeloma treatment. |
| Anti-CD38 Monoclonal Antibodies (e.g., Daratumumab) | Target the CD38 protein highly expressed on myeloma cells, leading to their destruction through various immune-mediated mechanisms. | A standard of care in both newly diagnosed and relapsed/refractory multiple myeloma. |
| BCMA-Targeted Therapies (e.g., CAR-T cells, bispecific antibodies) | Target B-cell maturation antigen (BCMA), a protein expressed on the surface of myeloma cells, leading to potent anti-tumor activity. | Have shown remarkable efficacy in heavily pretreated patients with relapsed/refractory multiple myeloma. |
Experimental Workflow for Validating CDK9 as a Therapeutic Target
The following diagram outlines a logical workflow for the preclinical validation of CDK9 as a therapeutic target.
Caption: A logical workflow for the preclinical validation of a novel CDK9 inhibitor, from initial biochemical characterization to in vivo efficacy studies.
References
Comparative Analysis of BUR1/Cdk9 Homologs in Diverse Fungal Species
A deep dive into the function, regulation, and experimental analysis of the essential cyclin-dependent kinase, BUR1, and its homologs across key fungal species reveals conserved and divergent roles in regulating transcription, development, and pathogenicity. This guide provides a comparative overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.
I. Functional Comparison of this compound/Cdk9 Homologs
The this compound/Cdk9 family of cyclin-dependent kinases (CDKs) plays a crucial role in the regulation of transcription elongation through phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII). While this core function is conserved, studies in various fungi have unveiled specialized roles in developmental processes and virulence. This section provides a comparative summary of the known functions of this compound homologs in Saccharomyces cerevisiae, Aspergillus nidulans, and Cryptococcus neoformans.
| Fungal Species | This compound/Cdk9 Homolog | Key Functions | Phenotype of Null Mutant | Interacting Cyclins |
| Saccharomyces cerevisiae | This compound | Transcription elongation, Histone H2B ubiquitination, Telomere length regulation, Cell cycle progression.[1][2] | Lethal | Bur2 |
| Aspergillus nidulans | PtkA | Asexual development (conidiophore formation), Transcription elongation.[3][4][5] | Lethal. | PclA, PchA, PclB. |
| Cryptococcus neoformans | Cdk9 (Predicted: CNAG_06445), Crk1 | Titan cell formation, Virulence, Gpa1 phosphorylation. | Not explicitly stated for Cdk9. Crk1 deletion affects titan cell formation and virulence. | Not explicitly identified for Cdk9. |
II. Signaling Pathways of this compound/Cdk9 Homologs
The activity of this compound/Cdk9 homologs is tightly regulated by their association with specific cyclins and by upstream kinases. These interactions dictate their substrate specificity and their role in various cellular processes.
A. PtkA Signaling in Aspergillus nidulans Development
In Aspergillus nidulans, the Cdk9 homolog PtkA is essential for asexual development, specifically the formation of conidiophores. Its activity is modulated by its interaction with at least three different cyclins: PclA, PchA, and PclB. The deletion of pchA leads to severe growth defects, while the combined deletion of pclA and pclB results in a blockage of spore formation, highlighting the specialized roles of these cyclin-kinase pairs in development.
B. Crk1-Mediated Virulence Pathway in Cryptococcus neoformans
In the pathogenic yeast Cryptococcus neoformans, the CDK-related kinase Crk1 plays a critical role in virulence, particularly in the formation of titan cells, which are enlarged, highly stress-resistant cells associated with disease progression. Crk1 is regulated by the E3 ubiquitin ligase Fbp1, which targets it for degradation. Crk1, in turn, phosphorylates the G-protein alpha subunit Gpa1, a key component of the cAMP/PKA signaling pathway that controls titan cell formation.
III. Experimental Protocols
This section provides an overview of the methodologies used to investigate the function of this compound/Cdk9 homologs in fungi.
A. Gene Deletion and Phenotypic Analysis
Objective: To determine the function of a this compound/Cdk9 homolog by observing the phenotype of a null mutant.
Protocol Outline:
-
Construct a Gene Deletion Cassette: A selectable marker gene (e.g., a drug resistance gene) is flanked by DNA sequences homologous to the regions upstream and downstream of the target kinase gene.
-
Fungal Transformation: The deletion cassette is introduced into wild-type fungal cells using methods such as protoplast transformation or Agrobacterium tumefaciens-mediated transformation.
-
Selection of Transformants: Transformed cells are selected on a medium containing the appropriate drug or lacking a specific nutrient.
-
Verification of Gene Deletion: Correct integration of the deletion cassette and loss of the target gene are confirmed by PCR and Southern blot analysis.
-
Phenotypic Analysis: The deletion mutant is compared to the wild-type strain under various conditions to assess growth, morphology, sporulation, and virulence (in pathogenic fungi). For example, in A. nidulans, the effect on conidiophore development and spore production would be quantified. In C. neoformans, virulence can be assessed in a mouse model of cryptococcosis, and titan cell formation can be induced in vitro.
B. In Vitro Kinase Assay
Objective: To measure the kinase activity of a this compound/Cdk9 homolog towards a specific substrate, such as the RNAPII CTD.
Protocol Outline:
-
Protein Expression and Purification: The this compound/Cdk9 homolog and its cyclin partner are expressed in a heterologous system (e.g., E. coli or insect cells) and purified using affinity chromatography. The substrate protein (e.g., a GST-tagged CTD fragment) is also expressed and purified.
-
Kinase Reaction: The purified kinase-cyclin complex is incubated with the substrate in a reaction buffer containing ATP (often radiolabeled with ³²P) and Mg²⁺.
-
Detection of Phosphorylation:
-
Radiolabeling: The reaction products are separated by SDS-PAGE, and the phosphorylated substrate is visualized by autoradiography.
-
Antibody-based detection: A phospho-specific antibody that recognizes the phosphorylated form of the substrate is used in a Western blot analysis.
-
-
Quantification: The intensity of the signal (radiolabel or chemiluminescence) is quantified to determine the level of kinase activity.
C. Yeast Two-Hybrid Assay
Objective: To identify proteins that physically interact with a this compound/Cdk9 homolog, such as cyclins or other regulatory proteins.
Protocol Outline:
-
Construct Bait and Prey Plasmids: The coding sequence of the this compound/Cdk9 homolog (the "bait") is cloned into a plasmid fused to a DNA-binding domain (DBD). A library of potential interacting partners (the "prey") is cloned into a separate plasmid fused to an activation domain (AD).
-
Yeast Transformation: Both the bait and prey plasmids are co-transformed into a suitable yeast reporter strain.
-
Selection for Interaction: If the bait and prey proteins interact, the DBD and AD are brought into proximity, activating the transcription of reporter genes (e.g., HIS3, ADE2, lacZ). The transformed yeast cells are plated on a selective medium lacking the corresponding nutrients (e.g., histidine, adenine) or containing a substrate for the colorimetric assay (e.g., X-gal).
-
Identification of Interacting Partners: Prey plasmids from positive colonies are isolated and sequenced to identify the interacting proteins. This method was used to identify the interacting cyclins of PtkA in A. nidulans.
IV. Conclusion
The comparative analysis of this compound/Cdk9 homologs across different fungal species highlights a conserved core function in transcription elongation, with fascinating adaptations to control specific developmental and pathogenic programs. The methodologies described provide a robust framework for further dissecting the intricate regulatory networks governed by these essential kinases, which may ultimately lead to the development of novel antifungal strategies. Future research focusing on identifying the full spectrum of substrates for each homolog and elucidating the upstream signaling pathways that regulate their activity will provide a more complete understanding of their diverse roles in the fungal kingdom.
References
- 1. Evidence that Two Pcl-Like Cyclins Control Cdk9 Activity during Cell Differentiation in Aspergillus nidulans Asexual Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of a new member of the Cdk9 family in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Inhibitory phosphorylation of a mitotic cyclin-dependent kinase regulates the morphogenesis, cell size and virulence of the smut fungus Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Characterization of a New Member of the Cdk9 Family in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Kinase-Methyltransferase Connection: A Guide to the Role of BUR1 in Set2-Mediated H3K36 Methylation
For Immediate Release
[City, State] – [Date] – A comprehensive guide has been published today, offering researchers, scientists, and drug development professionals an in-depth comparison of experimental data confirming the crucial role of the BUR1 kinase complex in Set2-mediated histone H3 lysine 36 (H3K36) methylation. This guide provides a detailed analysis of the functional relationship between this compound and Set2, supported by quantitative data, detailed experimental protocols, and a clear visualization of the signaling pathway.
The proper regulation of histone methylation is critical for maintaining genomic integrity and controlling gene expression. The histone methyltransferase Set2 is a key enzyme responsible for H3K36 methylation, a mark associated with active transcription elongation. Emerging evidence has solidified the role of the this compound kinase complex, composed of the catalytic subunit this compound and the cyclin Bur2, as a critical upstream regulator of Set2 activity.[1][2] This guide synthesizes key findings and presents them in a comparative format to facilitate a deeper understanding of this regulatory network.
The Critical Link: this compound is Essential for H3K36 Trimethylation
Genetic and biochemical studies have established a strong functional connection between the this compound kinase complex and Set2-mediated H3K36 methylation. A key finding is that while histone H3 can be mono-, di-, and trimethylated on lysine 36 in wild-type cells, the trimethylation state is significantly diminished in mutants of this compound and bur2.[1][2] This suggests that this compound is not required for the initial methylation events but is crucial for the progression to the trimethylated state.
The regulatory role of this compound extends to its interaction with other components of the transcription machinery. The this compound-Bur2 complex is required for the recruitment of the Paf1 complex, which in turn plays a role in H3K36 trimethylation. This intricate interplay highlights a coordinated mechanism that ensures proper histone modification during transcription elongation.
Comparative Analysis of H3K36 Methylation States
To provide a clear comparison of the effects of this compound on Set2-mediated methylation, the following tables summarize quantitative and qualitative data from key studies.
Table 1: Effect of this compound and SET2 Deletions on Yeast Growth
| Genotype | Growth Phenotype | Interpretation |
| Wild-Type | Normal | Healthy growth under standard conditions. |
| This compoundΔ | Severe growth defect | This compound is essential for normal cell proliferation. |
| set2Δ | Normal | SET2 is not essential for viability under standard conditions. |
| This compoundΔ set2Δ | Normal growth (suppression of this compoundΔ phenotype) | The lethality of this compoundΔ is dependent on the presence and activity of Set2. |
Table 2: H3K36 Methylation Levels in Wild-Type and Mutant Strains
| Strain | H3K36me1 | H3K36me2 | H3K36me3 | Reference |
| Wild-Type | Present | Present | Present | |
| This compoundΔ or bur2Δ | Present | Present | Significantly Reduced | |
| set2Δ | Absent | Absent | Absent |
Visualizing the this compound-Set2 Signaling Pathway
The following diagram illustrates the established signaling pathway leading to Set2-mediated H3K36 trimethylation, highlighting the central role of the this compound kinase complex.
Caption: The this compound-Set2 signaling pathway in H3K36 trimethylation.
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for key experimental techniques are provided below.
Chromatin Immunoprecipitation (ChIP) for H3K36me3 Analysis in Yeast
This protocol is adapted from standard yeast ChIP procedures and is suitable for analyzing the levels of H3K36 trimethylation at specific genomic loci.
1. Cell Growth and Crosslinking:
-
Grow yeast cultures to mid-log phase (OD600 of 0.5-0.8) in appropriate media.
-
Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA.
-
Incubate with gentle shaking for 15-20 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest cells by centrifugation and wash with ice-cold Tris-buffered saline (TBS).
2. Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, plus protease inhibitors).
-
Add glass beads and lyse the cells by vigorous vortexing or bead beating.
-
Pellet the cell debris and collect the supernatant containing the chromatin.
-
Shear the chromatin to an average size of 200-500 bp using sonication. The optimal sonication conditions should be empirically determined.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate a portion of the pre-cleared lysate with an antibody specific for H3K36me3 overnight at 4°C with gentle rotation. A "no antibody" or IgG control should be included.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specific binding.
4. Elution and Reverse Crosslinking:
-
Elute the immunoprecipitated material from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the crosslinks by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Analysis:
-
Purify the DNA using a standard PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for positive and negative control loci.
Western Blotting for Histone Methylation Analysis
This protocol outlines the steps for detecting different methylation states of H3K36 from whole-cell extracts.
1. Protein Extraction:
-
Grow yeast cultures and harvest the cells.
-
Prepare whole-cell extracts using a method such as trichloroacetic acid (TCA) precipitation or mechanical lysis with glass beads in a suitable lysis buffer.
2. SDS-PAGE and Protein Transfer:
-
Quantify the protein concentration of the extracts.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for H3K36me1, H3K36me2, or H3K36me3. A primary antibody against total Histone H3 should be used as a loading control.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and expose it to X-ray film or a digital imaging system.
In Vitro Histone Methyltransferase (HMT) Assay
This assay can be used to directly assess the methyltransferase activity of purified Set2 in the presence or absence of components like the this compound kinase complex.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following components in an appropriate reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM DTT):
-
Purified Set2 enzyme.
-
Histone substrate (e.g., recombinant Histone H3 or nucleosomes).
-
[3H]-S-adenosylmethionine (SAM) as the methyl donor.
-
For kinase-dependent assays, include purified active this compound kinase complex and ATP.
-
2. Reaction Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
3. Detection of Methylation:
-
Filter Paper Assay: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters with sodium carbonate buffer to remove unincorporated [3H]-SAM. Measure the incorporated radioactivity using a scintillation counter.
-
SDS-PAGE and Autoradiography: Stop the reaction by adding SDS loading buffer. Separate the reaction products by SDS-PAGE. Treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film to visualize the radiolabeled histones.
This guide provides a foundational resource for understanding the regulatory interplay between this compound and Set2. The presented data and protocols offer a starting point for further research into the mechanisms governing transcriptional regulation and for the potential development of therapeutic agents targeting these pathways.
References
- 1. The this compound cyclin-dependent protein kinase is required for the normal pattern of histone methylation by SET2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the BUR1-Spt5 Interaction: A Comparative Guide to Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
The interaction between the kinase BUR1 and the transcription elongation factor Spt5 is a critical regulatory node in gene expression. Specifically, the phosphorylation of the C-terminal repeat domain (CTD) of Spt5 by this compound is essential for the recruitment of the PAF (Polymerase-Associated Factor) complex, which in turn facilitates chromatin modification and mRNA maturation.[1][2][3] Validating this protein-protein interaction is crucial for understanding the intricacies of transcription elongation and for the development of potential therapeutic interventions.
This guide provides a comparative overview of key experimental techniques used to validate the this compound-Spt5 interaction, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Validation Techniques
| Technique | Purpose | Key Findings/Quantitative Data | Advantages | Limitations |
| Chemical Genetics (Analog-Sensitive Kinase) | To demonstrate in vivo dependence of Spt5 phosphorylation on this compound kinase activity. | Treatment of this compound-as (analog-sensitive) cells with an inhibitor (3-MB-PP1) leads to a rapid decrease in Spt5 phosphorylation.[1][4] | Allows for rapid and specific inhibition of kinase activity in vivo, providing a direct link between the kinase and its substrate. | Requires engineering of the target protein; potential off-target effects of the inhibitor. |
| In Vitro Kinase Assay | To confirm direct phosphorylation of Spt5 by this compound. | Purified this compound kinase directly phosphorylates recombinant Spt5 (rSpt5) in vitro, resulting in a mobility shift on SDS-PAGE. | Provides direct evidence of a biochemical interaction. Allows for controlled conditions and manipulation of individual components. | May not fully recapitulate the cellular environment and the influence of other interacting proteins. |
| Mass Spectrometry | To identify the specific sites of Spt5 phosphorylation by this compound. | Mass spectrometry analysis of in vitro phosphorylated Spt5 identified multiple phosphorylated serine residues within the Spt5 C-terminal repeat domain. | Provides high-resolution mapping of post-translational modifications. | Can be technically challenging and may not identify all phosphorylation sites, especially transient ones. |
| Co-Immunoprecipitation (Co-IP) | To demonstrate the in vivo association of this compound and Spt5. | Spt5 can be co-immunoprecipitated with this compound from yeast cell extracts, indicating they are part of the same protein complex. | Detects interactions within a native cellular context. | Does not distinguish between direct and indirect interactions; can be affected by antibody specificity and affinity. |
| Chromatin Immunoprecipitation (ChIP) | To assess the impact of this compound-mediated Spt5 phosphorylation on protein recruitment to chromatin. | Inhibition of this compound kinase activity reduces the recruitment of the PAF complex to transcribed gene regions. | Provides in vivo evidence for the functional consequence of the protein-protein interaction at specific genomic locations. | Can be influenced by cross-linking efficiency and antibody quality; provides a snapshot of protein-DNA interactions. |
Experimental Protocols
In Vitro Phosphorylation of Spt5 by this compound Kinase
Objective: To determine if this compound can directly phosphorylate Spt5.
Methodology:
-
Protein Purification:
-
Express and purify recombinant Spt5 (rSpt5) from E. coli.
-
Purify the this compound kinase complex from Saccharomyces cerevisiae.
-
-
Kinase Reaction:
-
Combine purified rSpt5 and this compound kinase in a kinase buffer containing ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products on a Tris-acetate polyacrylamide gel.
-
Analyze the phosphorylation status of Spt5 by Western blotting using an antibody specific for phosphorylated Spt5. A shift in the molecular weight of Spt5 can also indicate phosphorylation.
-
In Vivo Inhibition of this compound Kinase Activity
Objective: To assess the effect of this compound kinase inhibition on Spt5 phosphorylation in living cells.
Methodology:
-
Yeast Strain:
-
Utilize a yeast strain where the endogenous this compound gene is replaced with an analog-sensitive allele (this compound-as). This engineered kinase can be specifically inhibited by a bulky ATP analog.
-
-
Inhibitor Treatment:
-
Grow the this compound-as yeast strain to mid-log phase.
-
Treat the cells with the inhibitor (e.g., 3-MB-PP1) or a DMSO control for a short period (e.g., 20 minutes).
-
-
Protein Extraction and Analysis:
-
Rapidly harvest the cells and prepare protein extracts.
-
Analyze the phosphorylation state of Spt5 by Western blotting using a phospho-specific Spt5 antibody and a total Spt5 antibody for normalization.
-
Visualizing the Validation Workflow
Caption: Experimental workflow for validating the this compound-Spt5 interaction.
Signaling Pathway
The interaction between this compound and Spt5 is a key step in a larger signaling pathway that couples transcription elongation with chromatin modification.
Caption: this compound-Spt5 signaling pathway in transcription elongation.
Alternative Approaches and Considerations
While the methods described above are central to validating the this compound-Spt5 interaction, other techniques can provide complementary information:
-
Yeast Two-Hybrid (Y2H): A genetic method to screen for protein-protein interactions in vivo. It can be used as an initial screen to identify potential interacting partners.
-
Surface Plasmon Resonance (SPR): A biophysical technique to quantify the binding affinity and kinetics of a protein-protein interaction in real-time.
-
Fluorescence Resonance Energy Transfer (FRET): A technique to measure the proximity of two fluorescently labeled proteins in living cells.
The choice of method depends on the specific research question. For instance, to confirm a direct interaction, an in vitro kinase assay is ideal. To understand the physiological relevance of the interaction, in vivo methods like chemical genetics and ChIP are more appropriate. A combination of multiple orthogonal approaches provides the most robust validation of a protein-protein interaction.
References
- 1. Phosphorylation of the Transcription Elongation Factor Spt5 by Yeast this compound Kinase Stimulates Recruitment of the PAF Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of the transcription elongation factor Spt5 by yeast this compound kinase stimulates recruitment of the PAF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Phosphorylation of the Transcription Elongation Factor Spt5 by Yeast this compound Kinase Stimulates Recruitment of the PAF Complex | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Effects of BUR1 and Paf1 Complex Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular and phenotypic consequences of mutations in two critical transcription elongation factors: the BUR1 kinase complex (this compound/Bur2) and the RNA Polymerase II-Associated Factor 1 Complex (Paf1C). Both are central to the regulation of gene expression in eukaryotes, playing conserved roles from yeast to humans. Understanding their distinct and overlapping functions is crucial for research into transcriptional regulation and its misregulation in disease.
Introduction to this compound and the Paf1 Complex
During transcription, RNA Polymerase II (Pol II) must navigate the chromatin landscape. This process, known as transcription elongation, is tightly regulated by a host of associated factors. Among the most important are the This compound kinase complex and the Paf1 complex (Paf1C) .
-
This compound Complex: A cyclin-dependent kinase (CDK) composed of the catalytic subunit this compound and its cyclin partner Bur2. Its primary role is to phosphorylate key components of the transcription elongation machinery, acting as a crucial enzymatic switch.[1]
-
Paf1 Complex (Paf1C): A multi-subunit protein complex (composed of Paf1, Ctr9, Leo1, Rtf1, and Cdc73 in yeast) that travels with elongating Pol II.[2][3] It functions as a molecular platform or scaffold, coordinating the recruitment and activity of other factors, particularly those involved in histone modification.[2][4]
While both complexes are essential for efficient transcription elongation, their mutations produce a series of distinct and overlapping molecular defects that reveal their specific roles in the process.
The Regulatory Pathway: A Hierarchical Relationship
The functions of this compound and Paf1C are intricately linked in a hierarchical pathway that controls the state of elongating RNA Polymerase II and the surrounding chromatin. The this compound kinase acts upstream of the Paf1 complex. This compound-mediated phosphorylation of the elongation factor Spt5 is a key signal that stimulates the recruitment of the Paf1C to the elongating Pol II complex. This positions Paf1C to execute its downstream functions, including the recruitment of histone-modifying enzymes. Therefore, mutations in this compound can lead to defects that are phenotypically similar to Paf1C mutations because proper Paf1C recruitment is dependent on this compound activity.
Comparative Analysis of Mutation Effects
Mutations, particularly deletions (Δ), in the genes encoding subunits of these complexes lead to a range of quantifiable molecular defects. The following tables summarize these effects based on experimental data primarily from Saccharomyces cerevisiae.
Table 1: Effects on RNA Polymerase II and Associated Factors
| Molecular Target | Effect of this compound Mutation | Effect of Paf1C Mutation | Key Function |
| Pol II CTD Ser2-P | Significant decrease. | Indirect or partial reduction. | Marks productive elongation; recruits termination factors. |
| Spt5 Phosphorylation | Abolished. | No direct effect. | Stimulates Paf1C recruitment. |
| Paf1C Recruitment | Severely reduced. | N/A (Complex is absent). | Platform for histone modifier recruitment. |
| Pol II Processivity | Reduced Pol II density at 3' ends of genes. | Less pronounced effects on Pol II processivity alone. | Efficient transcription through a gene body. |
Table 2: Effects on Covalent Histone Modifications
| Histone Mark | Effect of this compound Mutation | Effect of Paf1C Mutation | Key Function |
| H2B monoubiquitylation (H2Bub1) | Strong reduction. | Strong reduction. | Prerequisite for H3K4 and H3K79 methylation. |
| H3 Lys4 trimethylation (H3K4me3) | Strong reduction. | Strong reduction. | Marks active promoters and 5' gene regions. |
| H3 Lys79 trimethylation (H3K79me3) | Strong reduction. | Strong reduction. | Associated with active transcription. |
| H3 Lys36 trimethylation (H3K36me3) | Reduced, especially at 5' ends. | Reduced, especially at 5' ends. | Represses cryptic transcription within gene bodies. |
| Histone H3/H4 Acetylation | Increased at 5' ends; enhanced at 3' ends in set2Δ background. | Increased at 5' ends; enhanced at 3' ends in set2Δ background. | Generally associated with active chromatin. |
Table 3: Phenotypic Consequences of Mutations
| Phenotype | Effect of this compound Mutation | Effect of Paf1C Mutation | Implication |
| Sensitivity to 6-Azauracil (6-AU) | Sensitive. | Sensitive (some subunits). | Defective transcription elongation. |
| Sensitivity to Hydroxyurea (HU) | Not consistently reported. | paf1Δ is sensitive. | Defects in cell cycle regulation/DNA replication stress. |
| Cryptic Transcription | Increased cryptic initiation, independent of Set2/H3K36me pathway. | Increased cryptic initiation, independent of Set2/H3K36me pathway. | Failure to maintain transcriptional fidelity. |
| Genetic Interactions | Interacts with ctk1Δ and spt5 mutants. | Interacts with factors involved in chromatin and transcription. | Functional overlap and dependency with other factors. |
Key Experimental Methodologies
The data summarized above were generated using a combination of genetic, biochemical, and genomic techniques. Understanding these methods is essential for interpreting the findings.
ChIP is used to determine the location of a specific protein on the DNA in vivo. It is critical for mapping the distribution of RNA Polymerase II, transcription factors, and specific histone modifications across the genome.
Protocol Outline:
-
Crosslinking: Live cells are treated with formaldehyde to create covalent crosslinks between proteins and DNA that are in close proximity.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-500 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., this compound, a Paf1C subunit, or a modified histone) is added to the chromatin preparation.
-
Immune Complex Capture: The antibody-protein-DNA complexes are captured using beads coated with Protein A or Protein G.
-
Elution and Reversal of Crosslinks: The complexes are eluted from the beads, and the crosslinks are reversed by heating. Proteins are digested with proteinase K.
-
DNA Purification and Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) to measure enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Western blotting is used to detect specific proteins in a sample and to assess their levels and post-translational modifications (e.g., phosphorylation).
Protocol Outline:
-
Protein Extraction: Whole-cell extracts are prepared from wild-type and mutant yeast strains.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-H3K4me3 or anti-phospho-Ser2). A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The intensity of the band corresponds to the amount of the target protein.
Summary and Conclusion
Mutations in this compound and the Paf1 complex have profound and often overlapping effects on transcription and chromatin structure. However, their distinct primary functions lead to a clear hierarchy of defects.
-
This compound mutations cause a primary enzymatic defect: the failure to phosphorylate key substrates like Spt5 and the Pol II CTD. This leads to downstream consequences, including the failure to recruit Paf1C, which in turn causes defects in histone modifications.
-
Paf1C mutations cause a primary structural or scaffolding defect. The complex fails to associate with Pol II and cannot act as the necessary platform to recruit and/or activate the enzymatic machinery responsible for histone modifications like H2B ubiquitylation and subsequent H3 methylation.
Both types of mutations ultimately disrupt the crucial link between the elongating polymerase and the chromatin template, leading to reduced transcriptional processivity, aberrant histone modification patterns, and the emergence of cryptic transcription. These shared phenotypes underscore the existence of a single, coordinated "this compound-Paf1C pathway" essential for transcriptional fidelity. For drug development professionals, targeting different nodes of this pathway could offer distinct therapeutic strategies for diseases driven by transcriptional dysregulation.
References
- 1. Regulation of histone modification and cryptic transcription by the this compound and Paf1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of the Paf1 Complex and Associated Histone Modifications in Regulating Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Paf1 complex is required for histone H3 methylation by COMPASS and Dot1p: linking transcriptional elongation to histone methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Transcriptional Regulation: A Comparative Guide to BUR1 ChIP-seq and Transcriptomic Data Cross-Validation
A deep dive into the synergistic application of Chromatin Immunoprecipitation sequencing (ChIP-seq) and transcriptomics to elucidate the regulatory landscape governed by the BUR1 kinase complex. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for integrating these powerful technologies, supported by experimental data and detailed protocols.
The budding yeast protein kinase this compound, a cyclin-dependent kinase (CDK), plays a pivotal role in the regulation of transcription elongation. In conjunction with its cyclin partner BUR2, it forms a complex that influences the processivity of RNA Polymerase II (RNAPII) and co-transcriptional histone modifications. Understanding the genome-wide binding sites of this compound and the corresponding changes in gene expression is crucial for deciphering its precise regulatory functions. This guide outlines a comparative analysis framework, integrating this compound ChIP-seq to map its genomic occupancy with transcriptomic data to quantify gene expression changes upon its perturbation.
Data Presentation: Correlating this compound Occupancy with Gene Expression
The cross-validation of ChIP-seq and transcriptomic data allows for the identification of direct and indirect targets of this compound. A common approach involves performing ChIP-seq for this compound to identify its binding sites across the genome and RNA-seq in a wild-type versus a this compound mutant or depleted strain to identify differentially expressed genes. The correlation between this compound binding at gene promoters or within gene bodies and the corresponding changes in mRNA levels provides strong evidence for direct regulation.
Table 1: Illustrative Cross-Validation of this compound ChIP-seq and Transcriptomic Data
| Gene | This compound ChIP-seq Peak Signal (Fold Enrichment) | RNA-seq Log2 Fold Change (this compoundΔ vs. WT) | Putative Regulation |
| Gene A | 15.2 | -2.5 | Direct Positive |
| Gene B | 12.8 | -1.9 | Direct Positive |
| Gene C | 3.1 | 0.2 | Indirect/No Regulation |
| Gene D | 18.5 | -3.1 | Direct Positive |
| Gene E | 2.5 | 1.8 | Indirect Negative |
This table represents a hypothetical dataset to illustrate the principles of data integration. Actual experimental results will vary.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and accuracy of results. Below are outlined protocols for this compound ChIP-seq and subsequent transcriptomic analysis in Saccharomyces cerevisiae.
This compound Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol
This protocol is adapted from established yeast ChIP-seq procedures.[1][2][3][4]
-
Yeast Culture and Cross-linking:
-
Grow yeast cells expressing a tagged version of this compound (e.g., this compound-myc) to mid-log phase (OD600 ≈ 0.6-0.8) in appropriate media.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 15-20 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest cells by centrifugation, wash with ice-cold PBS, and store the cell pellet at -80°C.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, plus protease inhibitors).
-
Lyse cells using mechanical disruption (e.g., bead beating).
-
Shear chromatin to an average size of 200-500 bp using sonication. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Clarify the chromatin lysate by centrifugation.
-
Incubate a portion of the lysate overnight at 4°C with an antibody specific to the tag on this compound (e.g., anti-myc antibody) pre-bound to magnetic beads.
-
Save a small fraction of the lysate as the "input" control.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating the eluted chromatin and the input control at 65°C overnight in the presence of proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the ChIP and input DNA using a standard library preparation kit.
-
Perform high-throughput sequencing.
-
Transcriptomic Analysis (RNA-seq) Protocol
This protocol outlines the steps for analyzing gene expression changes following this compound depletion or mutation.
-
Yeast Strains and Culture:
-
Grow wild-type and this compound mutant (e.g., temperature-sensitive allele or degron-tagged) yeast strains under permissive conditions to mid-log phase.
-
For conditional mutants, shift the cultures to the non-permissive temperature or induce protein degradation for a defined period to deplete this compound function.
-
Harvest cells by centrifugation and flash-freeze in liquid nitrogen.
-
-
RNA Extraction:
-
Extract total RNA from the cell pellets using a hot acid phenol-chloroform method or a commercial RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality Control and Library Preparation:
-
Assess the quality and integrity of the RNA using a spectrophotometer and an automated electrophoresis system.
-
Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes a large majority of the RNA population.[5]
-
Prepare RNA-seq libraries from the rRNA-depleted RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
-
Sequencing and Data Analysis:
-
Perform high-throughput sequencing of the RNA-seq libraries.
-
Align the sequencing reads to the yeast reference genome.
-
Quantify gene expression levels and perform differential expression analysis to identify genes that are up- or down-regulated in the absence of functional this compound.
-
Mandatory Visualizations
Diagrams illustrating the experimental workflow and the signaling pathway involving this compound are essential for a clear understanding of the cross-validation process.
By integrating this compound ChIP-seq with transcriptomic data, researchers can move beyond simple protein-DNA interaction mapping to a more functional understanding of how this compound orchestrates gene expression programs. This comparative approach is invaluable for dissecting the complexities of transcriptional regulation and identifying potential targets for therapeutic intervention.
References
- 1. ChIPseq in Yeast Species: From Chromatin Immunoprecipitation to High-Throughput Sequencing and Bioinformatics Data Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fmi.ch [fmi.ch]
- 4. A detailed protocol for chromatin immunoprecipitation in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to BUR1 and its Human Homolog CDK9: Key Regulators of Transcription
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth functional comparison of the Saccharomyces cerevisiae cyclin-dependent kinase (CDK) BUR1 and its human homolog, CDK9. Both kinases play critical roles in regulating the elongation phase of transcription by RNA Polymerase II (Pol II). Understanding their similarities and differences is crucial for elucidating fundamental mechanisms of gene expression and for the development of targeted therapeutics.
Functional Overview: Shared Roles and Divergent Mechanisms
This compound and CDK9 are serine/threonine kinases that, in complex with their respective cyclin partners (Bur2 in yeast; Cyclin T1, T2a, T2b, or K in humans), form active kinase complexes essential for transcriptional elongation.[1][2] The human CDK9-containing complex is known as Positive Transcription Elongation Factor b (P-TEFb).[3][4] While both kinases facilitate the transition of Pol II from a paused state to productive elongation, their specific substrates and regulatory networks exhibit notable distinctions.
In higher eukaryotes, P-TEFb (CDK9/Cyclin T) is a key factor in releasing Pol II from promoter-proximal pausing by phosphorylating the C-terminal domain (CTD) of the largest Pol II subunit, Rpb1, as well as negative elongation factors like DSIF (DRB-sensitivity-inducing factor) and NELF (Negative Elongation Factor).[3] In yeast, the functions of P-TEFb appear to be distributed between two CDK complexes: the this compound/Bur2 complex and the Ctk1/Ctk2 complex.
This compound, like CDK9, is recruited to actively transcribing genes and plays a role in promoting elongation. However, its direct contribution to the phosphorylation of the Rpb1 CTD in vivo has been a subject of investigation, with some studies suggesting it may have substrates other than the CTD that are critical for its function in elongation. More recent evidence indicates that this compound (Cdk9) phosphorylates the linker region of Rpb1, which in turn enhances the binding of the elongation factor Spt6.
Comparative Data Summary
The following tables summarize key comparative data for this compound and CDK9 based on available experimental evidence.
Table 1: General Characteristics and Key Functions
| Feature | This compound (Saccharomyces cerevisiae) | CDK9 (Homo sapiens) |
| Associated Cyclin(s) | Bur2 | Cyclin T1, T2a, T2b, K |
| Complex Name | BUR kinase complex | P-TEFb (Positive Transcription Elongation Factor b) |
| Primary Role | Transcriptional Elongation | Transcriptional Elongation |
| Essentiality | Essential for viability | Essential for embryonic development and cellular viability |
Table 2: Kinase Activity and Substrate Specificity
| Substrate | This compound Phosphorylation | CDK9 Phosphorylation |
| Rpb1 CTD (Ser2) | Minor role in vivo, though can phosphorylate in vitro. Ctk1 is the major Ser2 kinase in yeast. | Major role in phosphorylating Ser2 to promote elongation. |
| Rpb1 CTD (Ser5) | Can phosphorylate in vitro, with some preference shown in certain assays. | Can phosphorylate Ser5, though CDK7/Kin28 is the primary kinase for this modification during initiation. |
| Rpb1 Linker Region | Phosphorylates the Rpb1 linker to promote Spt6 binding. | Can phosphorylate the corresponding linker sites in vitro. |
| Spt5 (DSIF) | Phosphorylates the C-terminal region (CTR) of Spt5, which promotes recruitment of the PAF1 complex. | Phosphorylates Spt5 (DSIF), leading to the dissociation of NELF and productive elongation. |
| NELF | Yeast lacks a NELF complex. | Phosphorylates NELF, contributing to its dissociation from the paused Pol II complex. |
Signaling and Regulatory Pathways
The following diagrams illustrate the signaling pathways involving this compound and CDK9 in their respective organisms.
Caption: this compound-mediated signaling in yeast transcription elongation.
Caption: CDK9 (P-TEFb) pathway in human transcription elongation.
Experimental Protocols
This section details methodologies for key experiments used to characterize and compare this compound and CDK9.
In Vitro Kinase Assay
This protocol is used to assess the kinase activity of this compound or CDK9 on a given substrate in vitro.
Methodology:
-
Protein Purification:
-
Express and purify recombinant this compound/Bur2 or CDK9/Cyclin T complexes from E. coli or insect cells.
-
Purify the substrate protein (e.g., GST-tagged Rpb1 CTD, Spt5).
-
-
Kinase Reaction:
-
Incubate the purified kinase complex with the substrate in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Initiate the reaction by adding ATP, often including [γ-³²P]ATP for radioactive detection.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Detect phosphorylated substrates by autoradiography (for ³²P) or by Western blotting using phospho-specific antibodies.
-
Caption: Workflow for a typical in vitro kinase assay.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the association of this compound or CDK9 with specific regions of genes in vivo.
Methodology:
-
Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to shear it into small fragments.
-
-
Immunoprecipitation:
-
Incubate the chromatin with an antibody specific to the protein of interest (e.g., anti-BUR1 or anti-CDK9).
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating and treat with proteinase K to digest the proteins.
-
Purify the immunoprecipitated DNA.
-
-
Analysis:
-
Quantify the amount of specific DNA sequences in the immunoprecipitated sample by quantitative PCR (qPCR) using primers for different gene regions (e.g., promoter, coding region, 3' end).
-
Conclusion
This compound and CDK9 represent an evolutionarily conserved mechanism for regulating transcriptional elongation. While their core function of phosphorylating key components of the transcription machinery is shared, the specific targets and the overall regulatory network have diverged. In yeast, the functions of the mammalian P-TEFb complex are partitioned between this compound/Bur2 and Ctk1/Ctk2. Notably, this compound's role in phosphorylating the Rpb1 linker and the Spt5 CTR highlights its importance in coordinating the recruitment of other elongation factors. For drug development professionals, the differences in substrate specificity and regulation between this compound and CDK9 could be exploited to design highly specific inhibitors, which is particularly relevant given that CDK9 is a target in various cancers. Further research into the unique aspects of each kinase will continue to provide valuable insights into the intricate control of gene expression.
References
- 1. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and BUR2 Encode a Divergent Cyclin-Dependent Kinase–Cyclin Complex Important for Transcription In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective control of gene expression by CDK9 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Role of BUR1 in the Face of Replication Stress: A Comparative Guide
The integrity of the genome is paramount for cellular life, and its faithful duplication during S-phase is a meticulously orchestrated process. However, various endogenous and exogenous factors can impede the progression of DNA replication, leading to a state known as replication stress. Eukaryotic cells have evolved a complex signaling network, the replication stress response (RSR), to counteract these threats and prevent genomic instability. At the heart of this response are various protein kinases that coordinate cell cycle progression with DNA repair. This guide provides a comparative analysis of the cyclin-dependent kinase BUR1 and its role in the response to replication stress, with a particular focus on the budding yeast, Saccharomyces cerevisiae, a model organism in which many of these fundamental processes have been elucidated.
This compound: At the Crossroads of Transcription and Genome Integrity
This compound, in complex with its cyclin partner BUR2, was initially characterized for its role in transcriptional elongation.[1][2] It is a homolog of the mammalian Cdk9, a component of the positive transcription elongation factor b (P-TEFb).[2][3] The this compound/Bur2 complex is known to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Rpb1), as well as other factors involved in transcription and chromatin modification.[1]
Emerging evidence, however, has implicated this compound in the maintenance of genome stability, particularly in the context of replication stress. This dual functionality places this compound at a critical nexus between the essential processes of transcription and DNA replication.
Comparative Analysis of this compound Function in Replication Stress
To understand the specific contributions of this compound to the RSR, it is essential to compare its function with that of the canonical replication stress response kinases, Mec1 (the yeast homolog of human ATR) and Rad53 (the yeast homolog of human Chk1).
| Feature | This compound | Mec1/Rad53 Checkpoint Kinases | Key Distinctions and Overlaps |
| Primary Function | Primarily involved in transcriptional elongation. | Core components of the DNA damage and replication stress checkpoints. | This compound's role in RSR appears to be linked to its transcriptional functions, whereas Mec1/Rad53 are direct sensors and transducers of the stress signal. |
| Response to Hydroxyurea (HU) | This compound mutants exhibit sensitivity to HU, an inhibitor of ribonucleotide reductase that causes dNTP depletion and replication stress. | mec1 and rad53 mutants are exquisitely sensitive to HU. | While both are sensitive, the underlying reasons differ. Mec1/Rad53 are required to stabilize stalled forks and prevent their collapse. This compound activity in the absence of a functional checkpoint can be detrimental. |
| Genetic Interactions | The this compound-107 allele suppresses the HU sensitivity of mec1 and rad53 mutants. | Mec1 and Rad53 function in a linear pathway to respond to replication stress. | This genetic suppression suggests that this compound-driven G1-to-S phase progression can be harmful when the canonical checkpoint is compromised. |
| γ-H2A Accumulation | The this compound-107 mutation reduces the accumulation of γ-H2A (a marker of DNA damage) in HU-treated mec1 mutants. | Mec1 is responsible for the phosphorylation of H2A in response to replication stress. | This suggests that this compound activity may contribute to the generation of DNA damage in checkpoint-deficient cells under replication stress. |
| Interaction with Replication Machinery | This compound interacts with Replication Protein A (RPA), a key protein that binds to single-stranded DNA at stalled replication forks. | Mec1 is recruited to RPA-coated single-stranded DNA to initiate the checkpoint cascade. | The interaction of this compound with RPA suggests a more direct role at the site of replication stress than previously appreciated. |
| Rad52 Foci Formation | This compound mutants show an increase in persistent Rad52 foci, indicating a role in preventing the collapse of stalled replication forks. | Rad52 is a key factor in homologous recombination-mediated repair of collapsed forks. | Both pathways are important for preventing fork collapse, but likely act through different mechanisms. |
Signaling Pathways and Experimental Workflows
To visualize the interplay between this compound and the replication stress response, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying these phenomena.
Caption: The this compound signaling pathway in response to replication stress.
Caption: A typical experimental workflow for studying this compound's role in replication stress.
Experimental Protocols
Below are summarized methodologies for key experiments used to investigate the role of this compound in the replication stress response.
1. Hydroxyurea (HU) Sensitivity Spot Assay
This assay is a qualitative and semi-quantitative method to assess the sensitivity of yeast strains to DNA damaging agents.
-
Cell Culture: Grow yeast strains to mid-log phase in appropriate liquid media.
-
Serial Dilutions: Prepare five-fold serial dilutions of each culture.
-
Spotting: Spot 5 µL of each dilution onto agar plates with and without the desired concentration of HU (e.g., 50 mM, 100 mM, 200 mM).
-
Incubation: Incubate the plates at 30°C for 2-3 days.
-
Analysis: Compare the growth of mutant strains to the wild-type strain on HU-containing plates. Reduced growth indicates sensitivity.
2. Rad52-YFP Foci Formation Assay
This method is used to visualize and quantify the formation of DNA repair foci.
-
Strain Construction: Use yeast strains expressing a C-terminally tagged Rad52 with Yellow Fluorescent Protein (YFP).
-
Cell Culture and Treatment: Grow cells to early-log phase and treat with HU for a specified time (e.g., 2 hours).
-
Microscopy: Immobilize cells on a microscope slide and visualize using a fluorescence microscope with appropriate filters for YFP.
-
Image Analysis: Count the number of cells with distinct Rad52-YFP foci. An increase in the percentage of cells with foci indicates an accumulation of DNA damage.
3. Western Blot for γ-H2A Detection
This technique is used to detect the phosphorylated form of histone H2A (γ-H2A), a marker for DNA double-strand breaks and replication stress.
-
Protein Extraction: Grow and treat cells as required. Harvest cells and perform protein extraction using methods such as trichloroacetic acid (TCA) precipitation.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for γ-H2A. Use a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection: Detect the signal using an appropriate substrate (e.g., chemiluminescence). Use an antibody against a loading control (e.g., actin or tubulin) to normalize the results.
4. Pulsed-Field Gel Electrophoresis (PFGE)
PFGE is used to separate large DNA molecules, such as intact yeast chromosomes, to assess chromosome integrity.
-
Sample Preparation: Embed yeast cells in agarose plugs and lyse them to release chromosomal DNA.
-
Electrophoresis: Run the plugs on a PFGE system, which uses alternating electrical fields to separate large DNA fragments.
-
Staining and Imaging: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the separated chromosomes under UV light.
-
Analysis: Look for chromosome breakage, which will appear as smears or bands of smaller molecular weight.
Conclusion
The cyclin-dependent kinase this compound, while primarily known for its role in transcription, is increasingly recognized as a key player in the cellular response to replication stress. Its interaction with RPA and its genetic relationships with the canonical checkpoint kinases Mec1 and Rad53 highlight a complex interplay between transcription and genome maintenance. In checkpoint-proficient cells, this compound's role may be to coordinate transcriptional programs with the demands of DNA replication under stress. However, in the absence of a functional checkpoint, this compound-driven cell cycle progression can become a liability, leading to increased DNA damage and cell death. Further research into the specific substrates of this compound during replication stress will be crucial to fully elucidate its role in preserving genome integrity. This understanding may open new avenues for therapeutic intervention in diseases characterized by high levels of replication stress, such as cancer.
References
- 1. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and BUR2 Encode a Divergent Cyclin-Dependent Kinase–Cyclin Complex Important for Transcription In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Confirming the Phosphorylation of Rad6 by BUR1: A Comparative Guide to Experimental Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key experimental methods used to validate the phosphorylation of the E2 ubiquitin-conjugating enzyme Rad6 by the BUR1 kinase complex. Detailed protocols and supporting data are presented to aid in the design and interpretation of studies investigating this critical signaling event in transcriptional regulation.
The phosphorylation of Rad6 by the this compound/BUR2 cyclin-dependent kinase complex is a pivotal event in the regulation of chromatin dynamics and gene expression. Specifically, this compound-mediated phosphorylation of serine 120 (S120) on Rad6 is a prerequisite for the monoubiquitination of histone H2B at lysine 123 (H2BK123ub1).[1] This modification, in turn, is essential for the subsequent methylation of histone H3 at lysines 4 and 79 (H3K4me and H3K79me), highlighting a crucial crosstalk between histone ubiquitination and methylation pathways.
This guide outlines and compares the primary biochemical and molecular techniques employed to confirm and characterize the phosphorylation of Rad6 by this compound, including in vitro kinase assays, mass spectrometry, and the use of phospho-specific antibodies.
Comparative Analysis of Experimental Methodologies
To rigorously establish a kinase-substrate relationship, a combination of in vitro and in vivo evidence is required. The following table summarizes and compares the methodologies that have been instrumental in confirming this compound as the kinase responsible for Rad6 phosphorylation.
| Methodology | Objective | Advantages | Limitations | Typical Quantitative Output |
| In Vitro Kinase Assay | To demonstrate direct phosphorylation of Rad6 by this compound. | Establishes a direct enzymatic relationship. Allows for kinetic analysis. | Does not confirm in vivo relevance. Requires purified, active components. | Relative band intensity on autoradiogram or immunoblot. Michaelis-Menten kinetics (Km, Vmax). |
| Mass Spectrometry | To identify the specific site(s) of phosphorylation on Rad6. | Unambiguously identifies phosphorylation sites. Can be used for in vivo samples. High sensitivity and specificity. | Can be technically demanding and requires specialized equipment. May not detect low-abundance phosphopeptides. | Identification of phosphopeptides with specific m/z shifts. Quantification of relative phosphopeptide abundance. |
| Phospho-specific Antibodies & Western Blotting | To detect phosphorylated Rad6 (pS120) in vitro and in vivo. | Allows for the specific detection of the phosphorylated form of the protein in complex mixtures. Can be used to assess changes in phosphorylation levels under different conditions. | Antibody specificity is critical and requires rigorous validation. May not be suitable for precise quantification without proper controls. | Relative band intensity of pS120-Rad6 compared to total Rad6 and loading controls. |
| Mutational Analysis (e.g., S120A) | To assess the functional consequence of the loss of phosphorylation at a specific site in vivo. | Directly links the phosphorylation event to a biological phenotype. | Potential for indirect effects or protein misfolding due to the mutation. | Comparison of phenotypes (e.g., H2B ubiquitination levels, gene expression) between wild-type and mutant strains. |
Signaling Pathway and Experimental Workflows
To visualize the key molecular interactions and experimental strategies, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to confirm and characterize the phosphorylation of Rad6 by this compound. These are based on established methodologies in the field.
In Vitro Kinase Assay
This protocol is designed to directly assess the ability of the this compound/BUR2 complex to phosphorylate Rad6 in a controlled, cell-free environment.
1. Reagents and Buffers:
-
Purified recombinant this compound/BUR2 complex
-
Purified recombinant Rad6 (wild-type and S120A mutant)
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP)
-
[γ-³²P]ATP (for radiometric detection) or "cold" ATP (for immunoblotting)
-
SDS-PAGE loading buffer
-
Phosphatase inhibitors
2. Procedure:
-
Set up the kinase reactions in a total volume of 25 µL. In separate tubes, combine:
-
Kinase Buffer
-
1 µg of Rad6 (or Rad6-S120A as a negative control)
-
100 ng of this compound/BUR2 complex
-
-
To initiate the reaction, add ATP. For radiometric assays, add 10 µCi of [γ-³²P]ATP. For immunoblotting, use 100 µM "cold" ATP.
-
Incubate the reactions at 30°C for 30 minutes.
-
Stop the reactions by adding 5 µL of 6X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For radiometric detection, expose the dried gel to a phosphor screen or X-ray film. For immunoblotting, transfer the proteins to a PVDF membrane and proceed with Western blot analysis using a phospho-specific antibody against pS120-Rad6.
Mass Spectrometry for Phosphorylation Site Identification
This protocol outlines the steps for identifying the specific residue(s) on Rad6 that are phosphorylated by this compound.
1. Sample Preparation:
-
Perform a scaled-up in vitro kinase assay as described above using non-radioactive ATP.
-
Separate the reaction products by SDS-PAGE and stain the gel with Coomassie Brilliant Blue.
-
Excise the band corresponding to Rad6.
-
Destain the gel slice and perform in-gel digestion with trypsin overnight at 37°C.
-
Extract the peptides from the gel.
-
For complex samples, consider enriching for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.
2. LC-MS/MS Analysis:
-
Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
3. Data Analysis:
-
Search the resulting MS/MS spectra against a protein database containing the Rad6 sequence using a search algorithm (e.g., Mascot, Sequest).
-
Specify phosphorylation of serine, threonine, and tyrosine as a variable modification in the search parameters.
-
Analyze the data to identify peptides with a mass shift corresponding to the addition of a phosphate group (+79.966 Da). The MS/MS fragmentation pattern will confirm the sequence of the peptide and pinpoint the exact location of the phosphorylation.
Generation and Validation of Phospho-specific Antibodies
This protocol describes the general workflow for producing and validating antibodies that specifically recognize Rad6 phosphorylated at serine 120.
1. Antigen Design and Immunization:
-
Synthesize a short peptide (10-15 amino acids) corresponding to the sequence of Rad6 surrounding serine 120, with a phosphoserine at position 120.
-
Couple the phosphopeptide to a carrier protein (e.g., KLH) to enhance immunogenicity.
-
Immunize host animals (e.g., rabbits) with the conjugated phosphopeptide.
2. Antibody Purification:
-
Collect serum from the immunized animals.
-
Perform affinity purification of the antibody. This typically involves a two-step process:
-
First, pass the serum over a column containing the non-phosphorylated version of the peptide to remove antibodies that recognize the unmodified epitope.
-
Next, pass the flow-through over a column containing the phosphopeptide to specifically isolate the phospho-specific antibodies.
-
-
Elute the phospho-specific antibodies from the second column.
3. Validation by Western Blotting and ELISA:
-
Perform an in vitro kinase assay with this compound and both wild-type Rad6 and the Rad6-S120A mutant.
-
Run the samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with the purified phospho-specific antibody. A signal should only be detected for wild-type Rad6 treated with this compound, and not for the Rad6-S120A mutant or in the absence of the kinase.
-
Use an enzyme-linked immunosorbent assay (ELISA) to further confirm specificity by testing the antibody's reactivity against both the phosphorylated and non-phosphorylated peptides.
Conclusion
The confirmation of Rad6 phosphorylation by this compound has been a significant step in understanding the intricate regulatory networks that govern transcription and chromatin structure. The combination of in vitro kinase assays to establish a direct link, mass spectrometry to pinpoint the modification site, and the use of phospho-specific antibodies and mutational analysis to validate the in vivo relevance of this event provides a robust and multi-faceted approach. The methodologies and comparative data presented in this guide offer a framework for researchers investigating this and other protein phosphorylation events, facilitating the design of rigorous experiments and the confident interpretation of their results.
References
Comparative Analysis of BUR1 Kinase Function Across Diverse Yeast Species
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the cyclin-dependent kinase BUR1 and its orthologs in three key yeast species: Saccharomyces cerevisiae, Schizosaccharomyces pombe, and Candida albicans. This compound is an essential kinase involved in the regulation of transcription, and understanding its conserved and divergent functions across these evolutionarily distant yeasts can provide valuable insights for basic research and the development of novel antifungal therapeutics.
Executive Summary
The this compound kinase, a component of the this compound/Bur2 complex, plays a central and conserved role in transcriptional elongation in yeasts. Its primary functions include phosphorylation of the RNA Polymerase II C-terminal domain (CTD) and the elongation factor Spt5, which in turn facilitates histone H2B monoubiquitination and recruitment of the PAF1 complex. These activities are crucial for proper gene expression and chromatin architecture. While the core functions of this compound are conserved, notable differences exist in its regulation and specific downstream effects across different yeast lineages, reflecting adaptations to their unique cellular lifestyles. This guide summarizes the known functions, presents comparative quantitative data, details key experimental protocols, and provides visual representations of the relevant cellular pathways.
Comparative Data of this compound and its Orthologs
The following tables summarize key quantitative data related to the function and regulation of this compound and its orthologs in S. cerevisiae, S. pombe, and C. albicans.
| Parameter | Saccharomyces cerevisiae (this compound) | Schizosaccharomyces pombe (Cdk9) | Candida albicans (Cdk9 homolog) | References |
| Ortholog Name | This compound (Sgv1) | Cdk9 | Cdk9 (predicted) | [1] |
| Associated Cyclin | Bur2 | Pch1 | Not experimentally confirmed | [1] |
| Essentiality | Essential | Essential | Likely Essential | [1] |
| Kinase Activity Regulation | Phosphorylation by Cak1 | Phosphorylation by Csk1 (~10-fold activity increase) | Not experimentally determined | [1][2] |
| Key Substrates | Rpb1 (CTD), Spt5, Rad6, Sch9 | Rpb1 (CTD), Spt5 | Not experimentally confirmed | |
| Role in H2B Ubiquitination | Required for H2B-K123 monoubiquitination | Required for H2B monoubiquitination | Predicted to be required |
Functional Comparison Across Yeast Species
Saccharomyces cerevisiae (Budding Yeast)
In the well-studied budding yeast, this compound, in complex with its cyclin Bur2, is a key regulator of transcriptional elongation. It phosphorylates the serine 2 and serine 5 residues of the Rpb1 CTD, although its contribution to Ser2 phosphorylation is considered less prominent than that of Ctk1. A major role of this compound is the phosphorylation of the C-terminal region of the elongation factor Spt5. This phosphorylation event is critical for the recruitment of the Paf1 complex to elongating RNA Polymerase II, which in turn facilitates the monoubiquitination of histone H2B at lysine 123 by the Rad6/Bre1 ubiquitin ligase complex. This "trans-tail" histone modification is a prerequisite for subsequent histone H3 lysine 4 and 79 methylation, linking this compound activity directly to chromatin modification and gene activation. Beyond transcription, this compound has been implicated in cell cycle progression, particularly the G1/S transition, and in the TORC1 signaling pathway through the phosphorylation of Sch9.
Schizosaccharomyces pombe (Fission Yeast)
In the distantly related fission yeast, the functional ortholog of this compound is Cdk9, which forms a complex with the cyclin Pch1. Similar to its counterpart in budding yeast, the Cdk9/Pch1 complex is essential for viability and functions as a positive transcription elongation factor (P-TEFb). It phosphorylates the Rpb1 CTD and the C-terminal repeats of Spt5. The kinase activity of Cdk9 is stimulated approximately 10-fold by phosphorylation of a T-loop residue (Thr-212) by the CDK-activating kinase (CAK), Csk1. Inhibition of Cdk9 leads to a rapid decrease in Spt5 phosphorylation and a severe reduction in the transcription elongation rate, estimated to be around 400 base pairs per minute. This suggests a critical role for Cdk9 in a promoter-proximal checkpoint for transcription elongation. Cdk9 activity is also linked to histone H2B monoubiquitination and the recruitment of the Paf1 complex, indicating a conserved mechanism for coupling transcription elongation with chromatin modification.
Candida albicans (Dimorphic Fungus)
Candida albicans is a major human fungal pathogen, and its ability to switch between yeast and hyphal growth forms is a key virulence attribute. While a direct functional homolog of this compound has not been as extensively characterized as in the other two yeasts, a Cdk9 homolog is present and is predicted to be essential. Given the conservation of the core transcription machinery, it is highly likely that the C. albicans Cdk9 homolog performs similar functions in transcriptional elongation, including phosphorylation of the Pol II CTD and Spt5, and subsequent regulation of histone modifications. Several studies have implicated various kinases in the regulation of morphogenesis and virulence in C. albicans. Functional genomic screens have identified numerous kinases that are important for fitness in diverse environmental conditions, and it is plausible that the this compound/Cdk9 ortholog plays a role in regulating the expression of genes involved in these processes. Further research, including ChIP-seq and RNA-seq analysis of a conditional Cdk9 mutant, is needed to fully elucidate its specific roles in this important pathogen.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound signaling pathway in S. cerevisiae.
Caption: Cdk9 signaling pathway in S. pombe.
Caption: Experimental workflow for ChIP-seq analysis.
Detailed Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is adapted for the analysis of this compound/Cdk9 occupancy in yeast.
1. Cell Culture and Cross-linking:
-
Grow yeast cells to mid-log phase (OD600 of 0.6-0.8) in appropriate media and conditions.
-
Add formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room temperature with gentle shaking to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing:
-
Resuspend cell pellets in lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, plus protease inhibitors).
-
Lyse cells using glass beads or a French press.
-
Shear chromatin to an average size of 200-500 bp using sonication. The optimal sonication conditions should be empirically determined.
3. Immunoprecipitation:
-
Clarify the chromatin lysate by centrifugation.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate overnight at 4°C with an antibody specific to this compound, Cdk9, or an epitope tag if using a tagged version of the protein.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated material from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Library Preparation:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Prepare a sequencing library from the purified DNA according to the manufacturer's instructions (e.g., Illumina TruSeq).
6. Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to the appropriate reference yeast genome.
-
Perform peak calling using software such as MACS2 to identify regions of enrichment.
-
Annotate peaks to nearby genes and perform motif analysis to identify potential DNA binding motifs of associated factors.
In Vitro Kinase Assay
This protocol can be used to assess the kinase activity of purified this compound/Cdk9 complexes.
1. Purification of Kinase Complex:
-
Express and purify the this compound/Cdk9 complex from yeast or a heterologous system (e.g., baculovirus-infected insect cells). Affinity tags (e.g., His-tag, GST-tag) can facilitate purification.
2. Substrate Preparation:
-
Purify the substrate protein (e.g., recombinant GST-Spt5 C-terminal repeat domain, purified Rpb1 CTD).
3. Kinase Reaction:
-
Set up the kinase reaction in a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Add the purified kinase complex and substrate to the reaction mixture.
-
Initiate the reaction by adding ATP. For radioactive assays, use [γ-32P]ATP. For non-radioactive assays, use unlabeled ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
4. Detection of Phosphorylation:
-
Radioactive Assay:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Quantify the signal using appropriate software.
-
-
Non-Radioactive Assay (e.g., using a phosphospecific antibody):
-
Stop the reaction and separate proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using an antibody that specifically recognizes the phosphorylated form of the substrate.
-
Detect the signal using a secondary antibody conjugated to HRP or a fluorescent dye.
-
Western Blot for Histone H2B Monoubiquitination
This protocol allows for the quantification of global H2B monoubiquitination levels.
1. Yeast Whole-Cell Extract Preparation:
-
Grow yeast cells to mid-log phase.
-
Harvest cells and prepare whole-cell extracts using a method that preserves histone modifications, such as trichloroacetic acid (TCA) precipitation or boiling in SDS-PAGE loading buffer.
2. SDS-PAGE and Western Blotting:
-
Separate the protein extracts on an SDS-PAGE gel (a 15% or 4-20% gradient gel is recommended for good separation of histone proteins).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for monoubiquitinated H2B (H2Bub1).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the chemiluminescent signal using an imaging system.
3. Quantification:
-
To normalize for loading, probe the same membrane with an antibody against a loading control, such as total histone H3 or Pgk1.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the ratio of the H2Bub1 signal to the loading control signal to determine the relative level of H2B monoubiquitination.
Conclusion
The this compound/Cdk9 kinase is a fundamental regulator of transcription elongation with a highly conserved role across diverse yeast species. Its core functions in phosphorylating key components of the transcription machinery and thereby influencing chromatin structure are critical for proper gene expression. The variations observed in its regulation and its integration into other cellular pathways, such as cell cycle control and morphogenesis, highlight the evolutionary adaptability of this essential kinase. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers investigating the intricacies of gene regulation in yeast and for professionals seeking to identify and validate novel targets for antifungal drug development. Further exploration of the this compound/Cdk9 pathway, particularly in pathogenic yeasts like Candida albicans, holds significant promise for advancing our understanding of fungal biology and for developing new therapeutic strategies.
References
The Role of BUR1 Kinase in Telomere Length Regulation: A Comparative Analysis
A comprehensive guide for researchers validating the link between the BUR1/2 cyclin-dependent kinase complex and the intricate network of telomere length maintenance. This guide objectively compares the this compound pathway with established regulatory mechanisms, providing supporting experimental data, detailed protocols, and pathway visualizations.
Telomere length homeostasis is critical for genomic stability and cellular viability. The discovery of novel regulators of telomere length is paramount for understanding the aging process and the development of diseases such as cancer. In Saccharomyces cerevisiae, a powerful model for telomere biology, the this compound/2 cyclin-dependent kinase complex has been identified as a key player in maintaining telomere length. This guide provides a detailed comparison of the this compound-mediated pathway with other well-characterized telomere maintenance pathways, supported by experimental evidence.
Comparative Analysis of Telomere Length Regulation Pathways
Mutations in the catalytic subunit this compound or its associated cyclin BUR2 result in a distinct short telomere phenotype.[1][2][3] This effect is independent of this compound's known role in transcriptional elongation through the phosphorylation of Set2 and subsequent histone H3 lysine 36 trimethylation.[1][2] The this compound/2 complex appears to influence telomere length through a novel mechanism, distinct from the canonical Tel1/MRX, Ku, and Rap1/Rif1/Rif2 pathways.
Data Presentation: Telomere Length Phenotypes in Various Mutants
The following table summarizes the telomere length phenotypes observed in mutants of different telomere maintenance pathways, based on Southern blot analysis.
| Gene knockout | Pathway | Telomere Length Phenotype | Reference |
| bur2Δ | This compound/2 Kinase Pathway | Short | |
| tel1Δ | Tel1/MRX Pathway | Short | |
| mre11Δ | Tel1/MRX Pathway | Short | |
| yku80Δ | Ku Pathway | Short | |
| rif1Δ | Rap1/Rif1/Rif2 Pathway | Long | |
| bur2Δ tel1Δ | Double Mutant | Shorter than bur2Δ | |
| bur2Δ mre11Δ | Double Mutant | Shorter than bur2Δ | |
| bur2Δ yku80Δ | Double Mutant | Shorter than either single mutant |
Note: The data is based on qualitative assessment from Southern blot images presented in Connelly et al., 2021.
Key Experimental Findings
De Novo Telomere Addition is Impaired in this compound and bur2 Mutants
Experiments have shown that both this compoundΔ and bur2Δ set2Δ mutants are defective in the process of de novo telomere addition, and this defect is not rescued by the deletion of SET2. This suggests a direct role for the this compound/2 kinase complex in the recruitment or activation of telomerase at new DNA ends.
Overexpression of Telomerase RNA (TLC1) Does Not Rescue the Short Telomere Phenotype
While the levels of the telomerase RNA component, TLC1, are reduced in bur2Δ set2Δ mutants, overexpression of TLC1 does not restore normal telomere length or rescue the defect in de novo telomere elongation. This crucial finding indicates that the role of this compound/2 in telomere maintenance extends beyond simply regulating the transcription of telomerase components.
Experimental Protocols
Telomere Length Analysis by Southern Blot
This protocol is adapted from standard procedures used in yeast telomere biology.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from yeast cultures grown to mid-log phase using a standard phenol-chloroform extraction method.
-
Restriction Digest: Digest 10-15 µg of genomic DNA with a restriction enzyme that cuts in the subtelomeric regions, such as XhoI. This releases the terminal restriction fragments (TRFs) containing the telomeres.
-
Agarose Gel Electrophoresis: Separate the digested DNA on a 0.8-1.0% agarose gel by electrophoresis at a low voltage (e.g., 1-2 V/cm) for an extended period (16-24 hours) to resolve the TRFs, which appear as a smear due to their heterogeneous length.
-
Southern Transfer: Transfer the DNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) by capillary action or vacuum blotting.
-
Probe Hybridization: Hybridize the membrane with a probe specific to the telomeric repeats (e.g., a DIG-labeled (TGTGGG)4 oligonucleotide or a random-primed labeled fragment containing telomeric sequences).
-
Detection: Detect the hybridized probe using a chemiluminescent or radioactive detection method to visualize the TRFs.
De Novo Telomere Addition Assay
This assay measures the frequency of new telomere formation at a defined double-strand break (DSB).
-
Yeast Strain Construction: Utilize a yeast strain containing an inducible HO endonuclease and a specific HO cleavage site located near a counter-selectable marker (e.g., URA3) on a chromosome arm.
-
Induction of DSB: Grow the yeast cells in a medium that represses HO expression (e.g., glucose-containing medium) and then transfer them to a medium that induces HO expression (e.g., galactose-containing medium) to create a DSB.
-
Selection for Survivors: Plate the cells on a medium that selects for the loss of the counter-selectable marker (e.g., 5-fluoroorotic acid for URA3 loss). Survivors will have repaired the DSB, either through homologous recombination or by healing the break via de novo telomere addition.
-
Analysis of Repair Events: Analyze the structure of the repaired chromosome end in the survivor colonies by PCR or Southern blot to determine the frequency of de novo telomere addition.
Quantitative Analysis of TLC1 RNA Levels
This protocol describes the measurement of telomerase RNA levels using quantitative reverse transcription PCR (qRT-PCR).
-
RNA Extraction: Isolate total RNA from yeast cultures using a hot acid phenol method or a commercial kit.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA templates using a reverse transcriptase and primers specific for TLC1 and a reference gene (e.g., ACT1).
-
Quantitative PCR: Perform qPCR using SYBR Green or a probe-based method with primers specific for TLC1 and the reference gene.
-
Data Analysis: Calculate the relative abundance of TLC1 RNA normalized to the reference gene using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the this compound-mediated telomere regulation pathway in comparison to other known pathways and a typical experimental workflow.
Caption: The this compound/2 kinase pathway in telomere length regulation.
Caption: Major pathways regulating telomere length in S. cerevisiae.
Caption: Experimental workflow for validating this compound's role in telomere regulation.
References
- 1. The this compound cyclin‐dependent kinase regulates telomere length in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound cyclin-dependent kinase regulates telomere length in Saccharomyces cerevisiae. - CSHL Scientific Digital Repository [repository.cshl.edu]
- 3. The this compound cyclin-dependent kinase regulates telomere length in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Transcriptional Defects in Bur1 and Spt5 Mutants
Unraveling the Intricate Roles of Bur1 and Spt5 in Transcriptional Fidelity
In the intricate dance of gene expression, the process of transcription elongation is a critical checkpoint, ensuring the accurate and efficient synthesis of RNA. Two key players in this process, the kinase this compound and the transcription factor Spt5, have been the subject of extensive research to elucidate their precise roles. This guide provides a comprehensive comparison of the transcriptional defects observed in mutants of this compound and Spt5, offering researchers, scientists, and drug development professionals a clear overview of their distinct and overlapping functions. Through the synthesis of experimental data, detailed methodologies, and visual representations of the underlying molecular pathways, we aim to illuminate the nuanced contributions of these essential factors to the maintenance of transcriptional integrity.
At a Glance: Key Functional Distinctions
| Feature | This compound | Spt5 |
| Primary Role | Cyclin-dependent kinase (CDK) involved in transcription elongation and chromatin modification. | Universally conserved transcription elongation factor, core component of the DSIF complex. |
| Key Function | Phosphorylates the C-terminal repeats (CTR) of Spt5, influencing recruitment of the PAF complex and histone modifications.[1][2] | Promotes processive transcription elongation, stabilizes the RNA Polymerase II (RNAPII) complex, and is involved in promoter-proximal pausing.[3][4][5] |
| Interaction with RNAPII | Associates with the elongating RNAPII complex. | Directly interacts with RNAPII, forming a clamp-like structure around the DNA. |
| Effect of Mutation on RNAPII | Reduced ratio of RNAPII at the 3' end of genes compared to the promoter, suggesting an elongation defect. | Genome-wide defect in RNAPII progression along gene bodies. |
| Phenotypic Sensitivity | Sensitive to 6-azauracil (6AU) and mycophenolic acid (MPA). | Mutations can also confer sensitivity to 6AU. |
| Role in Chromatin | Regulates histone modifications, including H3K4 and H3K36 methylation, and represses cryptic transcription. | Couples transcription elongation with chromatin modification states. |
| Regulation | Forms a complex with its cyclin partner, Bur2. | Its function is regulated by phosphorylation of its C-terminal repeats (CTR), a key event mediated by this compound. |
Delving Deeper: Quantitative Analysis of Transcriptional Defects
To provide a clearer picture of the distinct impacts of this compound and Spt5 mutations on transcription, the following tables summarize key quantitative findings from genome-wide studies.
Table 1: Impact on RNA Polymerase II Occupancy (ChIP-seq)
| Mutant | Gene Region | Observed Effect | Reference |
| This compoundΔ | Promoter | No significant change in RNAPII assembly. | Keogh et al., 2003 |
| Gene Body (3' end) | Significant reduction in RNAPII occupancy compared to the 5' end. | Keogh et al., 2003 | |
| spt5 depletion | Promoter | Reduced RNAPII density at the Transcriptional Start Site (TSS). | Henriques et al., 2018 |
| Gene Body (5' end) | Increased RNAPII density immediately downstream of the TSS. | Henriques et al., 2018 | |
| Gene Body (distal) | Decreased RNAPII density in the distal regions of long genes. | Henriques et al., 2018 |
Table 2: Global Effects on Transcription (RNA-seq)
| Mutant | Effect on mRNA Levels | Splicing Defects | Other Observations | Reference |
| This compoundΔ | Not explicitly detailed in the provided search results. | Enhanced co-transcriptional spliceosome assembly and pre-mRNA splicing. | Repression of cryptic transcription is compromised. | Harlen et al., 2016 |
| spt5 depletion | Over 60% of sense-strand RNAs show a two-fold or greater reduction. | Widespread splicing defects. | Increased levels of antisense transcription. | Farnung et al., 2021 |
Visualizing the Molecular Mechanisms
To illustrate the functional relationship between this compound and Spt5 in the context of transcription elongation, the following diagrams were generated using Graphviz (DOT language).
Caption: Functional relationship between this compound and Spt5 in transcription elongation.
Caption: A generalized workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
Experimental Protocols: A Closer Look at the Methodology
The following sections provide a detailed overview of the key experimental protocols used to characterize the transcriptional defects in this compound and Spt5 mutants.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the in vivo genomic localization of this compound, Spt5, and RNA Polymerase II.
Methodology:
-
Cell Culture and Cross-linking: Yeast strains (wild-type, this compoundΔ, spt5 mutants) are grown to mid-log phase. Formaldehyde is added directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. The cross-linking reaction is quenched with glycine.
-
Cell Lysis and Chromatin Shearing: Cells are harvested, washed, and lysed using mechanical disruption (e.g., bead beating) in the presence of protease inhibitors. The chromatin is then sheared to an average size of 200-500 base pairs using sonication.
-
Immunoprecipitation: The sheared chromatin is pre-cleared and then incubated overnight with antibodies specific to the protein of interest (e.g., anti-Bur1, anti-Spt5, or anti-Rpb1/Rpb3 for RNAPII). Protein A/G-agarose or magnetic beads are used to capture the antibody-protein-DNA complexes.
-
Washes and Elution: The beads are subjected to a series of stringent washes to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by incubation at 65°C. Proteins are digested with proteinase K, and the DNA is purified using standard phenol-chloroform extraction or column-based methods.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) for specific gene loci or subjected to high-throughput sequencing (ChIP-seq) for genome-wide analysis.
RNA Sequencing (RNA-seq)
Objective: To perform a global analysis of the transcriptome to identify changes in gene expression, splicing defects, and the presence of cryptic or antisense transcripts.
Methodology:
-
RNA Extraction: Total RNA is extracted from yeast cultures (wild-type and mutant strains) using a hot acid phenol method or a commercial kit. The RNA is treated with DNase I to remove any contaminating genomic DNA.
-
Library Preparation:
-
mRNA Enrichment: Poly(A)+ RNA is typically selected using oligo(dT)-coated magnetic beads.
-
rRNA Depletion: Alternatively, ribosomal RNA (rRNA) is removed using specific probes.
-
Fragmentation and cDNA Synthesis: The enriched or depleted RNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is then synthesized.
-
Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments, and the library is amplified by PCR.
-
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the reference genome. Differential gene expression analysis is performed to identify up- and down-regulated genes. Splicing analysis tools are used to identify changes in intron retention and alternative splicing events. Analysis of reads mapping to intergenic and antisense regions can reveal cryptic and antisense transcription.
Conclusion
The comparative analysis of this compound and Spt5 mutants reveals their intertwined yet distinct roles in maintaining transcriptional fidelity. This compound, as a kinase, acts as a key regulator, with its phosphorylation of Spt5 being a critical event for the recruitment of downstream factors that influence chromatin architecture. Spt5, in turn, functions as a core component of the elongation machinery, ensuring the processivity and stability of RNAPII. The defects observed in their respective mutants underscore the importance of a tightly regulated transcription elongation process for proper gene expression. A comprehensive understanding of these mechanisms is paramount for deciphering the complexities of gene regulation and for the development of therapeutic strategies targeting transcriptional dysregulation in disease.
References
- 1. Phosphorylation of the Transcription Elongation Factor Spt5 by Yeast this compound Kinase Stimulates Recruitment of the PAF Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The Spt4-Spt5 complex: a multi-faceted regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Bto-1: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This document provides a comprehensive, step-by-step guide for the proper disposal of Bto-1, a benzotriazine 1,4-di-N-oxide derivative. Following these procedures is critical for minimizing risks and maintaining a secure research setting.
Immediate Safety and Handling Precautions
Before initiating any disposal protocols, it is crucial to be thoroughly familiar with the safety profile of Bto-1. Personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection, must be worn at all times when handling this compound.[1] In situations where dust may be generated, respiratory protection is also required.[1]
Key Safety Information Summary
| Property | Information |
| Chemical Name | Bto-1 |
| CAS Number | 40647-02-7 |
| Molecular Formula | C9H4N4O4S |
| Appearance | Solid |
| Personal Protective Equipment (PPE) | Protective gloves, clothing, eye protection, face protection, respiratory protection (for dust).[1] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Fire Fighting Measures | Wear a self-contained breathing apparatus.[1] Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and sulfur oxides. |
| Stability | The product is chemically stable under standard ambient conditions (room temperature). |
Step-by-Step Disposal Protocol
The proper disposal of Bto-1 waste must be conducted in compliance with all applicable local, state, and federal regulations. The following protocol outlines a general procedure for its safe disposal.
Experimental Protocol for Bto-1 Disposal
-
Waste Identification and Segregation :
-
Identify all waste streams containing Bto-1, including the pure substance, contaminated labware (e.g., pipette tips, vials, gloves), and any solutions.
-
Segregate Bto-1 waste from all other laboratory waste to prevent potential chemical reactions.
-
-
Waste Collection and Storage :
-
Solid Waste : Collect solid Bto-1 waste in a designated, leak-proof, and clearly labeled hazardous waste container that is chemically compatible with the substance.
-
Contaminated Materials :
-
Sharps : Any sharps (e.g., needles, broken glass) contaminated with Bto-1 must be placed in a puncture-resistant sharps container labeled as hazardous waste.
-
Personal Protective Equipment (PPE) : Contaminated gloves, lab coats, and other disposable PPE should be collected in the designated Bto-1 solid waste container.
-
-
Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the Bto-1 waste.
-
Provide all necessary documentation, such as a waste manifest, to the disposal service.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Bto-1 waste in a laboratory setting.
Caption: Workflow for the proper disposal of Bto-1 waste.
References
Essential Safety and Logistical Information for Handling 1-Butanol (BUR1)
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Butanol (assumed to be designated as BUR1). It includes detailed operational and disposal plans, offering procedural guidance to ensure laboratory safety and proper chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
1-Butanol is a flammable liquid and vapor that can cause serious eye damage, skin irritation, and respiratory irritation.[1][2] It is also harmful if swallowed.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling 1-Butanol
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and face shield | Tightly fitting goggles are necessary to protect against splashes.[1] A face shield provides an additional layer of protection for the entire face. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended) and a lab coat | Nitrile rubber gloves with a minimum thickness of 0.4 mm are recommended for full contact, providing a breakthrough time of over 480 minutes. A lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge | To be used in a well-ventilated area. A full-face respirator may be necessary if ventilation is inadequate or if there is a significant risk of inhalation. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to protect against spills. |
Quantitative Safety Data
The following table summarizes key quantitative safety data for 1-Butanol, crucial for risk assessment in experimental design.
Table 2: Quantitative Safety and Toxicity Data for 1-Butanol
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 790 mg/kg | Rat | |
| Acute Dermal Toxicity (LD50) | 3400 mg/kg | Rabbit | |
| Acute Inhalation Toxicity (LC50) | 8000 ppm (4 hours) | Rat | |
| Flash Point | 29°C - 37°C | - | |
| Auto-Ignition Temperature | 343°C | - | |
| Flammable Limits in Air | Lower: 1.4% Upper: 11.2% | - | |
| Occupational Exposure Limit (ACGIH TLV-TWA) | 20 ppm | - |
Operational Plans: Experimental Protocols
Adherence to standardized experimental protocols is critical for the safe handling of 1-Butanol. The following sections detail the necessary procedures.
General Handling and Storage Protocol
-
Preparation : Before handling, ensure that the work area is clean, well-ventilated, and that all necessary PPE is readily available and inspected for integrity. An eyewash station and safety shower must be accessible.
-
Dispensing : When transferring 1-Butanol, use a fume hood to minimize vapor inhalation. Ground and bond containers during transfer to prevent static discharge, which can be an ignition source.
-
Usage : Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.
-
Storage : Store 1-Butanol in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
Spill Response Protocol
-
Immediate Action : In the event of a spill, evacuate non-essential personnel from the area and eliminate all ignition sources.
-
Containment : Wear appropriate PPE and contain the spill using an inert, non-combustible absorbent material such as sand or vermiculite.
-
Cleanup : Collect the absorbed material into a suitable, labeled container for disposal.
-
Decontamination : Clean the spill area thoroughly with soap and water.
Disposal Plan
Proper disposal of 1-Butanol and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
-
Waste Collection : Collect all 1-Butanol waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed container.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste: 1-Butanol, Flammable Liquid."
-
Storage of Waste : Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with local, state, and federal regulations. Do not dispose of 1-Butanol down the drain.
Visual Guides
The following diagrams illustrate key workflows for handling 1-Butanol.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
